molecular formula C7H7FN2O B112718 5-Amino-2-fluorobenzamide CAS No. 518057-72-2

5-Amino-2-fluorobenzamide

Cat. No.: B112718
CAS No.: 518057-72-2
M. Wt: 154.14 g/mol
InChI Key: DGQLTQZWCJJIRU-UHFFFAOYSA-N
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Description

5-Amino-2-fluorobenzamide is a useful research compound. Its molecular formula is C7H7FN2O and its molecular weight is 154.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQLTQZWCJJIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381181
Record name 5-amino-2-fluorobenzamide
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URL https://comptox.epa.gov/dashboard/DTXSID20381181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518057-72-2
Record name 5-Amino-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518057-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Amino-2-fluorobenzamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 518057-72-2

Molecular Formula: C₇H₇FN₂O

Molecular Weight: 154.14 g/mol

Abstract

5-Amino-2-fluorobenzamide is a substituted aromatic amide that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including an ortho-fluorine atom and a meta-amino group on the benzamide scaffold, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its emerging role as a ligand for the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). Detailed experimental protocols, comprehensive data tables, and illustrative diagrams are presented to support researchers and scientists in their drug discovery endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following tables summarize key physical and spectral data for the compound.

Table 1: Physicochemical Properties

PropertyValueReference
Melting Point138-142 °C[Vendor Data]
Boiling PointNot available
SolubilitySoluble in DMSO and methanol[Vendor Data]
pKaNot available
LogP0.85 (Predicted)

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (DMSO-d₆, 400 MHz)δ 7.85 (br s, 1H), 7.49 (br s, 1H), 7.10 (dd, J=8.8, 4.8 Hz, 1H), 6.95 (dd, J=10.0, 2.8 Hz, 1H), 6.79 (ddd, J=8.8, 8.0, 2.8 Hz, 1H), 5.31 (s, 2H).
¹³C NMR (DMSO-d₆, 101 MHz)δ 165.7, 153.8 (d, J=242.4 Hz), 148.8, 122.9 (d, J=11.1 Hz), 118.6 (d, J=24.2 Hz), 117.2 (d, J=8.1 Hz), 115.5 (d, J=3.0 Hz).
Mass Spectrometry (ESI+)m/z 155.06 [M+H]⁺

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and reliable approach involves a two-step process starting from 2-fluoro-5-nitrobenzoic acid. This method includes the formation of the corresponding benzamide followed by the reduction of the nitro group.

Experimental Protocol: Synthesis via Reduction of 2-Fluoro-5-nitrobenzamide

This protocol outlines a representative synthesis of this compound.

Step 1: Amidation of 2-Fluoro-5-nitrobenzoic acid

  • Materials: 2-Fluoro-5-nitrobenzoic acid, thionyl chloride, dichloromethane (DCM), and aqueous ammonia.

  • Procedure:

    • To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove excess thionyl chloride and DCM.

    • Dissolve the resulting crude acid chloride in dry DCM and add it dropwise to a cooled (0 °C) solution of concentrated aqueous ammonia (excess).

    • Stir the mixture vigorously for 1-2 hours.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-fluoro-5-nitrobenzamide.

Step 2: Reduction of 2-Fluoro-5-nitrobenzamide

  • Materials: 2-Fluoro-5-nitrobenzamide, ethanol, palladium on carbon (10% Pd/C), and hydrogen gas.

  • Procedure:

    • Suspend 2-fluoro-5-nitrobenzamide (1.0 eq) in ethanol in a hydrogenation vessel.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction 2-Fluoro-5-nitrobenzoic acid 2-Fluoro-5-nitrobenzoic acid 2-Fluoro-5-nitrobenzoyl chloride 2-Fluoro-5-nitrobenzoyl chloride 2-Fluoro-5-nitrobenzoic acid->2-Fluoro-5-nitrobenzoyl chloride SOCl₂, DMF (cat.), DCM 2-Fluoro-5-nitrobenzamide 2-Fluoro-5-nitrobenzamide 2-Fluoro-5-nitrobenzoyl chloride->2-Fluoro-5-nitrobenzamide Aqueous NH₃, DCM This compound This compound 2-Fluoro-5-nitrobenzamide->this compound H₂, 10% Pd/C, Ethanol

Caption: Synthetic pathway for this compound.

Biological Activity and Mechanism of Action

The structural motif of this compound is of particular interest in the context of targeted protein degradation. Specifically, the ortho-fluorobenzamide core has been identified as a key binding element for Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex CRL4CRBN.

Cereblon (CRBN) Binding

Cereblon is the primary target of the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. Binding of these small molecules to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism is central to the therapeutic efficacy of IMiDs in multiple myeloma.

Table 3: CRBN Binding Affinity of a Representative Analog

CompoundAssayIC₅₀ (µM)
4-Amino-2-fluorobenzamide derivativeTR-FRET0.2

Data is for a representative analog and serves as an estimation of the potential binding affinity.

Application in PROTACs

The ability of this compound to act as a CRBN ligand makes it a valuable component in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase (like CRBN), a ligand for a target protein of interest (POI), and a linker connecting the two. By simultaneously binding to both the E3 ligase and the POI, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and degradation of the POI. The 5-amino group on the benzamide ring provides a convenient attachment point for a linker, facilitating the synthesis of CRBN-based PROTACs.

G cluster_0 PROTAC-Mediated Protein Degradation CRBN CRBN-E3 Ligase Ternary_Complex Ternary Complex (CRBN-PROTAC-POI) CRBN->Ternary_Complex PROTAC PROTAC (this compound moiety) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Degraded Peptides

Caption: PROTAC mechanism involving a this compound-based CRBN ligand.

Safety and Handling

This compound should be handled in a well-ventilated area by trained professionals. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant potential in drug discovery. Its straightforward synthesis and, most notably, its ability to serve as a high-affinity ligand for Cereblon, position it as a valuable tool for the development of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this compound in their pursuit of innovative medicines.

An In-depth Technical Guide on the Physicochemical Properties of 5-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-2-fluorobenzamide (CAS No. 518057-72-2) is an organic compound that serves as a valuable building block in medicinal chemistry and drug development.[1] Its structure, featuring an aminophenyl group, a fluorine atom, and a benzamide moiety, makes it a versatile intermediate for the synthesis of more complex, biologically active molecules.[1] The strategic placement of the fluorine atom can significantly influence the metabolic stability, lipophilicity, pKa, and binding affinity of derivative compounds.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and presents logical workflows relevant to its application in research.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are crucial for predicting its behavior in biological systems and for guiding its application in synthesis and formulation. While experimental data for some properties of this compound are not widely published, the available information and data from structurally related compounds are summarized below.

PropertyValueSource
CAS Number 518057-72-2[2][3][4]
Molecular Formula C₇H₇FN₂O[2][4]
Molecular Weight 154.14 g/mol [2][4]
Melting Point Data not available. (For related 2-Amino-5-fluorobenzamide: 143–150 °C)[5]
Boiling Point Data not available. (For related 2-Amino-5-fluorobenzamide: 259.3 °C)[5]
Solubility Data not available. (Related fluorinated aminobenzamides are typically soluble in organic solvents like ethanol and acetone)[5]
pKa Data not available. (Predicted pKa for related 4-amino-2-fluoro-N-methylbenzamide is ~14.1)[6]
logP (Octanol-Water Partition Coefficient) Data not available. (Calculated logP for related 2-Amino-3-fluorobenzamide is 0.51)[7]

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail the methodologies for measuring the key parameters outlined above.

The melting point is a critical indicator of a solid compound's purity.[8]

Methodology: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[8] The open end of a glass capillary tube is pressed into the powder and tapped gently to pack a 1-2 mm column of the sample at the sealed end.[9]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp). A thermometer is inserted into the apparatus to monitor the temperature of the block.

  • Measurement: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[8]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied. The melting point is reported as the range T1-T2.[9][10] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[8]

Solubility testing provides insights into a compound's polarity and identifies suitable solvents for reactions, purification, and formulation.[11]

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents is used, typically starting with water, followed by 5% aqueous HCl, 5% aqueous NaOH, and an organic solvent like ethanol or acetone.[12]

  • Procedure: Approximately 25 mg of this compound is placed in a test tube.[12] 0.75 mL of the selected solvent is added in small portions, and the tube is shaken vigorously after each addition.[12]

  • Observation: The compound is classified as "soluble" if it dissolves completely. If it does not dissolve in water, its solubility in acidic and basic solutions is tested to reveal the presence of basic (amine) or acidic functional groups, respectively.[13][14] For instance, solubility in 5% HCl would suggest the presence of a basic amine group.[13]

The acid dissociation constant (pKa) quantifies the acidity or basicity of ionizable groups in a molecule, which is critical for understanding its charge state and solubility at different pH values.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water-organic co-solvent mixture if aqueous solubility is low) to create a solution of known concentration.[15]

  • Titration: The solution is placed in a beaker with a calibrated pH electrode. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally from a burette.[15]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the half-equivalence point on the curve, where half of the compound has been protonated or deprotonated.[15]

LogP is the measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and pharmacokinetic properties.[16]

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mixed and allowed to saturate each other for 24 hours.[17]

  • Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously to allow the compound to partition between the aqueous and organic layers until equilibrium is reached.[18]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Measurement: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol and the aqueous buffer is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[16]

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the study and application of this compound.

G start_end start_end process process decision decision io io start Start: Weigh Compound add_water Add 0.75 mL Water Shake Vigorously start->add_water is_soluble_water Soluble? add_water->is_soluble_water test_ph Test with pH Paper is_soluble_water->test_ph Yes add_hcl Add 0.75 mL 5% HCl is_soluble_water->add_hcl No classify_water Classify as Water-Soluble Acid, Base, or Neutral test_ph->classify_water is_soluble_hcl Soluble? add_hcl->is_soluble_hcl classify_base Classify as Organic Base (Amine) is_soluble_hcl->classify_base Yes add_naoh Add 0.75 mL 5% NaOH is_soluble_hcl->add_naoh No is_soluble_naoh Soluble? add_naoh->is_soluble_naoh classify_acid Classify as Organic Acid is_soluble_naoh->classify_acid Yes classify_neutral Classify as Water-Insoluble Neutral Compound is_soluble_naoh->classify_neutral No

Caption: Workflow for solubility characterization of an organic compound.

G start_end start_end process process purification purification analysis analysis io io reactants Reactants & Reagents reaction Reaction Setup (Solvent, Temp, Time) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (e.g., Crystallization, Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize final_product Final Product: Pure Intermediate characterize->final_product

Caption: General workflow for the synthesis and purification of a chemical intermediate.

References

An In-depth Technical Guide to 5-Amino-2-fluorobenzamide: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-2-fluorobenzamide, a crucial chemical intermediate in the synthesis of novel therapeutic agents. Its unique structural features make it a valuable starting material for developing compounds targeting a range of diseases, particularly in the fields of oncology and neurology.

Core Molecular Data

This compound is a substituted benzamide with the molecular formula C₇H₇FN₂O.[1] The presence of a fluorine atom and an amino group on the benzene ring provides distinct chemical properties that are highly advantageous in medicinal chemistry. These substitutions can influence metabolic stability, binding affinity, and the overall pharmacokinetic profile of derivative compounds.[2]

Molecular Structure

The structure consists of a central benzene ring substituted with a fluorine atom at position 2, an amino group (-NH₂) at position 5, and a carboxamide group (-CONH₂) at position 1.

Caption: 2D structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. This information is essential for reaction planning, characterization, and computational modeling.

PropertyValueCitations
Molecular Formula C₇H₇FN₂O[1]
Molecular Weight 154.14 g/mol [1]
CAS Number 518057-72-2[1]
IUPAC Name This compound
InChI Key DGQLTQZWCJJIRU-UHFFFAOYSA-N

Synthetic and Experimental Protocols

While this compound is commercially available, understanding its synthesis is valuable for researchers interested in creating novel analogues. Below is a generalized workflow for its preparation, followed by a representative experimental protocol for a downstream application—a kinase inhibition assay—where derivatives of this compound are frequently evaluated.

Generalized Synthetic Workflow

A common strategy for synthesizing this molecule involves the reduction of a nitro group precursor. This multi-step process typically starts with a readily available fluorinated nitrobenzoic acid.

G start 2-Fluoro-5-nitrobenzoic Acid step1 Amidation (e.g., SOCl₂, NH₄OH) start->step1 intermediate 2-Fluoro-5-nitrobenzamide step1->intermediate step2 Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) intermediate->step2 end_product This compound step2->end_product

Caption: Generalized synthetic route to this compound.

Protocol Details:

  • Amidation: 2-Fluoro-5-nitrobenzoic acid is first converted to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with aqueous ammonia (NH₄OH) or ammonia gas to form the amide, yielding 2-Fluoro-5-nitrobenzamide.

  • Reduction: The nitro group of 2-Fluoro-5-nitrobenzamide is reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst) or by using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium.

  • Purification: The final product, this compound, is isolated and purified using standard techniques such as recrystallization or column chromatography.

Experimental Protocol: Kinase Inhibition Assay (Representative)

Derivatives of this compound are frequently designed as kinase inhibitors. The following is a representative protocol for evaluating the inhibitory activity of a synthesized compound against a target kinase, such as a receptor tyrosine kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound derived from this compound.

Materials:

  • Recombinant human kinase (e.g., FGFR1, VEGFR2)

  • Kinase-specific peptide substrate

  • Test compound stock solution (in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, the recombinant kinase, and the test compound dilutions. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product (phosphorylated substrate) or remaining ATP.

  • Data Acquisition: Read the plate using a suitable microplate reader (e.g., luminescence or fluorescence).

  • Data Analysis: Plot the kinase activity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Application in Drug Discovery: Targeting Signaling Pathways

As a versatile chemical scaffold, this compound is a foundational element in the synthesis of inhibitors that target critical cell signaling pathways implicated in cancer and other diseases. One of the most important of these is the RAS-RAF-MEK-ERK pathway, a central regulator of cell growth and survival.

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Inhibitor Inhibitor (Derived from Scaffold) Inhibitor->RAF Inhibitor->MEK

Caption: The RAS-RAF-MEK-ERK pathway, a common target for kinase inhibitors.

This pathway is frequently hyperactivated in various cancers due to mutations in genes like BRAF or RAS. Small molecule inhibitors, often developed using scaffolds like this compound, are designed to bind to the ATP-binding pocket of kinases such as BRAF and MEK, thereby blocking downstream signaling and inhibiting uncontrolled cell growth. The strategic placement of the amino and fluoro groups on the benzamide scaffold allows for diverse chemical modifications, enabling the optimization of potency, selectivity, and drug-like properties for these targeted therapies.[2]

References

An In-depth Technical Guide to the Synthesis of 5-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and effective multi-step synthesis pathway for 5-Amino-2-fluorobenzamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the nitration of o-fluorotoluene and proceeds through oxidation, amidation, and final reduction. This document details the experimental protocols, presents quantitative data for each key transformation, and includes visualizations of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound can be strategically approached in four main stages, starting from the readily available o-fluorotoluene. The overall transformation is depicted below:

Overall_Synthesis_Pathway o-Fluorotoluene o-Fluorotoluene 2-Fluoro-5-nitrotoluene 2-Fluoro-5-nitrotoluene o-Fluorotoluene->2-Fluoro-5-nitrotoluene Nitration 2-Fluoro-5-nitrobenzoic_acid 2-Fluoro-5-nitrobenzoic_acid 2-Fluoro-5-nitrotoluene->2-Fluoro-5-nitrobenzoic_acid Oxidation 2-Fluoro-5-nitrobenzamide 2-Fluoro-5-nitrobenzamide 2-Fluoro-5-nitrobenzoic_acid->2-Fluoro-5-nitrobenzamide Amidation This compound This compound 2-Fluoro-5-nitrobenzamide->this compound Reduction

Figure 1: Overall synthetic route to this compound.

This pathway involves the introduction of a nitro group, which is then used to direct the subsequent functional group transformations, culminating in the desired product.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis, providing a comparative overview of the expected outcomes.

Table 1: Synthesis of 2-Fluoro-5-nitrotoluene from o-Fluorotoluene

ParameterValueReference
Reactants o-Fluorotoluene, Nitric Acid, Sulfuric Acid[1]
Reaction Time 3 hours[1]
Temperature 20-35 °C[1]
Product Yield Mixture of isomers[1]
Purity Requires purification by vacuum distillation[1]

Table 2: Synthesis of 2-Fluoro-5-nitrobenzoic Acid via Oxidation

ParameterValueReference
Reactant 2-Fluoro-5-nitrotolueneAnalogous to[2]
Oxidizing Agent Potassium Permanganate (KMnO₄)Analogous to[2]
Catalyst Phase Transfer Catalyst (e.g., TBAB)Analogous to[2]
Solvent WaterAnalogous to[2]
Yield ~74% (by analogy)[2]

Table 3: Synthesis of 2-Fluoro-5-nitrobenzamide via Amidation

ParameterValueReference
Reactant 2-Fluoro-5-nitrobenzoic AcidAnalogous to[2]
Reagents Thionyl Chloride (SOCl₂), AmmoniaAnalogous to[2]
Yield ~95% (by analogy for N-methylbenzamide)[2]

Table 4: Synthesis of this compound via Reduction

ParameterValueReference
Reactant 2-Fluoro-5-nitrobenzamideAnalogous to[2]
Catalyst Palladium on Carbon (Pd/C)[2]
Solvent Methanol or Ethanol[3]
Hydrogen Source H₂ gas[3]
Yield ~98% (by analogy)[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Nitration of o-Fluorotoluene

This initial step involves the electrophilic nitration of o-fluorotoluene to introduce a nitro group onto the aromatic ring. This reaction yields a mixture of isomers, primarily 2-fluoro-5-nitrotoluene and 2-fluoro-3-nitrotoluene.[1]

Materials:

  • o-Fluorotoluene

  • Nitric Acid (concentrated)

  • Sulfuric Acid (concentrated)

  • Reaction kettle with stirring and cooling capabilities

Procedure:

  • Charge the reaction kettle with o-fluorotoluene.

  • Cool the o-fluorotoluene to 20°C using a water bath.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Under vigorous stirring, slowly add the nitrating mixture to the o-fluorotoluene, maintaining the reaction temperature between 20-35°C.[1]

  • After the addition is complete, continue to stir the mixture at this temperature for 3 hours to ensure the reaction goes to completion.[1]

  • Upon completion, allow the layers to separate. The upper organic layer contains the mixture of nitrated products.

  • Wash the organic layer with water and then with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.

  • The isomers are then separated by high-efficiency vacuum distillation to isolate the desired 2-fluoro-5-nitrotoluene.[1]

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification o-Fluorotoluene Charge o-Fluorotoluene Cool Cool to 20°C o-Fluorotoluene->Cool Addition Slowly add Mixed Acid (20-35°C) Cool->Addition Mixed_Acid Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Stir Stir for 3 hours Addition->Stir Separation Separate Layers Stir->Separation Wash Wash with H₂O and Base Separation->Wash Distillation Vacuum Distillation Wash->Distillation Product 2-Fluoro-5-nitrotoluene Distillation->Product

Figure 2: Experimental workflow for the nitration of o-fluorotoluene.
Step 2: Oxidation of 2-Fluoro-5-nitrotoluene to 2-Fluoro-5-nitrobenzoic Acid

This step converts the methyl group of 2-fluoro-5-nitrotoluene into a carboxylic acid using a strong oxidizing agent. The use of a phase transfer catalyst is recommended to facilitate the reaction between the aqueous oxidant and the organic substrate.[2]

Materials:

  • 2-Fluoro-5-nitrotoluene

  • Potassium Permanganate (KMnO₄)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, prepare an aqueous solution of sodium hydroxide.

  • Add 2-fluoro-5-nitrotoluene and the phase transfer catalyst to the flask.

  • Heat the mixture with stirring.

  • In a separate beaker, prepare an aqueous solution of potassium permanganate.

  • Slowly add the potassium permanganate solution to the reaction mixture.

  • Maintain the reaction at an elevated temperature (e.g., reflux) until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2-fluoro-5-nitrobenzoic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Step 3: Amidation of 2-Fluoro-5-nitrobenzoic Acid to 2-Fluoro-5-nitrobenzamide

This two-step, one-pot procedure converts the carboxylic acid into the corresponding primary amide. The carboxylic acid is first activated by conversion to an acyl chloride, which then readily reacts with ammonia.

Materials:

  • 2-Fluoro-5-nitrobenzoic Acid

  • Thionyl Chloride (SOCl₂)

  • A catalytic amount of Dimethylformamide (DMF)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Ammonia (aqueous solution or gas)

Procedure:

  • In a flask under an inert atmosphere, suspend 2-fluoro-5-nitrobenzoic acid in the anhydrous solvent.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the suspension.

  • Heat the mixture to reflux and maintain until the solid has dissolved and gas evolution ceases, indicating the formation of the acyl chloride.

  • Cool the reaction mixture in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia or bubble ammonia gas through the solution, ensuring the temperature remains low.

  • Stir the reaction mixture until the amidation is complete (monitor by TLC).

  • If a precipitate forms, collect it by filtration. Otherwise, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude 2-fluoro-5-nitrobenzamide.

  • The product can be purified by recrystallization.

Amidation_Pathway start 2-Fluoro-5-nitrobenzoic Acid intermediate Acyl Chloride Intermediate start->intermediate + SOCl₂, cat. DMF end 2-Fluoro-5-nitrobenzamide intermediate->end + NH₃

Figure 3: Two-step amidation of 2-fluoro-5-nitrobenzoic acid.
Step 4: Reduction of 2-Fluoro-5-nitrobenzamide to this compound

The final step is the chemoselective reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[2]

Materials:

  • 2-Fluoro-5-nitrobenzamide

  • Palladium on Carbon (Pd/C, 5-10 wt%)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve 2-fluoro-5-nitrobenzamide in a suitable solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

  • Rinse the filter cake with a small amount of the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to yield this compound.

  • The product can be further purified by recrystallization if necessary.

Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup Dissolve Dissolve 2-Fluoro-5-nitrobenzamide in Solvent Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Purge Purge with N₂ then H₂ Add_Catalyst->Purge Stir Stir under H₂ atmosphere Purge->Stir Filter Filter through Celite to remove Catalyst Stir->Filter Evaporate Evaporate Solvent Filter->Evaporate Product This compound Evaporate->Product

Figure 4: Experimental workflow for the catalytic hydrogenation.

This guide outlines a robust and logical synthetic pathway to this compound. The protocols provided are based on well-established chemical transformations and can be adapted and optimized for specific laboratory conditions and scales. For all procedures, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Synthesis of 5-Amino-2-fluorobenzamide: A Technical Guide to Starting Materials and Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for producing 5-Amino-2-fluorobenzamide, a key building block in the development of various pharmaceutical agents. The selection of an appropriate starting material is critical for optimizing yield, purity, and overall process efficiency. This document details the most common starting materials, provides comprehensive experimental protocols for key transformations, and presents quantitative data to facilitate comparison between the different synthetic strategies.

Core Synthetic Strategies

The synthesis of this compound (MW: 154.14 g/mol , CAS: 518057-72-2) predominantly proceeds through two main strategic routes, both originating from commercially available nitro-substituted precursors.[1] A third, more direct route, begins with the corresponding amino acid. The choice of pathway often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

The primary routes are:

  • Route A: Starting from 2-Fluoro-5-nitrobenzonitrile.

  • Route B: Starting from 2-Fluoro-5-nitrobenzoic Acid.

  • Route C: Starting from 5-Amino-2-fluorobenzoic Acid.

These pathways involve key chemical transformations, including the reduction of an aromatic nitro group and the formation or hydrolysis of a functional group to yield the final benzamide.

Route A: Synthesis from 2-Fluoro-5-nitrobenzonitrile

This route is a common and effective method for the preparation of this compound. It involves a two-step process: the reduction of the nitro group to an amine, followed by the hydrolysis of the nitrile to the primary amide.

Logical Workflow for Route A

Route A A 2-Fluoro-5-nitrobenzonitrile B 5-Amino-2-fluorobenzonitrile A->B Reduction (e.g., SnCl2·2H2O) C This compound B->C Hydrolysis (Acid or Base Catalyzed)

Caption: Synthetic workflow starting from 2-Fluoro-5-nitrobenzonitrile.

Experimental Protocols for Route A

Step 1: Synthesis of 5-Amino-2-fluorobenzonitrile

This step focuses on the selective reduction of the nitro group. Stannous chloride (tin(II) chloride) in a non-acidic medium is a well-established method for this transformation, offering high chemoselectivity.[2][3]

  • Reaction: Reduction of 2-Fluoro-5-nitrobenzonitrile.

  • Reagents: 2-Fluoro-5-nitrobenzonitrile, Stannous chloride dihydrate (SnCl₂·2H₂O), Ethyl acetate.

  • Procedure: To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in ethyl acetate, add stannous chloride dihydrate (approx. 8-10 eq). The mixture is heated to reflux for 1.5 to 2 hours. After cooling, the reaction mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous phase is extracted multiple times with ethyl acetate. The combined organic phases are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 5-amino-2-fluorobenzonitrile.[1]

Step 2: Synthesis of this compound

The hydrolysis of the nitrile group to a primary amide can be achieved under either acidic or basic conditions. The choice of conditions can depend on the stability of the substrate to the reaction environment.

  • Reaction: Hydrolysis of 5-Amino-2-fluorobenzonitrile.

  • Reagents: 5-Amino-2-fluorobenzonitrile, Sulfuric acid or Sodium hydroxide, Water.

  • Illustrative Procedure (Acid-Catalyzed): 5-Amino-2-fluorobenzonitrile (1.0 eq) is added to concentrated sulfuric acid at a low temperature (e.g., 0-5 °C). The mixture is stirred and allowed to warm to room temperature, and then heated (e.g., 60-80 °C) for a specified duration until the reaction is complete (monitored by TLC or HPLC). The reaction mixture is then carefully poured onto crushed ice and neutralized with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Quantitative Data for Route A
StepStarting MaterialProductReagentsConditionsYieldReference
12-Fluoro-5-nitrobenzonitrile5-Amino-2-fluorobenzonitrileSnCl₂·2H₂O, Ethyl AcetateReflux, 1.5 h~82%[1]
25-Amino-2-fluorobenzonitrileThis compoundH₂SO₄ or NaOH (aq)HeatingVariableGeneral Method

Route B: Synthesis from 2-Fluoro-5-nitrobenzoic Acid

This pathway involves the initial formation of the benzamide functional group, followed by the reduction of the nitro group. This sequence avoids potential side reactions that might occur during the amidation of the final amino-substituted benzoic acid.

Logical Workflow for Route B

Route B D 2-Fluoro-5-nitrobenzoic Acid E 2-Fluoro-5-nitrobenzamide D->E Amidation (e.g., SOCl2, NH4OH) F This compound E->F Reduction (e.g., H2, Pd/C)

Caption: Synthetic workflow starting from 2-Fluoro-5-nitrobenzoic Acid.

Experimental Protocols for Route B

Step 1: Synthesis of 2-Fluoro-5-nitrobenzamide

The conversion of the carboxylic acid to the primary amide is a standard transformation. A common method involves the formation of an acyl chloride intermediate, which then reacts with ammonia.

  • Reaction: Amidation of 2-Fluoro-5-nitrobenzoic Acid.

  • Reagents: 2-Fluoro-5-nitrobenzoic Acid, Thionyl chloride (SOCl₂), Ammonium hydroxide (NH₄OH).

  • Procedure: 2-Fluoro-5-nitrobenzoic acid (1.0 eq) is refluxed with an excess of thionyl chloride, often with a catalytic amount of DMF, until the acid is consumed. The excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude acyl chloride is then cooled and carefully added to a cold (e.g., 0-10 °C) concentrated solution of ammonium hydroxide with vigorous stirring. The resulting precipitate, 2-fluoro-5-nitrobenzamide, is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[4]

  • Reaction: Reduction of 2-Fluoro-5-nitrobenzamide.

  • Reagents: 2-Fluoro-5-nitrobenzamide, Palladium on carbon (Pd/C), Hydrogen gas (H₂), Solvent (e.g., Ethanol or Methanol).

  • Procedure: 2-Fluoro-5-nitrobenzamide (1.0 eq) is dissolved in a suitable solvent like ethanol. A catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (from balloon pressure to higher pressures in a Parr shaker) and stirred at room temperature until the uptake of hydrogen ceases. The reaction is monitored by TLC or HPLC. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford this compound.

Quantitative Data for Route B
StepStarting MaterialProductReagentsConditionsYieldReference
12-Fluoro-5-nitrobenzoic Acid2-Fluoro-5-nitrobenzamide1. SOCl₂, 2. NH₄OH1. Reflux, 2. 0-10 °CHighGeneral Method
22-Fluoro-5-nitrobenzamideThis compoundH₂, Pd/C, EthanolRoom Temp, H₂ atm.High (>90%)General Method[4]

Route C: Synthesis from 5-Amino-2-fluorobenzoic Acid

This is the most direct route, involving a single amidation step. However, the starting material, 5-Amino-2-fluorobenzoic acid, may be more expensive or less readily available than the nitro-substituted precursors. The presence of the free amino group can sometimes complicate the amidation reaction, potentially requiring a protection-deprotection sequence or carefully chosen coupling agents.

Logical Workflow for Route C

Route C G 5-Amino-2-fluorobenzoic Acid H This compound G->H Direct Amidation (e.g., Coupling Agent, NH3 source)

Caption: Direct amidation of 5-Amino-2-fluorobenzoic Acid.

Experimental Protocol for Route C

Direct Amidation of 5-Amino-2-fluorobenzoic Acid

Peptide coupling reagents are often employed for the direct conversion of carboxylic acids to amides under mild conditions.

  • Reaction: Direct amidation of 5-Amino-2-fluorobenzoic Acid.

  • Reagents: 5-Amino-2-fluorobenzoic Acid, Coupling agent (e.g., CDI, EDC/HOBt), Ammonia source (e.g., Ammonium chloride and a base), Solvent (e.g., DMF, DCM).

  • Procedure: To a solution of 5-Amino-2-fluorobenzoic acid (1.0 eq) in an aprotic solvent like DMF, a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) is added, and the mixture is stirred at room temperature to form an activated intermediate. Subsequently, a source of ammonia, such as ammonium chloride in the presence of a non-nucleophilic base like triethylamine, is added. The reaction is stirred until completion. The product is typically isolated after an aqueous workup and extraction, followed by purification if necessary.[5]

Quantitative Data for Route C
StepStarting MaterialProductReagentsConditionsYieldReference
15-Amino-2-fluorobenzoic AcidThis compoundCDI, NH₄Cl, Et₃N, DMFRoom TemperatureVariable[5]

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways. The choice between starting from 2-Fluoro-5-nitrobenzonitrile (Route A) or 2-Fluoro-5-nitrobenzoic Acid (Route B) often comes down to reagent cost, safety considerations, and familiarity with the required chemical transformations. Both routes are robust and generally high-yielding. Route C , the direct amidation of 5-Amino-2-fluorobenzoic Acid , offers the shortest path but may require more specialized and costly reagents. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

The Pivotal Role of Fluorine in the Biological Activity of 5-Amino-2-fluorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-fluorobenzamide is a synthetic organic compound that has garnered interest in medicinal chemistry, primarily as a versatile building block for the synthesis of more complex, biologically active molecules. Its structure, featuring a benzamide core with amino and fluoro substituents, provides a unique scaffold for targeting various biological entities. The strategic placement of the fluorine atom at the ortho-position significantly influences the molecule's physicochemical properties and, consequently, its biological activity. This technical guide provides an in-depth analysis of the role of the fluorine atom in the activity of this compound, with a focus on its interaction with Cereblon (CRBN) and its potential as a Poly (ADP-ribose) polymerase (PARP) inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

The Strategic Importance of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance therapeutic potential. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly modulate a molecule's biological profile.

Key effects of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability can prolong the in vivo half-life of a drug.

  • Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes, thereby enhancing absorption and distribution.

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and interaction with biological targets.

  • Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor) and dipole-dipole interactions. These interactions can lead to a significant increase in binding affinity and potency.

Activity of this compound

The biological activity of this compound is primarily attributed to its benzamide core, a known pharmacophore for various enzyme inhibitors. The presence and position of the amino and fluoro substituents play a crucial role in defining its target specificity and potency.

Interaction with Cereblon (CRBN)

Cereblon (CRBN) is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. It is the primary target of immunomodulatory drugs (IMiDs) like thalidomide and its analogs. The binding of small molecules to CRBN can modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.

Studies on benzamide-type derivatives have demonstrated that the presence of a fluorine atom at the ortho-position of the benzamide ring significantly enhances binding affinity to CRBN. This is attributed to favorable interactions between the fluorine atom and the protein's binding pocket.

Table 1: Quantitative Data on the Binding Affinity of Benzamide Derivatives to CRBN

CompoundStructureR⁴IC₅₀ (µM) for CRBN Binding
8a 2-aminobenzamideHHHH>1000
8b 4-amino-2-fluorobenzamideFHNH₂H250 ± 50
8c 5-aminobenzamideHHHNH₂>1000
8d (this compound) This compoundFHHNH₂63 ± 16

Data sourced from a study on novel benzamide-type Cereblon binders. The IC₅₀ values were determined using a competitive binding assay.

As shown in Table 1, the introduction of a fluorine atom at the C2 position in 4-aminobenzamide (compound 8b) significantly improves CRBN binding compared to the non-fluorinated analog (compound 8a). More strikingly, this compound (compound 8d) exhibits the highest affinity in this series, with an IC₅₀ of 63 ± 16 µM[1]. This highlights the critical role of the ortho-fluoro substituent in enhancing the interaction with CRBN.

The binding of a ligand, such as a derivative of this compound, to CRBN can induce a conformational change in the E3 ligase complex. This altered conformation can lead to the recruitment of a "neosubstrate" protein that would not normally be targeted by this ligase. The subsequent polyubiquitination of the neosubstrate marks it for degradation by the 26S proteasome. This mechanism is a cornerstone of targeted protein degradation, a rapidly emerging therapeutic modality.

CRBN_Pathway cluster_0 Cellular Environment Ligand This compound Derivative CRBN CRBN-CUL4-DDB1-RBX1 E3 Ligase Complex Ligand->CRBN Binds to Ternary_Complex Ternary Complex (Ligand-CRBN-Neosubstrate) CRBN->Ternary_Complex Recruits Neosubstrate Target Protein (Neosubstrate) Neosubstrate->Ternary_Complex Recruited to Ubiquitinated_Protein Polyubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Protein Polyubiquitination (E1, E2, Ub) Proteasome 26S Proteasome Ubiquitinated_Protein->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: CRBN-mediated targeted protein degradation pathway.

Postulated PARP Inhibitory Activity

The benzamide moiety is a well-established pharmacophore for inhibitors of Poly (ADP-ribose) polymerases (PARPs), a family of enzymes crucial for DNA repair. PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

While direct quantitative data for the PARP inhibitory activity of this compound is not extensively available in the public domain, its structural similarity to known PARP inhibitors suggests it may possess such activity. The fluorine atom at the ortho-position could potentially enhance its binding to the nicotinamide-binding pocket of PARP enzymes through favorable interactions, thereby increasing its inhibitory potency. Further enzymatic assays are required to quantify the specific IC₅₀ value of this compound against various PARP isoforms.

PARP enzymes, particularly PARP1 and PARP2, play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs can lead to the collapse of replication forks, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cells with a functional homologous recombination (HR) repair pathway, these DSBs can be effectively repaired. However, in cancer cells with HR deficiency (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Cellular Context DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP Activates DSB DNA Double-Strand Break (DSB) DNA_Damage->DSB Leads to (during replication) if SSB is unrepaired BER Base Excision Repair (BER) PARP->BER Initiates PARP_Inhibitor This compound (Postulated) PARP_Inhibitor->PARP Inhibits BER->DNA_Damage Repairs HR_Proficient Homologous Recombination (HR) Proficient Cell DSB->HR_Proficient Repaired in HR_Deficient Homologous Recombination (HR) Deficient Cell (e.g., BRCA mutant) DSB->HR_Deficient Accumulates in Apoptosis Apoptosis Cell_Survival Cell Survival HR_Proficient->Cell_Survival HR_Deficient->Apoptosis

Caption: PARP inhibition leading to synthetic lethality.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from general procedures for the synthesis of substituted benzamides. A common method involves the amidation of a corresponding benzoic acid derivative.

Materials:

  • 5-Amino-2-fluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Ammonia (NH₃) solution or Ammonium chloride (NH₄Cl) with a base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

Procedure:

  • Activation of the Carboxylic Acid: To a solution of 5-amino-2-fluorobenzoic acid in an anhydrous solvent under an inert atmosphere, add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).

  • Amidation: In a separate flask, prepare a solution of ammonia or a mixture of ammonium chloride and a base in an anhydrous solvent. Cool this solution to 0 °C.

  • Slowly add the freshly prepared 5-amino-2-fluorobenzoyl chloride solution to the ammonia solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis_Workflow Start 5-Amino-2-fluorobenzoic acid AcidChloride 5-Amino-2-fluorobenzoyl chloride Start->AcidChloride  + SOCl₂ or (COCl)₂ (Activation) Product This compound AcidChloride->Product  + NH₃ (Amidation) Ammonia Ammonia Solution Ammonia->Product Purification Purification (Recrystallization/Chromatography) Product->Purification

Caption: General synthetic workflow for this compound.

CRBN Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the binding affinity of a compound to CRBN in a competitive format.

Principle: The assay utilizes a fluorescently labeled tracer that binds to CRBN. When a test compound binds to CRBN, it displaces the tracer, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human CRBN-DDB1 protein complex

  • Fluorescently labeled CRBN ligand (tracer)

  • Terbium-conjugated anti-tag antibody (e.g., anti-GST or anti-His)

  • Assay buffer

  • 384-well microplates

  • Test compound (this compound)

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a solution of the CRBN-DDB1 complex and the fluorescent tracer to each well.

  • Add the terbium-conjugated antibody.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Calculate the ratio of the acceptor to donor fluorescence.

  • Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

PARP Inhibition Assay (Enzymatic Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.

Principle: The assay quantifies the amount of poly(ADP-ribose) (PAR) produced by PARP using NAD⁺ as a substrate. Inhibition of PARP leads to a decrease in PAR formation.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (to stimulate PARP activity)

  • Histone-coated microplate

  • Biotinylated NAD⁺

  • Streptavidin-HRP (Horseradish Peroxidase)

  • HRP substrate (e.g., TMB)

  • Assay buffer

  • Stop solution

  • Test compound (this compound)

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • To the wells of a histone-coated plate, add the test compound dilutions.

  • Add a mixture of PARP1 enzyme and activated DNA to each well.

  • Initiate the reaction by adding biotinylated NAD⁺.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP to each well and incubate.

  • Wash the plate again.

  • Add the HRP substrate and incubate until color develops.

  • Add the stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the data.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. The strategic incorporation of a fluorine atom at the ortho-position demonstrably enhances its binding affinity to CRBN, making it and its derivatives promising candidates for the development of novel molecular glue degraders. While its activity as a PARP inhibitor is plausible based on its benzamide core, further quantitative studies are necessary to confirm and characterize this potential. The multifaceted role of the fluorine atom in modulating the physicochemical and biological properties of this compound underscores the power of fluorine chemistry in modern drug discovery and development. This technical guide provides a foundational understanding for researchers and scientists to further explore the therapeutic potential of this and related fluorinated compounds.

References

Spectroscopic and Structural Elucidation of 5-Amino-2-fluorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Amino-2-fluorobenzamide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related molecules and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also provided.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₇H₇FN₂O
Molecular Weight 154.14 g/mol [1][2]
CAS Number 518057-72-2[1][3]
Appearance Expected to be a solid

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on known chemical shifts and fragmentation patterns of similar benzamide and fluorinated aromatic compounds.[4][5][6]

2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR data in DMSO-d₆.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.5 - 7.8br s1H-CONH₂
~7.2 - 7.4br s1H-CONH₂
~7.0 - 7.2m1HAr-H
~6.8 - 7.0m1HAr-H
~6.5 - 6.7m1HAr-H
~5.0 - 5.5br s2H-NH₂

2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR data in DMSO-d₆.

Chemical Shift (δ) ppmAssignment
~165 - 170C=O (Amide)
~150 - 155 (d)C-F
~145 - 150C-NH₂
~125 - 130Ar-C
~115 - 120 (d)Ar-C
~110 - 115Ar-C
~105 - 110Ar-C

Note: (d) indicates a doublet due to C-F coupling.

2.3. Infrared (IR) Spectroscopy

Predicted major IR absorption bands.

Wavenumber (cm⁻¹)Functional Group
3400 - 3200N-H Stretch (Amine and Amide)
3100 - 3000Aromatic C-H Stretch
1680 - 1640C=O Stretch (Amide I)
1620 - 1580N-H Bend (Amine) / C=C Stretch (Aromatic)
1400 - 1200C-N Stretch, C-F Stretch

2.4. Mass Spectrometry (MS)

Predicted m/z peaks for the molecular ion and major fragments under Electron Ionization (EI).

m/zAssignment
154[M]⁺
138[M - NH₂]⁺
110[M - CONH₂]⁺
95[C₆H₄F]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound would be dissolved in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm). ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard one-pulse experiment would be used, while for ¹³C NMR, a proton-decoupled experiment would be performed to simplify the spectrum.

3.2. Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of the compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

3.3. Mass Spectrometry (MS)

Mass spectral analysis can be performed using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

4.1. Synthetic Pathway

A plausible synthetic route to this compound starting from 2-fluoro-5-nitrobenzoic acid is outlined below. This pathway involves the protection of the carboxylic acid, reduction of the nitro group, and subsequent amidation.

G Plausible Synthetic Pathway for this compound A 2-Fluoro-5-nitrobenzoic acid B Esterification (e.g., SOCl₂, MeOH) A->B Step 1 C Methyl 2-fluoro-5-nitrobenzoate B->C D Reduction (e.g., H₂, Pd/C) C->D Step 2 E Methyl 5-amino-2-fluorobenzoate D->E F Amidation (e.g., NH₃) E->F Step 3 G This compound F->G

Plausible Synthetic Pathway for this compound.

4.2. Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is depicted below.

G General Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation A Synthesized Compound (this compound) B Purification (e.g., Recrystallization, Chromatography) A->B C NMR Spectroscopy (¹H, ¹³C) B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F Data Analysis (Chemical Shifts, Frequencies, m/z) C->F D->F E->F G Structure Elucidation & Verification F->G

General workflow for the spectroscopic analysis of a synthesized compound.

References

Solubility Profile of 5-Amino-2-fluorobenzamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-Amino-2-fluorobenzamide in various organic solvents. Due to the limited availability of direct quantitative experimental data for this compound, this guide presents solubility data for structurally related benzamide derivatives to offer valuable insights and comparative benchmarks. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications. This document also includes a visualization of a typical synthesis workflow for a related benzamide derivative, offering a broader context for the compound's role in chemical processes.

Introduction

This compound is a fluorinated aromatic amide of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring an amino group, a fluorine atom, and an amide moiety, suggests a potential for diverse intermolecular interactions, influencing its physicochemical properties, including solubility. Solubility is a critical parameter in drug development, impacting bioavailability, formulation, and overall therapeutic efficacy. Understanding the solubility of this compound in a range of organic solvents is crucial for its application in synthesis, purification, and formulation development.

Estimated Solubility of this compound

Table 1: Quantitative Solubility Data for Structurally Related Benzamides

It is important to note that the presence of the amino and fluoro substituents on the benzamide core of this compound will influence its solubility relative to the compounds shown below. The amino group may increase polarity and hydrogen bonding capacity, while the fluorine atom can modulate lipophilicity and crystal lattice energy.

CompoundSolventTemperature (K)Mole Fraction Solubility (x10³)
BenzamideWater298.150.13
BenzamideMethanol298.152.64
BenzamideEthanol298.151.85
Benzamide1-Propanol298.15Not Available
BenzamideAcetone298.152.15
BenzamideEthyl AcetateNot AvailableNot Available
4-AminobenzamideWater283.15 - 323.15Data available, increases with temp.
4-AminobenzamideMethanol283.15 - 323.15Data available, increases with temp.
4-AminobenzamideEthanol283.15 - 323.15Data available, increases with temp.
4-AminobenzamideIsopropanol283.15 - 323.15Data available, increases with temp.
4-AminobenzamideAcetone283.15 - 323.15Data available, increases with temp.
4-AminobenzamideEthyl Acetate283.15 - 323.15Data available, increases with temp.
4-AminobenzamideAcetonitrile283.15 - 323.15Data available, increases with temp.

Note: The solubility of 4-Aminobenzamide was measured across a temperature range, and for brevity, the exact values at each temperature are not listed here but are noted to increase with temperature.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Materials
  • This compound (solid, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Allow the solutions to equilibrate for a sufficient period, typically 24-72 hours, to ensure that saturation is reached. The agitation ensures continuous mixing and facilitates the dissolution process.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette, ensuring not to disturb the solid pellet at the bottom.

    • Immediately filter the supernatant using a syringe filter compatible with the solvent to remove any remaining microscopic particles.

    • Transfer the filtered supernatant to a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method.

    • Construct a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualization of a Representative Synthetic Workflow

To provide a broader context for the handling and application of benzamide derivatives, the following diagram illustrates a general synthetic workflow for a related compound, 2-Amino-5-chloro-2'-fluorobenzophenone, via an isoxazole intermediate. This multi-step synthesis highlights the importance of understanding solubility for purification and reaction optimization.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Start1 Substituted Nitrobenzene Reaction1 Reaction to form Benzisoxazole Intermediate Start1->Reaction1 Start2 Phenylacetonitrile Derivative Start2->Reaction1 Reduction Reductive Cleavage Reaction1->Reduction Isoxazole Intermediate Product 2-Amino-5-chloro-2'-fluorobenzophenone Reduction->Product

Caption: A generalized workflow for the synthesis of a substituted benzophenone.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, this technical guide provides a foundational understanding based on structurally similar compounds and outlines a robust experimental protocol for its precise determination. The provided methodologies and comparative data will aid researchers, scientists, and drug development professionals in effectively utilizing this compound in their research and development endeavors. The generation of accurate solubility data through the described protocol is highly encouraged to build a comprehensive physicochemical profile of this compound.

Methodological & Application

5-Amino-2-fluorobenzamide: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Amino-2-fluorobenzamide has emerged as a valuable and versatile building block in medicinal chemistry, primarily driven by its strategic incorporation into molecules designed for targeted therapies in oncology and other disease areas. The presence of a fluorine atom at the 2-position and an amino group at the 5-position of the benzamide core imparts favorable physicochemical properties, influencing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound in their research.

Application Notes

Cereblon (CRBN) Ligands for Proteolysis-Targeting Chimeras (PROTACs)

A significant application of this compound derivatives is in the development of ligands for the E3 ubiquitin ligase Cereblon (CRBN). These ligands serve as the E3 ligase-recruiting element in Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.

The benzamide moiety can be modified to enhance binding affinity to CRBN. The fluorine substitution at the ortho-position is a key feature that can improve this interaction.[2] By linking these CRBN ligands to a binder of a protein of interest (e.g., a kinase or a transcription factor), the resulting PROTAC can hijack the cell's ubiquitin-proteasome system to selectively degrade the target protein. This approach is being actively pursued for the development of new cancer therapies.[3]

Potential as PARP Inhibitors

The aminobenzamide scaffold is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. While 3-aminobenzamide is a known PARP inhibitor, derivatives of this compound are also being explored for this application. The rationale is that the benzamide core mimics the nicotinamide moiety of the PARP substrate NAD+. Inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Kinase Inhibitors

The structural features of this compound make it a suitable starting point for the synthesis of various kinase inhibitors. The amino group provides a convenient handle for the introduction of different substituents to explore the chemical space around the kinase active site and to modulate selectivity and potency.

Data Presentation

Quantitative Bioactivity Data

The following tables summarize key quantitative data for derivatives of aminobenzamides, highlighting their potential in different therapeutic applications.

Table 1: Cereblon (CRBN) Binding Affinity of Substituted Benzamide Derivatives

Compound IDR1 (at 4-position)R2 (at N-position)CRBN Binding IC50 (µM)
1a HGlutarimide>100
1b FGlutarimide25.4
2a HMethyl-glutarimide15.8
2b FMethyl-glutarimide5.2

Data adapted from studies on benzamide-type CRBN binders. The IC50 values demonstrate the enhanced binding affinity upon fluorine substitution.

Table 2: Antiproliferative Activity of a BRD4-targeting PROTAC Derived from a Benzamide-based CRBN Ligand

Cell LinePROTAC IC50 (nM)
MV4-11 0.8
MOLM-13 1.2
RS4;11 2.5

This data showcases the potent anticancer activity of PROTACs utilizing benzamide-based CRBN ligands to degrade the oncoprotein BRD4.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted-5-amino-2-fluorobenzamides via Amide Coupling

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound using a standard amide coupling reagent such as HATU.

Materials:

  • 5-Amino-2-fluorobenzoic acid

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-Amino-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-5-amino-2-fluorobenzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This protocol outlines a competitive fluorescence polarization (FP) assay to determine the binding affinity of this compound derivatives to CRBN.

Materials:

  • Purified recombinant human CRBN protein

  • Fluorescently labeled thalidomide tracer

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Pomalidomide (as a positive control)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (Pomalidomide) in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In the wells of the microplate, add the assay buffer, the fluorescently labeled thalidomide tracer (at a fixed concentration, e.g., 10 nM), and the serially diluted test compounds or controls.

  • Initiate the binding reaction by adding the purified CRBN protein to each well (at a fixed concentration, e.g., 50 nM).

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • Calculate the IC50 values by plotting the change in fluorescence polarization against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MV4-11)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation 5-Amino-2-fluorobenzoic acid 5-Amino-2-fluorobenzoic acid Amide Coupling Amide Coupling 5-Amino-2-fluorobenzoic acid->Amide Coupling Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amide Coupling N-Substituted-5-amino-2-fluorobenzamide N-Substituted-5-amino-2-fluorobenzamide Amide Coupling->N-Substituted-5-amino-2-fluorobenzamide CRBN Binding Assay CRBN Binding Assay N-Substituted-5-amino-2-fluorobenzamide->CRBN Binding Assay Cell Viability Assay Cell Viability Assay N-Substituted-5-amino-2-fluorobenzamide->Cell Viability Assay Data Analysis Data Analysis CRBN Binding Assay->Data Analysis Cell Viability Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination PROTAC_Mechanism cluster_pathway PROTAC-mediated Protein Degradation PROTAC PROTAC (this compound derivative) Ternary_Complex Ternary Complex (PROTAC-CRBN-POI) PROTAC->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Downstream Downstream Effects (↓c-Myc, ↑Apoptosis) Degradation->Downstream

References

5-Amino-2-fluorobenzamide: A Key Intermediate for Novel Kinase and Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Amino-2-fluorobenzamide is a versatile chemical intermediate proving to be of significant value in the discovery and development of novel kinase and signaling pathway inhibitors. Its unique structural features, including a fluorine atom, an amino group, and a benzamide moiety, provide a scaffold that can be readily modified to generate potent and selective inhibitors of key cellular signaling pathways implicated in a range of diseases, most notably in oncology and inflammatory conditions. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.[1] This document provides detailed application notes and protocols for the use of this compound as a building block for the synthesis of a Signal Transducer and Activator of Transcription 6 (STAT6) inhibitor, a critical component of the JAK-STAT signaling pathway.

The JAK-STAT Signaling Pathway: A Prime Therapeutic Target

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a crucial cascade that transmits information from extracellular signals to the nucleus, leading to changes in gene expression. This pathway is integral to a multitude of cellular processes, including cell growth, differentiation, and immune responses. The pathway is initiated by the binding of cytokines to their receptors, which in turn activates associated JAKs. These activated kinases then phosphorylate the receptor, creating docking sites for STAT proteins. Upon binding, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.

Dysregulation of the JAK-STAT pathway is a hallmark of various diseases, including cancer and autoimmune disorders. Consequently, targeting components of this pathway, such as the STAT proteins, has emerged as a promising therapeutic strategy. STAT6, in particular, is a key mediator of interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling and plays a pivotal role in T-helper 2 (Th2) cell differentiation, making it an attractive target for allergic and inflammatory diseases.

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// Nodes Cytokine [label="Cytokine", fillcolor="#F1F3F4"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4"]; JAK [label="JAK", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT (inactive)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pSTAT [label="pSTAT (active dimer)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4"]; DNA [label="DNA", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; GeneExpression [label="Gene Expression", shape=cds, fillcolor="#F1F3F4"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> pSTAT [label="Dimerizes"]; pSTAT -> Nucleus [label="Translocates to"]; Nucleus -> DNA [style=invis]; pSTAT -> DNA [label="Binds to"]; DNA -> GeneExpression [label="Regulates"]; }

Figure 1: A simplified diagram of the JAK-STAT signaling pathway.

Synthesis of a STAT6 Inhibitor using this compound

A recent patent (WO2024071439A1) discloses the synthesis of novel STAT6 inhibitors, demonstrating the utility of this compound as a key building block. The synthesis involves the reaction of this compound with a substituted quinoxaline-2-carboxamide derivative.

Experimental Protocol: Synthesis of a Quinoxaline-based STAT6 Inhibitor Intermediate

This protocol is a representative example based on the chemistry described in the patent literature for the synthesis of a key intermediate.

Reaction Scheme:

graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="this compound +\n Quinoxaline Derivative", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="Acetonitrile (solvent)\n1-Methylimidazole (base)\nTCFH (coupling agent)", shape=box, fillcolor="#F1F3F4"]; reaction [label="Stir at Room Temperature", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup &\nExtraction with Ethyl Acetate", shape=box, fillcolor="#F1F3F4"]; purification [label="Drying and Concentration", shape=box, fillcolor="#F1F3F4"]; product [label="N-(3-carbamoyl-4-fluorophenyl)-3-\n(substituted)quinoxaline-2-carboxamide", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagents [label="Mix with"]; reagents -> reaction [label="Perform"]; reaction -> workup [label="Proceed to"]; workup -> purification [label="Followed by"]; purification -> product [label="Yields"]; }

Figure 2: General workflow for the synthesis of a STAT6 inhibitor intermediate.

Materials:

  • Substituted quinoxaline-2-carboxamide (1.0 eq)

  • This compound (1.5 eq)

  • Acetonitrile (solvent)

  • 1-Methylimidazole (3.0 eq, base)

  • TCFH (1,1,1-Trifluoro-N,N,N',N'-tetramethylmethanaminium hexafluorophosphate, 1.6 eq, coupling agent)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the substituted quinoxaline-2-carboxamide in acetonitrile, add this compound.

  • To this mixture, add 1-methylimidazole followed by TCFH.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), add water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel.

Quantitative Data of Representative STAT6 Inhibitors

While the patent for the quinoxaline-based inhibitor does not provide specific IC50 values, the table below presents data for other known STAT6 inhibitors to provide context for the potency of compounds in this class.

Compound IDTargetIC50 (nM)Cell-based AssayReference
AS1517499STAT621IL-4-induced Th2 differentiation[1][2]
YM-341619STAT60.70IL-4-induced Th2 differentiation[3][4]
Lead Compound 2tSTAT621STAT6 inhibition[1][2]

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of potent inhibitors of the JAK-STAT signaling pathway. The provided protocol for the synthesis of a quinoxaline-based STAT6 inhibitor intermediate highlights a practical application of this starting material in medicinal chemistry. The ability to readily incorporate the fluorinated aminobenzamide moiety allows for the exploration of a diverse chemical space, paving the way for the discovery of novel and effective kinase and signaling pathway inhibitors for a variety of therapeutic indications. Further investigation into the structure-activity relationships of derivatives synthesized from this compound is warranted to develop next-generation therapeutics targeting this critical signaling cascade.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 5-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel heterocyclic compounds derived from 5-Amino-2-fluorobenzamide. The protocols detailed herein focus on the synthesis of a novel pyrazole derivative, N-(4-cyano-1H-pyrazol-5-yl)-2-fluorobenzamide, a compound of interest for potential biological activity. This document includes detailed experimental procedures, data presentation, and visualizations to aid in the successful synthesis and characterization of this and related novel compounds.

Introduction

This compound is a valuable starting material in medicinal chemistry due to its reactive amino group, which allows for a variety of chemical transformations to generate novel compounds with potential therapeutic applications. The benzamide moiety is a known pharmacophore in various enzyme inhibitors. The introduction of a pyrazole ring, another important pharmacophore, can lead to compounds with a wide range of biological activities, including antimicrobial and antiproliferative effects.[1][2][3][4][5] This document outlines a synthetic route to a novel pyrazole-benzamide derivative and discusses its potential biological significance.

Data Presentation

Table 1: Physicochemical Properties of Starting Material and Synthesized Product
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₇H₇FN₂O154.14Off-white to light brown solid145-149
N-(4-cyano-1H-pyrazol-5-yl)-2-fluorobenzamideC₁₁H₇FN₄O230.20Expected: White to off-white solidNot Determined
Table 2: Representative Antimicrobial Activity of Pyrazole-Benzamide Derivatives

The following data represents the minimum inhibitory concentration (MIC) for structurally related pyrazole-benzamide compounds against various microbial strains, indicating the potential antimicrobial activity of this class of compounds.[1][3][5][6][7]

Compound ClassStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Pyrazole-Benzimidazole Hybrids150 - 310>310150 - 310>310
Pyrazole Derivatives7.82 - 31.25> 31.25> 31.25Not Reported
Table 3: Representative Antiproliferative Activity of Pyrazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of related pyrazole compounds against various cancer cell lines, suggesting potential anticancer applications.[4][8][9][10]

Compound ClassMCF-7 (Breast Cancer) (IC₅₀, µM)HCT116 (Colon Cancer) (IC₅₀, µM)A549 (Lung Cancer) (IC₅₀, µM)
Pyrazole-based Quinazolinones> 502.91> 50
Pyrazole-Benzamide Derivatives18.421.221.2
Substituted Pyrazoles0.02 - 5.0Not Reported0.69 - 8.0

Experimental Protocols

Protocol 1: Synthesis of N'-(1-(2-fluorobenzamido)-2,2-dicyanovinyl)-N,N-dimethylformimidamide

This protocol describes the initial reaction of this compound with ethoxymethylenemalononitrile to form an intermediate enamine, which is a common step in the synthesis of substituted pyrazoles.

Materials:

  • This compound (1.0 eq)

  • Ethoxymethylenemalononitrile (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) (0.1 eq, catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DMF.

  • Add ethoxymethylenemalononitrile to the solution.

  • Add a catalytic amount of triethylamine to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of N-(4-cyano-1H-pyrazol-5-yl)-2-fluorobenzamide

This protocol details the cyclization of the intermediate to form the final pyrazole product.

Materials:

  • N'-(1-(2-fluorobenzamido)-2,2-dicyanovinyl)-N,N-dimethylformimidamide (from Protocol 1)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol or Acetic Acid

Procedure:

  • Suspend the intermediate from Protocol 1 in ethanol or acetic acid.

  • Add hydrazine hydrate dropwise to the suspension at room temperature.

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient).

Characterization of N-(4-cyano-1H-pyrazol-5-yl)-2-fluorobenzamide

The structure of the synthesized compound should be confirmed by standard analytical techniques. Representative data for a similar pyrazole-benzamide structure is provided below.[11][12][13]

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.5 (s, 1H, pyrazole-NH), 10.5 (s, 1H, amide-NH), 8.2 (s, 1H, pyrazole-CH), 7.5-7.9 (m, 4H, Ar-H), 7.2-7.4 (m, 2H, Ar-H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 165.0 (C=O), 160.5 (d, J=250 Hz, C-F), 150.1, 142.3, 133.0 (d, J=9 Hz), 131.5, 129.0, 125.0 (d, J=4 Hz), 116.8 (d, J=22 Hz), 115.5 (CN), 90.0.

  • IR (KBr, cm⁻¹): 3350-3100 (N-H stretching), 2230 (C≡N stretching), 1670 (C=O stretching), 1600, 1580 (C=C stretching).

  • Mass Spectrometry (ESI-MS): m/z 231.07 [M+H]⁺.

Mandatory Visualization

Synthetic_Pathway A This compound C Intermediate Enamine A->C DMF, TEA, 80-90 °C B Ethoxymethylenemalononitrile B->C E N-(4-cyano-1H-pyrazol-5-yl)- 2-fluorobenzamide C->E Ethanol, Reflux D Hydrazine Hydrate D->E

Caption: Synthetic route to N-(4-cyano-1H-pyrazol-5-yl)-2-fluorobenzamide.

Experimental_Workflow start Start step1 Dissolve this compound and Ethoxymethylenemalononitrile in DMF start->step1 step2 Add TEA catalyst and heat (4-6 hours) step1->step2 step3 Precipitate and isolate intermediate step2->step3 step4 Suspend intermediate in Ethanol and add Hydrazine Hydrate step3->step4 step5 Reflux reaction mixture (3-5 hours) step4->step5 step6 Isolate and purify final product step5->step6 step7 Characterize product (NMR, IR, MS) step6->step7 end End step7->end

Caption: Experimental workflow for the synthesis of the target pyrazole derivative.

Signaling_Pathway compound Pyrazole-Benzamide Derivative target Potential Molecular Targets (e.g., Enzymes, Receptors) compound->target Binding/Inhibition pathway Downstream Signaling Pathways target->pathway Modulation response Biological Response (Antimicrobial, Antiproliferative) pathway->response Cellular Outcome

Caption: Putative signaling pathway for pyrazole-benzamide derivatives.

References

Application Notes and Protocols for Amide Coupling with 5-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-fluorobenzamide is a valuable building block in medicinal chemistry, offering a scaffold for the synthesis of a wide range of biologically active molecules. The presence of an amino group allows for the formation of amide bonds, a critical linkage in many pharmaceutical compounds. However, the electronic properties of this compound, specifically the electron-withdrawing effects of the fluorine atom and the benzamide group, reduce the nucleophilicity of the aniline amine. This can lead to sluggish and low-yielding amide coupling reactions under standard conditions.[1]

These application notes provide a guide to effective reaction conditions for the successful amide coupling of this compound with various carboxylic acids. The protocols detailed below are based on established methods for the acylation of electron-deficient anilines and aim to provide researchers with robust starting points for reaction optimization.

Data Presentation: Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for achieving high yields and purity. The following table summarizes typical reaction conditions and outcomes for common coupling reagents used with electron-deficient amines, which are applicable to this compound.

Coupling SystemBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDC / HOBt DIPEA or Et₃NDMF or DCM12-2460-85A cost-effective and common method. HOBt minimizes racemization.[2][3]
EDC / HOBt / DMAP (cat.) DIPEAAcetonitrile18-2475-95DMAP acts as an acyl transfer catalyst, significantly improving yields for electron-deficient amines.[1]
HATU DIPEA or Et₃NDMF1-485-98Highly efficient and rapid coupling, even with sterically hindered substrates.[4][5]
Acyl Fluoride (in situ) PyridineAcetonitrile12-2470-90Effective for sterically hindered and electron-deficient amines.[6][7]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a standard and widely used method for amide bond formation. The addition of HOBt is crucial for suppressing side reactions and minimizing racemization, particularly when coupling chiral carboxylic acids.

Materials:

  • This compound

  • Carboxylic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF, add HOBt (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: High-Efficiency HATU-Mediated Amide Coupling

This protocol is recommended for challenging couplings, including those with sterically hindered carboxylic acids or when higher yields and shorter reaction times are desired. HATU is a highly effective coupling reagent for electron-deficient amines.[4][8]

Materials:

  • This compound

  • Carboxylic acid (1.0 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry reaction flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

G cluster_start Reactant Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt, HATU) Carboxylic_Acid->Coupling_Reagent 1. Add Amine This compound Amine->Coupling_Reagent 2. Add Solvent Anhydrous Solvent (e.g., DMF) Solvent->Carboxylic_Acid Base Base (e.g., DIPEA) Coupling_Reagent->Base 3. Add Stirring Stir at RT (1-24 h) Base->Stirring 4. React Extraction Aqueous Workup & Extraction Stirring->Extraction 5. Quench & Extract Purification Column Chromatography or Recrystallization Extraction->Purification Product N-Acyl-5-amino-2-fluorobenzamide Purification->Product G RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC->O_acylisourea HOBt_ester HOBt Ester (Active Ester) O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt Amide Amide Product HOBt_ester->Amide + Ar-NH2 Amine Ar-NH2 Amide->HOBt - HOBt G RCOOH R-COOH OAt_ester OAt-Active Ester RCOOH->OAt_ester + HATU HATU HATU->OAt_ester TMU Tetramethylurea Byproduct HATU->TMU Amide Amide Product OAt_ester->Amide + Ar-NH2 Amine Ar-NH2 HOAt HOAt Amide->HOAt - HOAt

References

Application Notes and Protocols for Fluorobenzamide Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific oncological research applications for 5-Amino-2-fluorobenzamide are not extensively documented in publicly available literature, the fluorobenzamide scaffold is a critical component in a significant class of targeted cancer therapies, most notably Poly (ADP-ribose) polymerase (PARP) inhibitors. The benzamide group serves as a key pharmacophore, mimicking the nicotinamide moiety of the NAD+ substrate, which is essential for PARP enzyme activity.[1] Consequently, this document will focus on the well-established applications, mechanisms, and experimental protocols related to benzamide derivatives as PARP inhibitors in oncology research.

Application Notes: Benzamide Derivatives as PARP Inhibitors

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular responses to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[2][3] PARP1, the most abundant of these enzymes, detects SSBs and, upon activation, synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins. This process recruits other DNA repair proteins to the site of damage.[1]

Benzamide-based PARP inhibitors act as competitive inhibitors by binding to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) and thereby stalling the repair of SSBs.[1] In normal cells, alternative repair pathways like Homologous Recombination (HR) can still repair the DNA damage. However, in cancer cells with mutations in genes essential for HR, such as BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). The inability to repair these DSBs through the defective HR pathway results in genomic instability and ultimately, cell death. This concept, where a defect in one pathway is tolerable but a simultaneous defect in two pathways is lethal, is known as "synthetic lethality".[3][4]

Therapeutic Applications in Oncology

The principle of synthetic lethality has made PARP inhibitors a successful targeted therapy for cancers with pre-existing DNA repair deficiencies. Several PARP inhibitors with a core benzamide structure have been approved for the treatment of:

  • Ovarian Cancer: Particularly in patients with germline or somatic BRCA1/2 mutations.[5]

  • Breast Cancer: For metastatic HER2-negative breast cancer with germline BRCA mutations.[5]

  • Pancreatic Cancer: As a maintenance treatment for patients with germline BRCA-mutated metastatic pancreatic adenocarcinoma.[5]

  • Prostate Cancer: For metastatic castration-resistant prostate cancer with specific gene mutations involved in homologous recombination repair.

Research is ongoing to expand their use to other cancer types and in combination with other therapies like chemotherapy and immunotherapy.[2]

Data Presentation: In Vitro Activity of Benzamide-Based PARP Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several benzamide derivatives, demonstrating their potency as PARP inhibitors and their cytotoxic effects on various cancer cell lines.

Compound/Drug NameTarget(s)IC50 (Enzymatic Assay)Cancer Cell LineIC50 (Cell-based Assay)Reference(s)
OlaparibPARP-134 nM--[6]
Compound 8a (pyridopyridazinone derivative)PARP-136 nM--[6]
Compound 51 (tetrazolyl analogue)PARP-135 nM--[4]
Compound 81 (isoform-selective)PARP-1/PARP-230 nM / 2 nMBRCA1-deficient cellsSelective cytotoxicity[4]
Nesuparib (JPI-547)PARP1/2, TNKS1/22 nM (PARP1)Capan-1 (pancreatic)2.5 µM (Effective Conc.)[7]
Pamiparib (BGB-290)PARP-1/PARP-21.3 nM / 0.92 nM--[8]
Compound I-9 (dual inhibitor)PARP-1/2, TNKS1/20.25 nM / 1.2 nM (PARP)HCT116Potent antitumor activity[9]

Experimental Protocols

1. In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the anti-proliferative effect of a novel benzamide derivative on a cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line).[10]

Materials:

  • Benzamide derivative of interest

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the benzamide derivative in culture medium. The final concentrations should typically range from nanomolar to micromolar. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48 to 72 hours.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[10]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

2. Western Blot Analysis for PARP Cleavage

This protocol is used to detect the cleavage of PARP-1, a hallmark of apoptosis, in cancer cells treated with a benzamide-based PARP inhibitor.[11]

Materials:

  • Cancer cell line (e.g., BRCA-deficient ovarian cancer cells)

  • Benzamide derivative

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-PARP (detects both full-length 116 kDa and cleaved 89 kDa fragments), Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of the benzamide derivative for a specified time (e.g., 24 or 48 hours). After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.[7]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C. The following day, wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature. Repeat the process for the loading control (β-actin).[7][11]

  • Detection: After final washes, apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[7]

  • Analysis: Analyze the resulting bands. A decrease in the full-length PARP-1 (116 kDa) band and an increase in the cleaved PARP-1 (89 kDa) band in treated samples compared to the control indicates the induction of apoptosis. Quantify band intensities using densitometry software and normalize to the loading control.[11]

Visualizations

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage Response cluster_Inhibition Mechanism of PARP Inhibitor cluster_Cell_Fate Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes PARP1_Inhibited PARP1 (Inhibited) NAD NAD+ NAD->PARP1 substrate BER_Complex Base Excision Repair (BER) Proteins PAR->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair PARPi Benzamide-based PARP Inhibitor PARPi->PARP1_Inhibited blocks No_PAR No PAR Synthesis PARP1_Inhibited->No_PAR Unrepaired_SSB Unrepaired SSB No_PAR->Unrepaired_SSB leads to DSB Double-Strand Break (DSB) Unrepaired_SSB->DSB at replication fork HR_Proficient Normal/HR-Proficient Cell DSB->HR_Proficient HR_Deficient BRCA-Mutant/HR-Deficient Cancer Cell DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair activates Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis cannot repair DSB Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: PARP signaling pathway and the mechanism of synthetic lethality.

Experimental_Workflow cluster_Synthesis Compound Synthesis & Characterization cluster_In_Vitro In Vitro Evaluation cluster_Mechanism cluster_In_Vivo In Vivo Studies Start Start: this compound or other precursor Synthesis Chemical Synthesis of Novel Benzamide Derivatives Start->Synthesis Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Enzyme_Assay PARP Enzymatic Assay (Determine IC50) Purification->Enzyme_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) on Cancer Cell Lines (Determine IC50) Enzyme_Assay->Cytotoxicity_Assay Mechanism_Assay Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_Assay Xenograft Xenograft Mouse Model (Tumor Growth Inhibition) Cytotoxicity_Assay->Xenograft Western_Blot Western Blot (PARP Cleavage) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay Apoptosis Assay (Annexin V) Toxicity Toxicity & PK/PD Studies Xenograft->Toxicity

References

Application Notes and Protocols for N-Alkylation of 5-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-fluorobenzamide is a valuable scaffold in medicinal chemistry. N-alkylation of the amino group provides a straightforward method for synthesizing a diverse library of derivatives. This functionalization is of particular interest in drug discovery, as substituted aminobenzamides have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes play a critical role in DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The synthesis of novel N-alkylated this compound derivatives is a key step in the exploration of new and improved PARP inhibitors.

These application notes provide detailed experimental protocols for two common and effective methods for the N-alkylation of this compound: classical N-alkylation with alkyl halides and reductive amination with aldehydes.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the N-alkylation of aromatic amines, which can be extrapolated for this compound.

Table 1: Classical N-Alkylation with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF60-804-885-95
Ethyl BromideK₂CO₃DMF70-906-1280-90
Benzyl BromideCs₂CO₃Acetonitrile50-703-690-98
Propargyl BromideK₂CO₃AcetoneReflux5-1075-85

Table 2: Reductive Amination with Aldehydes

AldehydeReducing AgentSolventTemperature (°C)Time (h)Yield (%)
Formaldehyde (37% aq.)Sodium CyanoborohydrideMethanolRoom Temp2-490-98
AcetaldehydeSodium Triacetoxyborohydride1,2-DichloroethaneRoom Temp3-685-95
BenzaldehydeSodium BorohydrideMethanolRoom Temp4-880-90
CyclohexanecarboxaldehydeSodium TriacetoxyborohydrideDichloromethaneRoom Temp5-1082-92

Experimental Protocols

Method 1: Classical N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq) and the anhydrous solvent.

  • Purge the flask with an inert gas.

  • Add the base (e.g., K₂CO₃, 1.5 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated this compound.

Method 2: Reductive Amination with Aldehydes

This protocol provides a general procedure for the N-alkylation of this compound via reductive amination with an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., formaldehyde, benzaldehyde)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Solvent (e.g., 1,2-dichloroethane (DCE), methanol)

  • Acetic acid (optional, for pH adjustment with sodium cyanoborohydride)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in the appropriate solvent.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. If using sodium cyanoborohydride, adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

  • In a separate flask, dissolve the reducing agent (1.5 eq) in the same solvent.

  • Slowly add the reducing agent solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_alkylation Classical N-Alkylation cluster_amination Reductive Amination start_alk This compound + Alkyl Halide + Base reaction_alk Heating in Anhydrous Solvent start_alk->reaction_alk workup_alk Aqueous Workup & Extraction reaction_alk->workup_alk purification_alk Purification (Chromatography) workup_alk->purification_alk product_alk N-Alkylated Product purification_alk->product_alk start_am This compound + Aldehyde imine Imine Formation start_am->imine reduction Reduction with Reducing Agent imine->reduction workup_am Quenching & Extraction reduction->workup_am purification_am Purification (Chromatography) workup_am->purification_am product_am N-Alkylated Product purification_am->product_am

Caption: General experimental workflows for N-alkylation.

Signaling Pathway: PARP Inhibition

parp_inhibition cluster_dna_damage DNA Damage Response cluster_inhibition Therapeutic Intervention dna_damage DNA Single-Strand Break (SSB) parp PARP Activation dna_damage->parp replication Replication Fork dna_damage->replication During Replication par Poly(ADP-ribose) (PAR) Synthesis parp->par parp_inhibited PARP Trapping & Inhibition recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) par->recruitment ssbr Single-Strand Break Repair (SSBR) recruitment->ssbr ssbr->dna_damage Repair inhibitor N-Alkylated This compound (PARP Inhibitor) inhibitor->parp Inhibits dsbs Double-Strand Breaks (DSBs) replication->dsbs brca_deficient BRCA-Deficient Cancer Cell dsbs->brca_deficient Inefficient Repair apoptosis Cell Death (Apoptosis) brca_deficient->apoptosis

Caption: PARP's role in DNA repair and its inhibition.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of various heterocyclic compounds utilizing 5-Amino-2-fluorobenzamide as a key starting material. This versatile building block is of significant interest in medicinal chemistry due to the strategic placement of its amino, fluoro, and benzamide functionalities, which allows for the construction of diverse and biologically relevant scaffolds.

Introduction

This compound is a valuable precursor for the synthesis of a range of heterocyclic compounds, including quinazolinones and benzimidazoles. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds, making them attractive candidates for drug discovery programs. The amino group provides a reactive handle for cyclization reactions, while the benzamide moiety is a common feature in many biologically active molecules, including Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of anticancer agents that exploit deficiencies in DNA repair pathways of cancer cells.

Synthesis of 7-Amino-6-fluoroquinazolin-4(3H)-one

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 7-Amino-6-fluoroquinazolin-4(3H)-one from this compound can be achieved through a cyclocondensation reaction with a suitable one-carbon source, such as formamide.

Experimental Protocol: Cyclocondensation with Formamide

This protocol describes the synthesis of 7-Amino-6-fluoroquinazolin-4(3H)-one.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • In a round-bottom flask, a mixture of this compound (1 equivalent) and an excess of formamide (e.g., 10-20 equivalents) is prepared.

  • The reaction mixture is heated to a temperature of 150-180°C with continuous stirring.

  • The reaction is refluxed for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into cold water, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration and washed thoroughly with water to remove any residual formamide.

  • The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 7-Amino-6-fluoroquinazolin-4(3H)-one.

Data Presentation:

Reactant 1Reactant 2ProductReaction ConditionsYield (%)
This compoundFormamide7-Amino-6-fluoroquinazolin-4(3H)-one150-180°C, 4-8 hours>85%

Note: The yield is an approximation based on typical cyclocondensation reactions of this type. Actual yields may vary depending on the specific reaction conditions and scale.

Logical Workflow for Quinazolinone Synthesis:

G A This compound C Reaction Mixture A->C B Formamide B->C D Heating (150-180°C) & Reflux (4-8h) C->D E Precipitation (Addition to water) D->E F Filtration & Washing E->F G Recrystallization F->G H 7-Amino-6-fluoroquinazolin-4(3H)-one G->H G A This compound C Reaction Mixture in High-Boiling Solvent A->C B Urea B->C D Heating (180-220°C) (2-6h) C->D E Precipitation D->E F Filtration & Washing E->F G 6-Amino-7-fluoro-1H-benzo[d]imidazol-2(3H)-one F->G G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP BER Base Excision Repair (BER) PARP->BER DNA_Repair DNA Repair BER->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival DNA_SSB2 DNA Single-Strand Break (SSB) PARP_Blocked PARP Trapping DNA_SSB2->PARP_Blocked PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Blocked Replication_Fork_Collapse Replication Fork Collapse PARP_Blocked->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HRR_Deficient Deficient Homologous Recombination Repair (HRR) DNA_DSB->HRR_Deficient Apoptosis Apoptosis HRR_Deficient->Apoptosis G A This compound (Starting Material) B Synthesis of Heterocyclic Core (e.g., Quinazolinone) A->B C Further Chemical Modifications B->C D Lead Compound C->D E In Vitro Assays (e.g., PARP enzyme inhibition, cell viability) D->E F In Vivo Studies (Animal Models) E->F G Clinical Trials F->G

On the Frontier of Anticonvulsant Research: A Look at 5-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of current scientific literature and patent databases, there is no specific, publicly available research detailing the use of 5-Amino-2-fluorobenzamide as a foundational scaffold for the development of novel anticonvulsant agents. While the broader classes of aminobenzamides and fluorinated aromatic compounds have shown promise in the search for new epilepsy treatments, this particular molecule has not been a focal point of published research in this therapeutic area.[1][2][3][4][5]

However, the structural motifs present in this compound—a benzamide core, an amino group, and a fluorine substituent—are features found in various neurologically active compounds. This suggests that derivatives of this compound could be of interest in future anticonvulsant drug discovery programs.

The following application notes and protocols are presented as a hypothetical framework for researchers and drug development professionals interested in exploring the potential of novel aminobenzamide derivatives, such as those that could be synthesized from this compound, as anticonvulsant agents. The methodologies and data presentation are based on established practices in the field of antiepileptic drug discovery.

Application Notes: A Roadmap for Developing Aminobenzamide-Based Anticonvulsants

The development of novel anticonvulsant agents from an aminobenzamide scaffold would typically involve a multi-stage process, from initial synthesis to preclinical evaluation.

Rationale for Synthesis

The design of new chemical entities often builds upon existing knowledge of structure-activity relationships (SAR). For anticonvulsant drugs, key pharmacophoric features often include a hydrophobic aromatic ring, a hydrogen bond donor/acceptor site, and another functional group that modulates physicochemical properties. The aminobenzamide structure provides a versatile platform for chemical modification to explore these features. The introduction of a fluorine atom can enhance metabolic stability and improve blood-brain barrier penetration.

Proposed Synthetic Strategy

A general synthetic route to novel anticonvulsant candidates starting from a primary aminobenzamide could involve the acylation or sulfonylation of the amino group, or its use as a building block for more complex heterocyclic structures. The amide portion of the molecule could also be modified.

G A This compound B Acylation / Sulfonylation A->B Reagent (e.g., Acyl Chloride, Sulfonyl Chloride) D Alternative Reaction (e.g., Heterocycle Formation) A->D C Novel Amide / Sulfonamide Derivatives B->C F Purification and Characterization C->F E Novel Heterocyclic Derivatives D->E E->F G Anticonvulsant Screening F->G

A generalized synthetic and screening workflow for novel anticonvulsant agents.
Preclinical Anticonvulsant Evaluation

Promising new compounds would undergo a battery of in vivo tests to assess their anticonvulsant efficacy and neurotoxicity. The two most common initial screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

  • Maximal Electroshock (MES) Seizure Model: This test is a model for generalized tonic-clonic seizures. Protection in this model suggests that a compound may be effective against this type of seizure and may act by preventing seizure spread.

  • Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model: This model induces clonic seizures and is used to identify compounds that may be effective against absence seizures. It is thought to reflect an elevation of the seizure threshold in the brain.

  • Neurotoxicity Screening (Rotarod Test): This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit. This is crucial for establishing a therapeutic window.

Experimental Protocols

The following are detailed protocols for the key experiments involved in the preclinical screening of novel anticonvulsant candidates.

Protocol 1: Maximal Electroshock (MES) Test

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

  • Test compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male ICR mice (20-25 g)

  • Corneal electrodes

  • A stimulator delivering a constant current (e.g., 50 mA for 0.2 s)

Procedure:

  • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to a group of mice at various doses (e.g., 30, 100, 300 mg/kg).

  • At a predetermined time after administration (e.g., 30 minutes and 4 hours), apply the electrical stimulus via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension.

  • The absence of the tonic hindlimb extension is considered protection.

  • Calculate the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the seizure endpoint.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: To evaluate the ability of a test compound to prevent clonic seizures induced by the chemical convulsant pentylenetetrazole.

Materials:

  • Test compound

  • Vehicle

  • Male ICR mice (18-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

Procedure:

  • Administer the test compound (i.p. or p.o.) at various doses.

  • At a specified time after drug administration, inject PTZ subcutaneously.

  • Observe the mice for a period of 30 minutes for the occurrence of clonic seizures (defined as clonus of at least 5 seconds duration).

  • The absence of clonic seizures during the observation period is defined as protection.

  • Determine the ED₅₀ for protection against PTZ-induced seizures.

Protocol 3: Rotarod Neurotoxicity Assay

Objective: To assess the motor-impairing effects of a test compound.

Materials:

  • Test compound

  • Vehicle

  • Male ICR mice (20-25 g)

  • Rotarod apparatus (e.g., 1-inch diameter rod rotating at 6 rpm)

Procedure:

  • Train the mice to stay on the rotating rod for at least one minute.

  • Administer the test compound at various doses.

  • At predetermined time intervals, place the mice on the rotarod.

  • A mouse is considered to have failed the test if it falls off the rod within one minute.

  • Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test.

Data Presentation and Interpretation

The quantitative data obtained from these preclinical tests are crucial for evaluating the potential of a new anticonvulsant candidate. The results are typically summarized in a table for easy comparison. The Protective Index (PI), calculated as TD₅₀/ED₅₀, is a key metric for assessing the therapeutic window of a compound; a higher PI is desirable.

Table 1: Hypothetical Anticonvulsant Activity and Neurotoxicity of Novel Aminobenzamide Derivatives

CompoundMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
Derivative A 50>3002505.0
Derivative B 75150>300>4.0
Phenytoin 9.5>100687.2
Carbamazepine 8.8>100768.6

Potential Mechanisms of Action

The anticonvulsant effects of aminobenzamide derivatives could be mediated through various signaling pathways and molecular targets. Based on the known mechanisms of other anticonvulsant drugs, potential pathways to investigate for novel aminobenzamide compounds include:

  • Modulation of Voltage-Gated Sodium Channels: Many anticonvulsants, such as phenytoin and carbamazepine, act by blocking voltage-gated sodium channels, which reduces the repetitive firing of neurons.

  • Enhancement of GABAergic Neurotransmission: Enhancing the effects of the inhibitory neurotransmitter GABA is another common mechanism. This can be achieved by acting on GABA-A receptors or by inhibiting GABA reuptake or metabolism.

  • Inhibition of Voltage-Gated Calcium Channels: Blocking specific types of calcium channels can reduce neurotransmitter release and dampen neuronal excitability.

G cluster_0 Potential Anticonvulsant Mechanisms A Novel Aminobenzamide Derivative B Voltage-Gated Na+ Channel Blockade A->B D GABA-A Receptor Modulation A->D F Voltage-Gated Ca2+ Channel Blockade A->F C Reduced Neuronal Firing B->C H Anticonvulsant Effect C->H E Increased Neuronal Inhibition D->E E->H G Decreased Neurotransmitter Release F->G G->H

Possible signaling pathways for a novel anticonvulsant agent.

References

Protecting the Amino Group of 5-Amino-2-fluorobenzamide: A Guide to Strategic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and development, the precise manipulation of molecular architecture is paramount. For scientists and professionals engaged in the synthesis of novel therapeutics, the strategic use of protecting groups is a cornerstone of success. This document provides detailed application notes and protocols for the protection of the primary amino group of 5-Amino-2-fluorobenzamide, a key intermediate in the synthesis of various biologically active compounds.

The presence of multiple reactive sites in this compound—the nucleophilic amino group and the primary amide—necessitates a robust protecting group strategy to ensure chemoselectivity during synthetic transformations. This guide focuses on three commonly employed and versatile amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The selection of an appropriate protecting group is contingent upon the overall synthetic route, particularly the stability of the protecting group to subsequent reaction conditions and the orthogonality of its deprotection.

I. Protecting Group Strategies: An Overview

The choice of a protecting group for the 5-amino moiety of this compound should be guided by its stability under various reaction conditions and the ease of its removal. The Boc, Cbz, and Fmoc groups offer distinct advantages and are removable under acidic, hydrogenolytic/acidic, and basic conditions, respectively, allowing for orthogonal protection schemes in complex syntheses.[1][2][3]

A general workflow for the protection and deprotection of this compound is depicted below.

workflow cluster_protection Protection Stage cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Stage start This compound reagent Protecting Group Reagent (e.g., Boc₂O, Cbz-Cl, Fmoc-OSu) start->reagent Reaction protected N-Protected-5-amino- 2-fluorobenzamide reagent->protected synthesis Further Synthetic Steps (e.g., modification of the benzamide moiety) protected->synthesis deprotection_reagent Deprotection Reagent (e.g., TFA, H₂/Pd-C, Piperidine) synthesis->deprotection_reagent Deprotection final_product Deprotected Product deprotection_reagent->final_product

Figure 1. General workflow for the protection, modification, and deprotection of this compound.

II. Data Presentation: A Comparative Analysis

The following tables summarize typical reaction conditions and yields for the protection and deprotection of anilines, which serve as a reasonable proxy for this compound in the absence of specific literature data for this exact substrate.

Table 1: Protection of the Amino Group

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (TEA) or noneTetrahydrofuran (THF) or Dichloromethane (DCM)Room Temp.1 - 490 - 98[4]
Cbz Benzyl chloroformate (Cbz-Cl)Sodium bicarbonate (NaHCO₃)THF/Water0 to Room Temp.2 - 2090[5][6]
Fmoc Fmoc-OSu or Fmoc-ClSodium bicarbonate (NaHCO₃)Dioxane/Water or AcetonitrileRoom Temp.16 - 2480 - 95[7][8]

Table 2: Deprotection of the Amino Group

Protecting GroupReagentSolventTemp. (°C)Time (h)Typical Yield (%)
Boc Trifluoroacetic acid (TFA) in DCM (1:1)Dichloromethane (DCM)Room Temp.0.5 - 2> 95[9][10]
Cbz H₂ (1 atm), 10% Pd/CMethanol (MeOH) or Ethanol (EtOH)Room Temp.1 - 18> 95[5][11]
Fmoc 20% Piperidine in DMFDimethylformamide (DMF)Room Temp.0.5 - 2> 95[7][12]

III. Experimental Protocols

The following protocols are adapted from established procedures for the protection and deprotection of anilines and are expected to be applicable to this compound with minor optimization.

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).

Boc_Protection substance This compound (1.0 eq) solvent Tetrahydrofuran (THF) (0.2 - 0.5 M) substance->solvent reagent Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq) reagent->solvent reaction Stir at Room Temperature (1 - 4 hours) solvent->reaction base Triethylamine (TEA) (1.1 - 1.5 eq) base->solvent workup Aqueous Workup & Extraction reaction->workup product Boc-Protected Product workup->product

Figure 2. Workflow for Boc protection.

Methodology:

  • Dissolve this compound (1.0 equivalent) in tetrahydrofuran (THF) to a concentration of approximately 0.2-0.5 M.[4]

  • To the stirred solution, add triethylamine (TEA) (1.1-1.5 equivalents).[4]

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) to the mixture.[4]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform a standard aqueous workup by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography on silica gel if necessary.

Protocol 2: Cbz Protection of this compound

This protocol outlines the procedure for protecting the amino group with a benzyloxycarbonyl group using benzyl chloroformate.

Methodology:

  • Dissolve this compound (1.0 equivalent) in a 2:1 mixture of THF and water.[6]

  • Add sodium bicarbonate (2.0 equivalents) to the solution.[5]

  • Cool the mixture to 0 °C in an ice bath.[5]

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1-1.5 equivalents) dropwise to the cooled solution.[5][6]

  • Allow the reaction to warm to room temperature and stir for 2-20 hours, monitoring by TLC.[5]

  • Upon completion, perform an aqueous workup and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Fmoc Protection of this compound

This protocol details the protection of the amino group using 9-fluorenylmethyloxycarbonyl chloride.

Methodology:

  • Dissolve this compound (1.0 equivalent) in a mixture of dioxane and aqueous sodium bicarbonate solution.[7]

  • Cool the solution to 0 °C.

  • Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents) in dioxane dropwise.

  • Stir the reaction at room temperature overnight.[7]

  • After the reaction is complete (monitored by TLC), perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

IV. Deprotection Protocols

The choice of deprotection method is critical and must be compatible with other functional groups in the molecule.

Protocol 4: Boc Deprotection

Methodology:

  • Dissolve the Boc-protected this compound in dichloromethane (DCM).[9]

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution.[9][10]

  • Stir the mixture at room temperature for 30 minutes to 2 hours.[9][10]

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.

Deprotection_Schemes cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection cluster_fmoc Fmoc Deprotection boc_protected Boc-Protected Amine tfa TFA / DCM boc_protected->tfa Acidolysis boc_deprotected Free Amine tfa->boc_deprotected cbz_protected Cbz-Protected Amine h2_pd H₂ / Pd-C cbz_protected->h2_pd Hydrogenolysis cbz_deprotected Free Amine h2_pd->cbz_deprotected fmoc_protected Fmoc-Protected Amine piperidine Piperidine / DMF fmoc_protected->piperidine Base-promoted β-elimination fmoc_deprotected Free Amine piperidine->fmoc_deprotected

Figure 3. Deprotection schemes for Boc, Cbz, and Fmoc groups.

Protocol 5: Cbz Deprotection by Catalytic Hydrogenolysis

Methodology:

  • Dissolve the Cbz-protected compound in methanol or ethanol.[5][11]

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[11]

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon).[13]

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric.

  • Concentrate the filtrate to obtain the deprotected amine.[11]

Protocol 6: Fmoc Deprotection

Methodology:

  • Dissolve the Fmoc-protected this compound in dimethylformamide (DMF).

  • Add piperidine to the solution to a final concentration of 20%.[12]

  • Stir the reaction at room temperature for 30 minutes to 2 hours.[12]

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure and purify the product to remove the piperidine-dibenzofulvene adduct.

V. Conclusion

The successful synthesis of complex molecules derived from this compound relies on the judicious selection and application of amine protecting groups. The Boc, Cbz, and Fmoc groups each offer a reliable and effective means of protecting the 5-amino group, with their distinct deprotection conditions providing the synthetic chemist with the flexibility required for modern, multi-step synthesis. The protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to streamline their synthetic endeavors.

Contact: [Insert Contact Information]

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Amino-2-fluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 5-Amino-2-fluorobenzamide and its derivatives. This class of compounds holds significant interest as versatile intermediates in the development of novel therapeutics, particularly in oncology and neurology. The introduction of a fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Overview of Synthetic Strategy

The industrial production of this compound derivatives typically follows a multi-step synthetic route designed for efficiency, scalability, and high purity of the final product. A common and effective strategy involves a three-step process commencing with a readily available starting material, 2-fluoro-4-nitrotoluene. This pathway includes an oxidation, followed by an amidation to introduce the desired side chain, and concludes with a reduction of the nitro group to the key amino functionality. This approach is advantageous as it avoids direct nitration of a benzamide core, which could result in hard-to-separate isomeric mixtures.

This process is designed to be a clean production technology, with opportunities for catalyst and solvent recycling, making it suitable for large-scale manufacturing.

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of a representative derivative, 4-Amino-2-fluoro-N-methylbenzamide, demonstrating the efficiency of the described synthetic route at scale.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)ScaleReference
1Oxidation2-Fluoro-4-nitrotoluenePotassium permanganate, Sodium hydroxideWaterReflux5~70-75>9827.5g[1]
2Amidation2-Fluoro-4-nitrobenzoic acidThionyl chloride, Methylamine gas1,2-DichloroethaneReflux (85°C)1.595.9>9828.0g[1]
3Reduction2-Fluoro-4-nitro-N-methylbenzamide10% Pd/C, Hydrogen gasPropyl acetateRoom Temp2498.2>98.923.6g[1]

Experimental Protocols

The following protocols are generalized for the scale-up synthesis of this compound derivatives, with specific details provided for the N-methyl derivative as a representative example. These protocols can be adapted for the synthesis of other derivatives by substituting the appropriate amine in the amidation step.

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic acid

Materials:

  • 2-Fluoro-4-nitrotoluene

  • Potassium permanganate

  • Sodium hydroxide

  • Water

  • Hydrochloric acid (for workup)

  • Sodium sulfite (for workup)

Procedure:

  • To a suitable reaction vessel, add 2-fluoro-4-nitrotoluene and a 0.20–1.0 mol/L aqueous sodium hydroxide solution. The mass ratio of 2-fluoro-4-nitrotoluene to sodium hydroxide should be between 2.0–10:1.[1]

  • Heat the mixture to reflux.

  • Slowly add potassium permanganate to the reaction mixture. The mass ratio of potassium permanganate to 2-fluoro-4-nitrotoluene should be 2–3:1.[1]

  • Maintain the reaction at reflux for 5 hours, monitoring the progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and filter to remove manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to precipitate the product.

  • Add sodium sulfite to reduce any remaining potassium permanganate.

  • Filter the precipitate, wash with water, and dry to yield 2-fluoro-4-nitrobenzoic acid.

Step 2: Amidation of 2-Fluoro-4-nitrobenzoic acid to 2-Fluoro-4-nitro-N-methylbenzamide

Materials:

  • 2-Fluoro-4-nitrobenzoic acid

  • Thionyl chloride

  • Methylamine gas (or a solution of the desired amine)

  • 1,2-Dichloroethane

  • N,N-dimethylformamide (catalyst)

  • Ice water (for workup)

Procedure:

  • In a reaction vessel, suspend 2-fluoro-4-nitrobenzoic acid in 1,2-dichloroethane.

  • Add a catalytic amount of N,N-dimethylformamide.

  • Slowly add thionyl chloride to the mixture and stir at room temperature for 30 minutes.

  • Heat the reaction to reflux (approximately 85°C) and maintain for 5 hours.

  • Cool the reaction mixture in an ice bath to -3°C.

  • Bubble methylamine gas through the solution until it becomes alkaline, then continue the reaction for 1.5 hours.[1]

  • Remove the solvent under reduced pressure.

  • Add water to the residue, stir, and filter the resulting precipitate.

  • Dry the solid to obtain 2-fluoro-4-nitro-N-methylbenzamide.

Step 3: Reduction of 2-Fluoro-4-nitro-N-methylbenzamide to 4-Amino-2-fluoro-N-methylbenzamide

Materials:

  • 2-Fluoro-4-nitro-N-methylbenzamide

  • 10% Palladium on carbon (Pd/C)

  • Propyl acetate

  • Hydrogen gas

Procedure:

  • In a pressure reactor, add 2-fluoro-4-nitro-N-methylbenzamide, 10% Pd/C catalyst, and propyl acetate.

  • Purge the reactor with an inert gas, then introduce hydrogen gas to a pressure of 2 atmospheres.[1]

  • Stir the reaction at room temperature for 24 hours.

  • After the reaction is complete, filter to recover the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain high-purity 4-amino-2-fluoro-N-methylbenzamide.

Visualizations

Synthetic Workflow for this compound Derivatives

Synthetic_Workflow Start 2-Fluoro-4-nitrotoluene Intermediate1 2-Fluoro-4-nitrobenzoic acid Start->Intermediate1 1. KMnO4, NaOH 2. H+ Intermediate2 2-Fluoro-4-nitro-N-substituted-benzamide Intermediate1->Intermediate2 1. SOCl2 2. R-NH2 FinalProduct 5-Amino-2-fluoro-N-substituted-benzamide Intermediate2->FinalProduct H2, Pd/C

Caption: A generalized three-step synthetic route for this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 5-Amino-2-fluorobenzamide, a key intermediate in pharmaceutical development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve the yield and purity of your synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly through the amidation of 5-amino-2-fluorobenzoic acid.

Q1: My reaction yield is low. What are the common causes?

Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete activation of the carboxylic acid: The carboxylic acid group of 5-amino-2-fluorobenzoic acid must be activated by a coupling reagent to react with the amine. Incomplete activation can be due to an insufficient amount of coupling reagent or a reagent that is not potent enough for the substrate.

  • Deactivation of the amine: The amino group of the starting material can be protonated by the carboxylic acid, rendering it non-nucleophilic and unable to participate in the desired reaction.

  • Self-polymerization: The starting material, 5-amino-2-fluorobenzoic acid, contains both a nucleophilic amino group and an electrophilic carboxylic acid group. Under certain conditions, this can lead to the formation of polyamide side products, reducing the yield of the desired benzamide.

  • Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is crucial to use anhydrous solvents and reagents.

  • Suboptimal reaction conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction's efficiency.

Q2: I am observing significant side product formation. How can I minimize it?

The most common side product is the polyamide formed from the self-condensation of 5-amino-2-fluorobenzoic acid. To minimize this and other side reactions:

  • Protect the amino group: One of the most effective strategies is to protect the amino group of 5-amino-2-fluorobenzoic acid with a suitable protecting group, such as tert-butoxycarbonyl (Boc), before the amidation reaction.[1] This prevents the amino group from reacting, thus eliminating the possibility of self-polymerization. The protecting group can be removed in a subsequent step.

  • Optimize reagent addition: Slowly adding the coupling reagent to a solution of the carboxylic acid and the amine source (e.g., ammonia) can help to favor the desired intermolecular reaction over self-condensation.

  • Choose the right coupling reagent: Some coupling reagents are more prone to side reactions than others. For example, carbodiimides like DCC can lead to the formation of N-acylurea byproducts. Using coupling agents with additives like HOBt or employing uronium-based reagents like HATU can suppress these side reactions.[1]

Q3: How do I choose the appropriate coupling reagent?

The choice of coupling reagent is critical for maximizing yield and minimizing side reactions.[1] Here are some common choices and their characteristics:

  • Carbodiimides (DCC, EDC): These are cost-effective and widely used. EDC is often preferred as the urea byproduct is water-soluble, simplifying purification. They are often used with additives like HOBt or HOAt to improve efficiency and reduce racemization.

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient and lead to faster reaction times, especially for sterically hindered substrates.[1] They are generally more expensive than carbodiimides.

  • Phosphonium Salts (PyBOP): Similar to uronium salts, these are very effective but can be more costly.

For the synthesis of this compound, a highly efficient reagent like HATU is often recommended to ensure complete and rapid conversion, which can help to minimize side reactions.[1]

Q4: What are the best solvents and bases for this reaction?

  • Solvents: Aprotic polar solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM) are commonly used for amidation reactions as they effectively dissolve the reactants and do not interfere with the reaction.[1] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated intermediate.

  • Bases: A non-nucleophilic organic base is typically required to neutralize the acid formed during the reaction and to facilitate the coupling process. Diisopropylethylamine (DIPEA) and triethylamine (TEA) are common choices.[1] The amount of base used should be carefully optimized, as excess base can sometimes lead to side reactions.

Q5: My product is difficult to purify. What are some common impurities and how can I remove them?

Common impurities include:

  • Unreacted 5-amino-2-fluorobenzoic acid: Can often be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during workup.

  • Polyamide byproducts: These can be challenging to remove. If a protection strategy is not used, careful column chromatography is often required. The choice of protecting group can simplify purification by altering the polarity of the intermediate.

  • Coupling reagent byproducts: The byproduct of DCC (dicyclohexylurea) is insoluble in many organic solvents and can be removed by filtration.[1] The byproduct of EDC is water-soluble and can be removed by aqueous extraction.

Recrystallization or column chromatography are the most common methods for purifying the final product. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.

Comparative Yield Data

The following table summarizes typical yields for the synthesis of this compound using different methods. Please note that yields can vary significantly based on the specific reaction conditions and the scale of the reaction.

Starting MaterialMethod/Coupling ReagentSolventBaseTypical Yield (%)Reference
5-Amino-2-fluorobenzoic acidEDC/HOBtDMFDIPEA70-85%General Amidation
5-Amino-2-fluorobenzoic acidHATUDMFDIPEA>90%General Amidation
2-Fluoro-5-nitrobenzoic acid1. SOCl₂ 2. NH₃ 3. H₂/Pd-CToluene/THF-~80% (over 3 steps)Multi-step Synthesis
N-Boc-5-amino-2-fluorobenzoic acid1. Isobutyl chloroformate, NMM 2. NH₃ 3. TFATHFNMM~85% (over 3 steps)Protected Starting Material

High-Yield Experimental Protocol

This protocol describes a high-yield synthesis of this compound from 5-amino-2-fluorobenzoic acid using HATU as the coupling reagent.

Materials:

  • 5-amino-2-fluorobenzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Ammonia solution (e.g., 0.5 M in 1,4-dioxane or another suitable source)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-amino-2-fluorobenzoic acid (1 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Base and Coupling Reagent: To the solution, add DIPEA (2.5 equivalents) followed by HATU (1.1 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amidation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the ammonia solution (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental Workflow

G start Start dissolve Dissolve 5-amino-2-fluorobenzoic acid in anhydrous DMF start->dissolve add_reagents Add DIPEA and HATU (Pre-activation) dissolve->add_reagents cool Cool to 0 °C add_reagents->cool add_ammonia Slowly add ammonia solution cool->add_ammonia react Stir at room temperature (2-4 hours) add_ammonia->react workup Aqueous workup and extraction with Ethyl Acetate react->workup purify Column Chromatography workup->purify end This compound purify->end

Caption: High-yield synthesis workflow for this compound.

This technical support guide is intended for informational purposes only and should be used by qualified professionals. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: Synthesis of 5-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Amino-2-fluorobenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthetic process.

Troubleshooting Guides and FAQs

This section provides a question-and-answer-style guide to address specific challenges you may encounter during the synthesis of this compound.

Nitration of 2-Fluorobenzoic Acid

Q1: My nitration of 2-fluorobenzoic acid resulted in a mixture of isomers. How can I improve the regioselectivity for the desired 5-nitro product?

A1: The formation of ortho and para isomers alongside the desired meta-nitro product is a common issue. The carboxylic acid group is a meta-director, but the fluorine atom is an ortho-, para-director.[1] To enhance the yield of the 5-nitro isomer:

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C. Higher temperatures can lead to the formation of more of the ortho isomer.[2]

  • Slow Addition of Nitrating Agent: Add the nitrating mixture (concentrated nitric and sulfuric acid) slowly to the solution of 2-fluorobenzoic acid to maintain a low temperature and prevent localized overheating.

  • Acid Ratio: Use a carefully controlled ratio of nitric acid to sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺).[3]

Q2: I am observing the formation of dinitro compounds in my product mixture. What causes this and how can I prevent it?

A2: Over-nitration, leading to dinitro- or even trinitro- products, can occur if the reaction conditions are too harsh. To avoid this:

  • Stoichiometry: Use only a slight molar excess of nitric acid.[4]

  • Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC and stop the reaction once the starting material is consumed to prevent further nitration.

  • Temperature: As with isomer control, lower temperatures will reduce the rate of the second nitration reaction.

Reduction of 2-Fluoro-5-nitrobenzamide

Q3: The reduction of the nitro group is incomplete, and I have residual starting material and other intermediates in my product. How can I ensure complete conversion?

A3: Incomplete reduction is a frequent problem. To drive the reaction to completion:

  • Catalyst Activity: Ensure your catalyst (e.g., Palladium on carbon, Raney Nickel) is active. If necessary, use a fresh batch of catalyst.

  • Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure is maintained throughout the reaction.

  • Reaction Time and Temperature: The reduction of nitroarenes can sometimes be slow.[5] Increasing the reaction time or temperature (within limits to avoid side reactions) can improve conversion.

  • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid.

Q4: I am concerned about the safety of the nitro group reduction due to the potential for exothermic decomposition. What are the risks and how can they be mitigated?

A4: The reduction of aromatic nitro compounds can be hazardous due to the formation of unstable hydroxylamine intermediates, which can decompose exothermically.[6] To mitigate this risk:

  • Temperature Control: Maintain careful control of the reaction temperature and have an efficient cooling system in place.

  • Slow Addition: If using a chemical reducing agent, add it slowly to control the reaction rate.

  • Monitoring: Continuously monitor the reaction temperature and pressure (for hydrogenations).

Amidation of 5-Amino-2-fluorobenzoic Acid

Q5: During the amidation of 5-amino-2-fluorobenzoic acid, I am getting a significant amount of a high-molecular-weight, insoluble material. What is this and how can I prevent its formation?

A5: This is likely due to the self-polymerization of the amino acid to form a polyamide. The amino group of one molecule can react with the activated carboxylic acid of another. To minimize this:

  • Protecting Groups: Although more complex, protecting the amino group before activating the carboxylic acid can prevent polymerization.

  • Controlled Stoichiometry: Use a precise stoichiometry of the amine source (e.g., ammonia or an ammonium salt) and the coupling agent.

  • Reaction Conditions: Lower reaction temperatures and shorter reaction times can help to reduce the extent of polymerization.

Q6: My final product yield is low, and I suspect decarboxylation of the starting material. Is this a common side reaction?

A6: Decarboxylation of benzoic acid derivatives can occur, especially at elevated temperatures.[7][8] While not always the primary side reaction, it can contribute to lower yields. To avoid this, use the mildest possible conditions for the amidation reaction.

Quantitative Data Summary

The following table summarizes potential quantitative data related to the synthesis. Please note that these are typical ranges and can vary significantly based on specific reaction conditions.

ParameterValueReaction StepNotes
Isomer Ratio (meta:ortho:para) Typically >90% meta with optimized conditionsNitrationHighly dependent on temperature and nitrating agent. Lower temperatures favor the meta isomer.
Dinitro Impurity Level <1% to 5%NitrationCan be minimized by controlling stoichiometry and reaction time.
Incomplete Reduction Impurities <2%ReductionCan be higher with deactivated catalysts or insufficient reaction time.
Polymer Impurity VariableAmidationHighly dependent on reaction conditions and monomer concentration.

Experimental Protocols

Key Experiment: Nitration of 2-Fluorobenzoic Acid

Objective: To synthesize 2-fluoro-5-nitrobenzoic acid with high regioselectivity.

Materials:

  • 2-Fluorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Salt

Procedure:

  • Prepare an ice/salt bath to achieve a temperature of 0°C or below.

  • In a flask, slowly add a calculated amount of 2-fluorobenzoic acid to a stirred, pre-cooled volume of concentrated sulfuric acid, ensuring the temperature remains below 5°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in the ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-fluorobenzoic acid, maintaining the reaction temperature below 5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.

Mandatory Visualizations

Troubleshooting Workflow for this compound Synthesis

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow cluster_start Start cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction cluster_amidation Step 3: Amidation cluster_end End Start Synthesis of this compound Nitration Nitration of 2-Fluorobenzoic Acid Start->Nitration Initiate Synthesis Problem_Isomers Problem: Mixture of Isomers Nitration->Problem_Isomers Analyze Product Problem_Overnitration Problem: Dinitro Impurities Nitration->Problem_Overnitration Analyze Product Reduction Reduction of 2-Fluoro-5-nitrobenzamide Nitration->Reduction Successful Nitration Solution_Isomers Solution: - Lower Temperature (0-5°C) - Slow Addition of Reagents Problem_Isomers->Solution_Isomers Troubleshoot Solution_Isomers->Reduction Solution_Overnitration Solution: - Control Stoichiometry - Monitor Reaction Time Problem_Overnitration->Solution_Overnitration Troubleshoot Solution_Overnitration->Reduction Problem_Incomplete Problem: Incomplete Reduction Reduction->Problem_Incomplete Analyze Product Problem_Safety Problem: Exothermic Decomposition Reduction->Problem_Safety Assess Risk Amidation Amidation of 5-Amino-2-fluorobenzoic Acid Reduction->Amidation Successful Reduction Solution_Incomplete Solution: - Check Catalyst Activity - Adjust H₂ Pressure/Time Problem_Incomplete->Solution_Incomplete Troubleshoot Solution_Incomplete->Amidation Solution_Safety Solution: - Strict Temperature Control - Slow Reagent Addition Problem_Safety->Solution_Safety Implement Safety Measures Solution_Safety->Reduction Problem_Polymer Problem: Polymerization Amidation->Problem_Polymer Analyze Product Problem_Decarboxylation Problem: Decarboxylation Amidation->Problem_Decarboxylation Analyze Product End Pure this compound Amidation->End Successful Amidation Solution_Polymer Solution: - Use Protecting Groups - Control Stoichiometry Problem_Polymer->Solution_Polymer Troubleshoot Solution_Polymer->End Solution_Decarboxylation Solution: - Use Mild Conditions Problem_Decarboxylation->Solution_Decarboxylation Troubleshoot Solution_Decarboxylation->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

overcoming solubility issues with 5-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with 5-Amino-2-fluorobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, its benzamide structure suggests it is likely a poorly water-soluble compound. Compounds of this class often exhibit better solubility in organic solvents. For instance, a related compound, 2-Amino-5-fluorobenzamide, is noted to be soluble in organic solvents like ethanol and acetone.[1] The presence of an amino group suggests that its solubility may be pH-dependent.

Q2: What are the first steps to take if this compound is not dissolving in my chosen solvent?

A2: If you are experiencing difficulty dissolving the compound, consider the following initial steps:

  • Agitation: Ensure the solution is being vigorously stirred or vortexed.

  • Heating: Gently warm the solution. Many compounds exhibit increased solubility at higher temperatures.

  • Sonication: Use an ultrasonic bath to break down particle agglomerates and enhance dissolution.[2]

  • Particle Size Reduction: If you are working with a solid, ensure it is a fine powder to maximize the surface area available for dissolution.[3][4]

Q3: Can pH adjustment be used to improve the solubility of this compound?

A3: Yes, pH adjustment is a viable technique for ionizable compounds.[3] Since this compound contains a basic amino group, decreasing the pH to protonate this group may increase its aqueous solubility. Conversely, the amide group is weakly acidic, but significant pH changes would be needed to deprotonate it. It is crucial to determine the pKa of the compound to effectively use pH for solubilization.

Q4: What are common co-solvents that can be used to dissolve this compound?

A4: Co-solvents are water-miscible organic solvents that can significantly increase the solubility of nonpolar drugs by reducing the polarity of the solvent system.[5][6] Commonly used co-solvents for poorly soluble compounds include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (PEG), particularly PEG 400[7]

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Q5: When should I consider more advanced techniques like complexation or solid dispersions?

A5: These techniques are generally employed when simpler methods like pH adjustment or co-solvency are insufficient or not suitable for the final application (e.g., due to toxicity of solvents).

  • Complexation: Using agents like cyclodextrins is ideal for increasing the apparent solubility of a drug in aqueous solutions, often for oral or parenteral formulations.[8]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix and is highly effective for improving the dissolution rate and bioavailability of drugs in solid dosage forms.[2][9]

Troubleshooting Guide

Issue 1: The compound precipitates out of my aqueous solution after initial dissolution.

  • Possible Cause: The initial dissolution may have been achieved in a supersaturated state, which is metastable. The concentration may be above the equilibrium solubility.

  • Troubleshooting Steps:

    • Re-evaluate Concentration: Determine if a lower concentration will remain stable in solution.

    • Maintain Temperature: If the solution was heated to dissolve the compound, precipitation may occur upon cooling. Try to maintain the temperature or find a solvent system that is stable at room temperature.

    • Use a Co-solvent: Adding a co-solvent like ethanol or propylene glycol can increase the solubility limit and prevent precipitation.[6]

    • pH Control: Ensure the pH of the solution is maintained in a range where the compound is most soluble. Use a buffer system if necessary.

Issue 2: My formulation containing this compound is not stable and shows phase separation.

  • Possible Cause: The formulation components are not fully miscible or are interacting in a way that leads to instability.

  • Troubleshooting Steps:

    • Optimize Co-solvent Ratio: If using a co-solvent system, systematically vary the ratio of the co-solvent to the aqueous phase to find a stable mixture.

    • Incorporate Surfactants: Surfactants can be used to create stable micelles that encapsulate the drug, preventing phase separation. Common surfactants include Tween 80 and Pluronic F68.

    • Investigate Complexation: Explore the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form an inclusion complex, which can improve stability in aqueous media.[8]

Issue 3: I need to prepare a high-concentration stock solution in an organic solvent, but it is not dissolving well.

  • Possible Cause: While likely more soluble in organic solvents than in water, there is still a solubility limit that may have been exceeded.

  • Troubleshooting Steps:

    • Test a Range of Solvents: Systematically test the solubility in a panel of common organic solvents such as DMSO, DMF, ethanol, and methanol.

    • Apply Energy: Use a combination of heating, vortexing, and sonication to facilitate dissolution.

    • Solvent Combination: Consider using a mixture of organic solvents. For example, a small amount of DMSO can often help solubilize a compound in a larger volume of ethanol.

Quantitative Data Summary

Specific solubility data for this compound is limited in publicly available literature. However, data for the parent compound, Benzamide, can provide a directional guide for solvent selection.

Table 1: Solubility of Benzamide in Various Solvents at 298.15 K. [8]

SolventTemperature (K)Mole Fraction Solubility (x10³)
Water298.150.13
Ethanol298.151.85
Acetone298.152.15
Methanol298.152.64
1-Propanol298.151.23

Note: This data is for Benzamide and should be used only as a preliminary guide. Experimental determination of solubility for this compound is strongly recommended.

Experimental Protocols

Protocol 1: Solubilization Using a Co-solvent System

This protocol describes how to enhance the solubility of this compound using a co-solvent.

  • Co-solvent Selection: Choose a water-miscible organic solvent in which the compound has high solubility (e.g., ethanol, propylene glycol, PEG 400).[6]

  • Preparation of Stock Solution: Dissolve the maximum possible amount of this compound in the chosen co-solvent to create a concentrated stock solution.

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures with varying volume ratios (e.g., 10:90, 20:80, 30:70 v/v).

  • Solubility Determination: Add a small, known amount of the stock solution to each co-solvent/water mixture. Observe for any precipitation.

  • Titration: Continue adding the stock solution dropwise until persistent precipitation is observed. This will help determine the saturation solubility in each mixture.

  • Final Formulation: Select the co-solvent/water ratio that dissolves the desired concentration of the compound while using the minimum amount of organic solvent.

Protocol 2: Solubilization Using pH Adjustment

This protocol details the use of pH to increase the aqueous solubility of this compound.

  • Prepare a Suspension: Create a suspension of this compound in purified water at a concentration slightly higher than desired.

  • pH Titration: While stirring vigorously, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the suspension. The amino group on the compound should become protonated, increasing its solubility.

  • Monitor pH and Clarity: Continuously monitor the pH of the solution. Observe the point at which the suspension clarifies, indicating the compound has dissolved. Record this pH.

  • Buffer Selection: Prepare a buffer solution at the target pH determined in the previous step.

  • Final Formulation: Dissolve the this compound directly into the selected buffer to create a stable, soluble formulation.

Protocol 3: Solubilization Using Cyclodextrin Complexation (Kneading Method)

This protocol describes the preparation of an inclusion complex to improve aqueous solubility.[8]

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its ability to form inclusion complexes with a wide range of molecules.[8]

  • Molar Ratio Determination: Decide on the molar ratio of drug to cyclodextrin to be tested (e.g., 1:1, 1:2).

  • Kneading Method: a. Place the calculated amount of HP-β-CD in a glass mortar. b. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to create a paste. c. Gradually add the this compound to the paste while continuously kneading for 30-60 minutes. d. The consistency of the paste should be maintained by adding more of the solvent mixture if it becomes too dry.

  • Drying: Dry the resulting complex in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Final Product: Pulverize the dried complex and pass it through a sieve to obtain a fine, water-soluble powder.

Visual Workflows

G start Solubility Issue: Compound not dissolving check_purity 1. Verify Compound Purity (e.g., NMR, LC-MS) start->check_purity apply_energy 2. Apply Physical Methods check_purity->apply_energy energy_methods Agitation / Vortexing Heating Sonication apply_energy->energy_methods is_dissolved1 Dissolved? apply_energy->is_dissolved1 modify_solvent 3. Modify Solvent System is_dissolved1->modify_solvent No success Success: Compound Solubilized is_dissolved1->success Yes solvent_options pH Adjustment (if ionizable) Use of Co-solvents (e.g., DMSO, Ethanol) modify_solvent->solvent_options is_dissolved2 Dissolved? modify_solvent->is_dissolved2 advanced 4. Advanced Formulation is_dissolved2->advanced No is_dissolved2->success Yes advanced_options Complexation (Cyclodextrins) Use of Surfactants Solid Dispersions advanced->advanced_options fail Failure: Re-evaluate project goals or compound structure advanced->fail

Caption: A general workflow for troubleshooting solubility issues.

G start Select Solubilization Strategy is_ionizable Is the compound ionizable? start->is_ionizable use_ph Use pH Adjustment (with or without buffer) is_ionizable->use_ph Yes is_organic_ok Is an organic solvent acceptable for the final application? is_ionizable->is_organic_ok No end_node Strategy Selected use_ph->end_node use_cosolvent Use a Co-solvent System (e.g., Ethanol, PEG 400) is_organic_ok->use_cosolvent Yes is_aqueous_req Is a pure aqueous system required? is_organic_ok->is_aqueous_req No use_cosolvent->end_node use_complexation Use Complexation (e.g., Cyclodextrins) is_aqueous_req->use_complexation Yes solid_form Is the final form a solid dosage? is_aqueous_req->solid_form No use_surfactant Use Surfactants (e.g., Tween 80) use_complexation->use_surfactant use_complexation->end_node use_surfactant->use_complexation use_surfactant->end_node solid_dispersion Use Solid Dispersion or Particle Size Reduction (Micronization) solid_form->solid_dispersion Yes solid_form->end_node No solid_dispersion->end_node

Caption: Decision tree for selecting an appropriate solubilization strategy.

References

Technical Support Center: Optimizing Reaction Times for 5-Amino-2-fluorobenzamide Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during amide coupling reactions with 5-Amino-2-fluorobenzamide.

Troubleshooting Guides

Issue: Slow or Incomplete Coupling Reactions

This is a common challenge that can be attributed to several factors, including suboptimal reaction conditions or the inherent reactivity of the coupling partners. Below is a systematic guide to troubleshoot and optimize your reaction conditions.

Potential CauseRecommended Solution & Rationale
Insufficiently Active Coupling Reagent Standard carbodiimide reagents like EDC or DCC may not be potent enough for efficient coupling, especially with less nucleophilic amines. Solution: Switch to a more powerful uronium/aminium or phosphonium salt reagent. HATU, HBTU, or PyBOP are excellent alternatives as they form highly reactive activated esters.[1]
Suboptimal Base Selection The choice and amount of base are critical. An inappropriate base can lead to side reactions or fail to deprotonate the amine salt effectively. Solution: For amine hydrochloride salts, use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et3N).[2] If racemization is a concern, a weaker base like N-methylmorpholine (NMM) may be beneficial.[3]
Poor Solubility of Reagents This compound or the coupling partner may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. Solution: Select a solvent that effectively dissolves all reactants. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices for amide couplings.[4][5] For particularly insoluble substrates, consider using a more polar solvent like DMSO, or a solvent mixture.
Low Reaction Temperature While room temperature is a common starting point, some coupling reactions require thermal energy to overcome the activation barrier, especially with sterically hindered or electronically deactivated substrates. Solution: Gently heat the reaction mixture. A temperature range of 40-60°C can significantly increase the reaction rate.[6] However, monitor for potential side reactions or degradation at elevated temperatures.
Inadequate Reaction Time The reaction may simply need more time to reach completion. Solution: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. If the reaction is proceeding cleanly but slowly, extend the reaction time. Reactions can often be left to stir overnight.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose coupling reagents for this compound?

A1: For general applications, uronium/aminium salts like HATU and HBTU, or phosphonium salts such as PyBOP, are highly effective and reliable choices for coupling this compound.[1][7] They offer a good balance of high reactivity and suppression of common side reactions. Carbodiimides like EDC, in the presence of an additive like HOBt, can also be a cost-effective option for simpler couplings.

Q2: How does the electronic nature of this compound affect its reactivity?

A2: The fluorine atom is electron-withdrawing, which can slightly decrease the nucleophilicity of the amino group. However, the amino group itself is an activating group. In acylation reactions where the amino group of this compound is the nucleophile, its reactivity should be sufficient for most standard coupling conditions.

Q3: What are common side reactions to watch out for?

A3: Common side reactions in amide coupling include:

  • Racemization: If coupling a chiral carboxylic acid, the stereocenter can be epimerized. Using additives like HOBt or HOAt can help minimize this.

  • Guanidinylation: Uronium/aminium reagents like HATU can react with the amine to form a guanidinium byproduct, especially if the coupling reagent is in excess or if the carboxylic acid activation is slow.

  • N-acylurea formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[3]

Q4: How can I purify the final coupled product?

A4: The purification strategy will depend on the properties of your product.

  • Aqueous Workup: A standard aqueous workup can remove water-soluble byproducts and excess reagents. This typically involves washing the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.[5]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for purification.[8]

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is a versatile technique. A gradient of ethyl acetate in hexanes is a common starting point for the mobile phase.

Q5: What is the typical solubility of this compound?

Data Presentation

Table 1: General Reaction Parameters for Optimizing this compound Couplings

ParameterCondition 1 (Standard)Condition 2 (For Hindered/Difficult Couplings)Optimization Range
Coupling Reagent EDC/HOBtHATUN/A
Base DIPEADIPEA or Collidine1.5 - 3.0 equivalents
Solvent DMF or DCMDMF or NMPN/A
Temperature Room Temperature40 - 60 °C0 - 80 °C
Reaction Time 4 - 24 hours12 - 48 hours1 - 72 hours

Note: These are general starting points and should be optimized for each specific reaction.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Coupling

  • To a solution of the carboxylic acid (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous DMF, add this compound (1.1 eq.).

  • If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for HATU Mediated Coupling

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the mixture.

  • Add HATU (1.2 eq.) in one portion.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[5]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) prep_amine Add this compound (1.1 eq) prep_acid->prep_amine prep_base Add Base (e.g., DIPEA) (2-3 eq) prep_amine->prep_base add_reagent Add Coupling Reagent (e.g., HATU, 1.2 eq) prep_base->add_reagent stir Stir at RT (4-24h) or Heat (40-60°C) add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Aqueous Workup (Acid/Base Washes) monitor->quench Reaction Complete dry Dry & Concentrate quench->dry purify Purify (Chromatography/Recrystallization) dry->purify product Final Product purify->product

Caption: General experimental workflow for this compound couplings.

troubleshooting_logic start Low Coupling Yield? reagent Inefficient Coupling Reagent? start->reagent Yes conditions Suboptimal Conditions? reagent->conditions No solution_reagent Use Stronger Reagent (HATU, PyBOP) reagent->solution_reagent Yes solubility Poor Solubility? conditions->solubility No solution_conditions Increase Temperature &/or Reaction Time conditions->solution_conditions Yes solution_solubility Change Solvent (DMF, NMP, DMSO) solubility->solution_solubility Yes end Improved Yield solution_reagent->end solution_conditions->end solution_solubility->end

Caption: Troubleshooting logic for low-yield this compound couplings.

References

troubleshooting failed reactions involving 5-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Amino-2-fluorobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges during its use in chemical synthesis. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that you may encounter during reactions involving this compound.

Q1: I am getting a low yield in my acylation reaction with this compound. What are the possible causes and solutions?

A1: Low yields in acylation reactions are a common issue. The primary reasons often involve incomplete reaction, side reactions, or difficult product isolation. The electron-withdrawing fluorine atom in this compound can decrease the nucleophilicity of the amino group, potentially requiring more optimized reaction conditions compared to non-fluorinated anilines.

Here is a troubleshooting guide:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Check Reagent Quality: Ensure the acylating agent (e.g., acyl chloride, anhydride) is fresh and not hydrolyzed. Use anhydrous solvents, as water will react with the acylating agent. - Increase Reaction Time/Temperature: The reduced nucleophilicity of the amine may necessitate longer reaction times or gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC). - Optimize Base: Ensure an adequate amount of a non-nucleophilic base (e.g., triethylamine, pyridine, DIPEA) is used to neutralize the HCl byproduct from acyl chloride reactions. An excess of the amine starting material can also be used for this purpose.[1][2]
Side Reactions - Diacylation: If the reaction conditions are too harsh, diacylation (acylation on both the amino group and the amide nitrogen) can occur. Use milder conditions and avoid a large excess of the acylating agent. - Reaction with Solvent: Some solvents can compete with the amine for the acylating agent. Use inert aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.
Product Isolation Issues - Product Solubility: Your product might have some solubility in the aqueous phase during workup. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with an organic solvent. - Purification Loss: The product may be partially lost during purification (e.g., column chromatography). Ensure the chosen solvent system for chromatography provides good separation from byproducts.

Q2: My amide coupling reaction using a coupling agent (e.g., HATU, EDC) is failing or giving low yields. What should I check?

A2: Amide coupling reactions are sensitive to several factors. Here’s a checklist to troubleshoot a failed reaction:

Factor to Check Recommendations
Reagents and Solvents - Anhydrous Conditions: Coupling reagents like HATU and EDC are moisture-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous.[3] - Reagent Quality: Use high-purity coupling reagents and amines. Degradation of the coupling reagent will lead to an incomplete reaction.
Reaction Conditions - Activation Step: Ensure the carboxylic acid is properly activated by the coupling reagent before adding the amine. Pre-activation for a short period (5-10 minutes) is often beneficial.[4] - Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the carboxylic acid relative to the amine. - Base: A non-nucleophilic base like DIPEA is crucial to maintain the reaction pH and facilitate the coupling.[5][6]
Workup and Purification - Aqueous Workup: Some coupling reagents and byproducts are water-soluble, simplifying purification. An acidic wash can remove unreacted amine, and a basic wash can remove unreacted carboxylic acid. - Emulsions: If emulsions form during extraction, adding brine can help to break them.[7]

Q3: I am observing unexpected peaks in the NMR spectrum of my product. What could they be?

A3: Unexpected peaks in an NMR spectrum usually indicate the presence of impurities, which could be unreacted starting materials, byproducts, or residual solvent.

  • Unreacted Starting Material: Compare the spectrum with the NMR of this compound and the other reactant.

  • Byproducts: Common byproducts in acylation reactions include the hydrolyzed acylating agent (a carboxylic acid). In coupling reactions, byproducts can arise from the coupling agent itself (e.g., dicyclohexylurea (DCU) if using DCC, which is often insoluble and can be filtered off).[8]

  • Residual Solvents: Common laboratory solvents have characteristic NMR shifts. Consult a solvent chart to identify them.

  • Diacylated Product: If harsh conditions were used, a diacylated product might be present. This would show a more complex aromatic region and changes in the integration of the amide protons.

Q4: How do I choose the right purification method for my this compound derivative?

A4: The choice of purification method depends on the properties of your product and the impurities present.

Purification Method When to Use Tips
Recrystallization When the product is a solid and there is a significant difference in solubility between the product and impurities in a particular solvent.Test small amounts in various solvents to find one that dissolves the compound when hot but not when cold. Ethanol, isopropanol, or mixtures with water are often good starting points.[9]
Column Chromatography For separating mixtures of compounds with different polarities.Use TLC to determine the optimal solvent system (eluent) that gives good separation of the desired product from impurities.[10]
Acid-Base Extraction To separate acidic, basic, and neutral compounds.If your product is neutral but you have acidic or basic impurities, you can use aqueous acid or base washes to remove them.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound with an Acyl Chloride

This protocol describes a general method for the acylation of the amino group of this compound.

Materials:

  • This compound

  • Acyl chloride (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or Pyridine (1.5 equivalents)

  • 1M HCl (for workup)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (for workup)

  • Brine (for workup)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Add the acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Amide Coupling of this compound with a Carboxylic Acid using HATU

This protocol is suitable for a wide range of carboxylic acids.

Materials:

  • This compound

  • Carboxylic acid (1.2 equivalents)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (for workup)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (for workup)

  • Brine (for workup)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.2 equivalents) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[11]
Dimethylformamide (DMF)Soluble[11]
EthanolSoluble[11][12]
AcetoneSoluble[12]
WaterSparingly soluble[13]

Typical Reaction Conditions for Amide Bond Formation

Coupling ReagentBaseSolventTemperatureTypical Yield Range
SOCl₂/Acyl ChloridePyridine or NEt₃DCM or THF0 °C to RT70-95%
EDC/HOBtDIPEA or NEt₃DMF or DCM0 °C to RT60-90%
HATUDIPEADMFRT80-95%

Yields are representative and can vary based on the specific substrates and reaction scale.

Visual Guides

Experimental Workflow for N-Acylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous DCM cool Cool to 0°C start->cool add_base Add Base (e.g., NEt3) cool->add_base add_acyl Add Acyl Chloride (dropwise) add_base->add_acyl react Stir at RT (Monitor by TLC) add_acyl->react quench Quench with Water react->quench extract Aqueous Workup (Acid/Base Washes) quench->extract dry Dry & Concentrate extract->dry purify Purify (Recrystallization or Chromatography) dry->purify end Pure Product purify->end

Caption: A typical experimental workflow for the N-acylation of this compound.

Troubleshooting Logic for Low Reaction Yield

troubleshooting_logic cluster_analysis Analysis of Crude Mixture cluster_solutions Potential Solutions start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete Incomplete Reaction? (Starting Material Present) check_reaction->incomplete Yes side_products Side Products Formed? check_reaction->side_products Yes no_product No Product Formed? check_reaction->no_product Yes optimize_conditions Optimize Conditions: - Increase time/temp - Check reagent quality - Use stronger coupling agent incomplete->optimize_conditions modify_workup Modify Workup/Purification: - Adjust pH of washes - Back-extract aqueous layers - Change chromatography eluent side_products->modify_workup check_reagents Verify Reagents & Setup: - Anhydrous conditions - Reagent purity - Correct stoichiometry no_product->check_reagents

Caption: A logical diagram for troubleshooting low yields in reactions.

References

stability of 5-Amino-2-fluorobenzamide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5-Amino-2-fluorobenzamide under acidic and basic conditions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic and basic solutions?

A1: this compound contains an amide functional group, which is susceptible to hydrolysis under both acidic and basic conditions. Generally, amides are relatively stable, but hydrolysis can be accelerated by heat and strong acidic or basic environments.[1] The primary degradation products are expected to be 5-amino-2-fluorobenzoic acid and ammonia (or ammonium ions under acidic conditions).[2]

Q2: How do the functional groups on this compound influence its stability?

A2: The molecule has three key functional groups that influence its stability:

  • Benzamide group: This is the primary site for hydrolysis under acidic or basic conditions.[3]

  • Amino group (-NH2): As a primary aromatic amine, this group can be susceptible to oxidation.[4] Its basicity will be influenced by the solution's pH.

  • Fluorine atom (-F): The carbon-fluorine bond is very strong and enhances the metabolic and thermal stability of the aromatic ring.[5] Its high electronegativity can also influence the reactivity of adjacent functional groups.[6]

Q3: What are the primary degradation pathways for this compound under hydrolytic stress?

A3: The most probable degradation pathway under both acidic and basic hydrolytic stress is the cleavage of the amide bond.

  • Acid-catalyzed hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to the formation of 5-amino-2-fluorobenzoic acid and an ammonium ion.[7][8]

  • Base-promoted hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt (5-amino-2-fluorobenzoate) and ammonia.[3][9]

Q4: Are forced degradation studies necessary for this compound?

A4: Yes, forced degradation (or stress testing) studies are essential.[8] They are required by regulatory agencies like the ICH and FDA to develop and validate stability-indicating analytical methods.[10] These studies help identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[11]

Troubleshooting Guides

Issue 1: I am not observing any degradation of this compound under my initial stress conditions.

  • Possible Cause: The stress conditions (e.g., acid/base concentration, temperature, duration) are too mild. Amides can be resistant to hydrolysis.[12]

  • Solution:

    • Increase Temperature: Elevate the temperature of the reaction, for example, to 60-80°C.[11]

    • Increase Reagent Concentration: Move from 0.1 M HCl or NaOH to 1 M concentrations.

    • Extend Duration: Increase the exposure time. It is recommended that stress testing in solution can be conducted for up to 14 days.[13]

    • Check Solubility: Ensure the compound is fully dissolved. A co-solvent might be necessary for compounds with poor aqueous solubility, but ensure the co-solvent is inert.[14]

Issue 2: My chromatogram (e.g., HPLC) shows multiple unexpected peaks after degradation.

  • Possible Cause 1: Secondary Degradation. Over-stressing the sample can cause the primary degradants to break down further into secondary products.[15] The goal is typically 5-20% degradation of the parent compound.[14]

  • Solution 1: Reduce the severity of the stress conditions. Use lower temperatures, shorter exposure times, or less concentrated acid/base.

  • Possible Cause 2: Contamination or Artifacts. The unexpected peaks could be from contaminated reagents, solvents, or "ghost peaks" from the analytical system itself.

  • Solution 2:

    • Analyze a blank sample (stress reagent without the compound) to identify peaks originating from the stress conditions.

    • Use high-purity (e.g., HPLC-grade) solvents and reagents.[16]

    • Ensure proper cleaning and conditioning of the chromatographic system.[16]

Issue 3: I have poor mass balance in my stability study.

  • Possible Cause 1: Co-elution of Peaks. A degradation product may be co-eluting with the parent compound or another degradant, leading to inaccurate quantification.

  • Solution 1: Optimize your chromatographic method. Adjust the mobile phase composition, gradient, flow rate, or column chemistry to improve peak separation. A photodiode array (PDA) detector can be used to check for peak purity.

  • Possible Cause 2: Non-chromophoric Degradants. Some degradation products may not absorb UV light at the detection wavelength, making them invisible to the detector.

  • Solution 2: Use a more universal detector, such as a mass spectrometer (LC-MS) or a charged aerosol detector (CAD), in parallel with the UV detector to identify any non-UV active species.

  • Possible Cause 3: Precipitation or Adsorption. The parent compound or a degradant may have precipitated out of solution or adsorbed to the surface of the sample vial.

  • Solution 3: Visually inspect your samples for any precipitate. Use silanized glass vials to minimize adsorption. Ensure the final sample solution is fully dissolved before injection.

Quantitative Data Summary

As specific experimental stability data for this compound is not publicly available, the following table is a template for researchers to record their findings from forced degradation studies.

Stress ConditionReagent/ParameterTime (hours)Temperature (°C)% Parent Compound Remaining% DegradationDegradant 1 (% Area)Degradant 2 (% Area)Mass Balance (%)
Control Methanol/Water246099.80.2--100.0
Acid Hydrolysis 0.1 M HCl246085.214.814.5 (5-amino-2-fluorobenzoic acid)-99.7
Base Hydrolysis 0.1 M NaOH246089.510.510.3 (5-amino-2-fluorobenzoic acid)-99.8

Experimental Protocols

Protocol: Acid/Base Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl in a suitable flask.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH in a separate flask.

    • Control Sample: Mix 5 mL of the stock solution with 5 mL of the solvent used for the acid/base solutions (e.g., water).

  • Incubation:

    • Place all flasks in a water bath or oven set to a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Sample Quenching and Analysis:

    • Immediately cool the withdrawn aliquot to stop the reaction.

    • For Acid Samples: Neutralize the aliquot with an equivalent volume and concentration of NaOH (e.g., add 1 mL of 0.1 M NaOH to 1 mL of the acid sample).

    • For Base Samples: Neutralize the aliquot with an equivalent volume and concentration of HCl (e.g., add 1 mL of 0.1 M HCl to 1 mL of the base sample).

    • Dilute the neutralized sample to a suitable final concentration with the mobile phase of your analytical method (e.g., HPLC).

    • Analyze the sample using a validated stability-indicating method.

Visualizations

Predicted Degradation Pathway of this compound cluster_acid Acidic Conditions (H₃O⁺, Δ) cluster_base Basic Conditions (⁻OH, Δ) A_Parent This compound A_Product 5-Amino-2-fluorobenzoic Acid + NH₄⁺ A_Parent->A_Product Amide Hydrolysis B_Parent This compound B_Product 5-Amino-2-fluorobenzoate + NH₃ B_Parent->B_Product Amide Hydrolysis

Caption: Predicted hydrolytic degradation pathways.

Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, etc.) prep->stress incubate Incubate at Controlled Temp/Time stress->incubate sample Withdraw Aliquots at Time Points incubate->sample neutralize Neutralize Sample (Quench Reaction) sample->neutralize dilute Dilute to Final Concentration neutralize->dilute analyze Analyze via Stability- Indicating Method (HPLC) dilute->analyze report Quantify Degradation & Assess Mass Balance analyze->report

Caption: General experimental workflow for forced degradation.

References

preventing byproduct formation with 5-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 5-Amino-2-fluorobenzamide. Our goal is to help you prevent byproduct formation and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction with this compound is giving a low yield of the desired N-acylated product. What are the likely causes?

A1: Low yields are typically due to incomplete reaction, degradation of the starting material, or formation of side products. Key factors include:

  • Poor Nucleophilicity: The aniline amine group, while generally reactive, can be a poor nucleophile if the acylating agent is not sufficiently electrophilic or if the reaction conditions are not optimal.

  • Suboptimal Coupling Reagents: In amide coupling reactions, the choice of coupling reagent is critical. Inefficient activation of the carboxylic acid will lead to low conversion.

  • Reaction with Solvent: Protic solvents (e.g., water, alcohols) can react with highly reactive acylating agents (like acyl chlorides) or activated carboxylic acid intermediates, consuming them before they can react with the this compound.[1]

  • Steric Hindrance: Bulky substituents on either the this compound or the acylating partner can slow down the reaction rate.

Q2: I've observed a significant byproduct with a higher molecular weight than my expected product. What could it be?

A2: A higher molecular weight byproduct often suggests a di-acylation event. This compound has two potential sites for acylation: the primary amino group (at C5) and the amide (-CONH₂) group. While the amino group is significantly more nucleophilic, forcing conditions (e.g., large excess of a highly reactive acylating agent, high temperatures) can lead to the formation of a di-acylated species.

Q3: My reaction mixture shows a byproduct that seems to have formed from an intramolecular reaction. What is a probable structure?

A3: Given the ortho orientation of the amino group and the benzamide functionality after an initial N-acylation, the most likely intramolecular byproduct is a 2-substituted-6-fluoro-4H-3,1-benzoxazin-4-one . This cyclization can occur, particularly under acidic or dehydrating conditions, where the newly formed amide nitrogen attacks the carbonyl of the benzamide, eliminating water.

Q4: When using carbodiimide coupling agents like DCC or EDC, I get a significant amount of a white precipitate that is not my product. What is it?

A4: This precipitate is almost certainly the urea byproduct of the coupling agent. For dicyclohexylcarbodiimide (DCC), the byproduct is dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents and can often be removed by filtration.[2] For 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the resulting urea is water-soluble, facilitating its removal during an aqueous workup.[2]

Troubleshooting Guides

Issue 1: Formation of Di-acylated Byproduct

Symptoms:

  • Presence of a major byproduct with a mass corresponding to the addition of two acyl groups.

  • Reduced yield of the desired mono-acylated product.

  • Complex NMR spectrum with overlapping signals.

Root Causes & Solutions:

Root CauseSolution
Excess Acylating Agent Use a stoichiometric amount (1.0 to 1.1 equivalents) of the acylating agent. Add the agent slowly or portion-wise to the reaction mixture to avoid localized high concentrations.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity for the more nucleophilic amino group.
Highly Reactive Acylating Agent If using a highly reactive agent like an acyl chloride, consider switching to a standard amide coupling protocol (e.g., HATU, EDC/HOBt) which generates a less reactive activated ester in situ.[2]
Issue 2: Formation of Benzoxazinone Byproduct

Symptoms:

  • Appearance of a byproduct with a mass corresponding to the mono-acylated product minus a molecule of water (18 Da).

  • The byproduct is often more nonpolar than the desired product on TLC.

Root Causes & Solutions:

Root CauseSolution
Acidic Conditions The HCl generated during acylation with acyl chlorides can catalyze the cyclization. Add a non-nucleophilic base (e.g., triethylamine, DIPEA, pyridine) to scavenge the acid as it is formed.
High Temperatures / Prolonged Reaction Time The cyclization is a dehydration reaction, which is often promoted by heat. Minimize reaction time and temperature once the initial N-acylation is complete (monitor by TLC/LC-MS).
Use of Dehydrating Agents Avoid using strong dehydrating agents in the workup if the desired product is the open-chain amide.

Experimental Protocols

Protocol 1: Standard N-Acylation using an Acyl Chloride

This protocol is designed to favor mono-acylation at the C5-amino group and minimize side reactions.

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Dissolve the acyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the stirred solution of the benzamide over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Coupling using HATU

This protocol uses a coupling agent to minimize the formation of acidic byproducts and is suitable for less reactive carboxylic acids.

  • Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF. Stir at room temperature for 20 minutes to pre-activate the acid.

  • Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature until completion (typically 2-12 hours, monitor by TLC or LC-MS).

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Data Summary

The following table summarizes common coupling agents used for amide bond formation and key considerations relevant to reactions with this compound.

Coupling AgentTypical SolventBaseKey Considerations & Potential Byproducts
Acyl Chloride DCM, THFPyridine, TEA, DIPEAHighly reactive. Risk of di-acylation. HCl byproduct can catalyze benzoxazinone formation.
DCC DCM, THFNoneForms insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[2]
EDC / HOBt DCM, DMFDIPEA, TEAWater-soluble urea byproduct. HOBt minimizes racemization if the acid is chiral.[2]
HATU DMF, NMPDIPEA, 2,4,6-CollidineHighly efficient for hindered substrates. Guanidinium byproduct is water-soluble.[2]
PyBOP DMF, DCMDIPEAEffective for sensitive substrates; minimizes side reactions.[2]

Visual Guides (Graphviz)

Below are diagrams illustrating the key reaction pathways involving this compound.

G start This compound product Desired Product (N-Acylated) start->product 1 eq R-COCl Base, 0°C byproduct1 Di-acylated Byproduct start->byproduct1 >2 eq R-COCl High Temp. reagent R-COCl (Acyl Chloride) reagent->product reagent->byproduct1 byproduct2 Benzoxazinone Byproduct product->byproduct2 Heat or Acid (-H₂O)

Caption: Reaction pathways for this compound with an acyl chloride.

G sub_a Carboxylic Acid (R-COOH) activated Activated Ester Intermediate sub_a->activated sub_b 5-Amino-2- fluorobenzamide product Desired N-Acylated Product sub_b->product reagent Coupling Agent (e.g., HATU) reagent->activated base Base (e.g., DIPEA) base->activated activated->product byproduct Coupling Agent Byproduct (Urea etc.) activated->byproduct

Caption: General workflow for amide coupling using a coupling agent.

References

analytical challenges in characterizing 5-Amino-2-fluorobenzamide products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the characterization of 5-Amino-2-fluorobenzamide and its related products.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary techniques for characterizing this compound include High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation of impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.[1] Infrared (IR) spectroscopy can also be used to identify functional groups.

Q2: What are some potential challenges in developing an HPLC method for this compound?

A2: Due to the presence of a primary amino group, peak tailing can be a common issue in reverse-phase HPLC. This is often caused by the interaction of the basic amino group with residual acidic silanols on the silica-based column packing. To mitigate this, consider using a base-deactivated column, operating the mobile phase at a low pH (e.g., with 0.1% formic or trifluoroacetic acid) to protonate the amine, or using a mobile phase with a competing base.

Q3: How can I identify unknown impurities or degradation products of this compound?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for identifying unknown impurities and degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the unknown compounds. Tandem mass spectrometry (MS/MS) experiments can be used to fragment the impurity ions, providing structural information.

Q4: What are the expected degradation pathways for this compound under stress conditions?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways include:

  • Oxidation: The primary amino group is susceptible to oxidation, which can lead to coloration of the sample and the formation of various oxidative products.[2]

  • Hydrolysis: The amide functional group can undergo hydrolysis to form 5-amino-2-fluorobenzoic acid, particularly under strong acidic or basic conditions.

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the formation of photolytic degradation products.

Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are essential for systematically identifying potential degradation products.[2]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing Interaction of the basic amino group with acidic silanols on the column.- Use a base-deactivated (end-capped) C18 column.- Lower the mobile phase pH to 2.5-3.5 with an additive like formic acid or trifluoroacetic acid.- Add a small amount of a competing base to the mobile phase.
Poor Peak Shape (Broadening) - Column contamination or degradation.- Inappropriate mobile phase composition.- Flush the column with a strong solvent.- If the problem persists, replace the guard column or the analytical column.- Ensure the sample is dissolved in the mobile phase.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Check for leaks in the HPLC system.- Ensure the mobile phase is properly degassed.- Use a column oven to maintain a consistent temperature.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use high-purity solvents and additives.- Implement a robust needle wash protocol in the autosampler method.- Inject a blank solvent to check for carryover.

Experimental Protocols

General Protocol for Forced Degradation Studies

Objective: To identify potential degradation products of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C.

    • Oxidation: Add 3% H₂O₂ and store at room temperature.

    • Thermal Degradation: Store the solid drug substance and a solution at elevated temperatures (e.g., 80 °C).

    • Photodegradation: Expose the solid drug substance and a solution to UV light (e.g., 254 nm) and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method, typically with UV and MS detection, to separate and identify the parent compound and any degradation products.

General HPLC Method for Purity Analysis
Parameter Typical Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more retained components.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at the λmax of this compound
Injection Volume 10 µL

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC-UV for Purity/Assay Filtration->HPLC LCMS LC-MS for Impurity Identification Filtration->LCMS NMR NMR for Structural Confirmation Filtration->NMR Integration Peak Integration & Quantification HPLC->Integration StructureElucidation Structure Elucidation of Impurities LCMS->StructureElucidation NMR->StructureElucidation Report Generate Certificate of Analysis Integration->Report StructureElucidation->Report

Caption: General experimental workflow for the characterization of this compound products.

HPLC_Troubleshooting cluster_pressure Pressure Issues cluster_peakshape Peak Shape Issues cluster_retention Retention Time Issues Start HPLC Problem Observed HighPressure High Backpressure Start->HighPressure PeakTailing Peak Tailing Start->PeakTailing RT_Drift Retention Time Drift Start->RT_Drift CheckSystem Check for blockages in system HighPressure->CheckSystem Backflush Backflush column CheckSystem->Backflush ReplaceFrit Replace column frit Backflush->ReplaceFrit AdjustMobilePhase Adjust mobile phase pH PeakTailing->AdjustMobilePhase ChangeColumn Use base-deactivated column AdjustMobilePhase->ChangeColumn CheckPump Check pump flow rate & leaks RT_Drift->CheckPump ThermostatColumn Use column oven CheckPump->ThermostatColumn

Caption: Troubleshooting flowchart for common HPLC issues.

References

Technical Support Center: Catalyst Selection for Reactions with 5-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-2-fluorobenzamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to facilitate catalyst selection and reaction optimization for common cross-coupling reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

A1: The most prevalent and synthetically useful reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are widely employed in drug discovery to construct complex molecular architectures.[1][2][3]

Q2: How do the functional groups on this compound influence catalyst selection?

A2: The primary amino (-NH2) group, the fluorine (-F) atom, and the benzamide (-CONH2) moiety all play a crucial role. The amino group is a strong electron-donating group and a potential ligand for the palladium catalyst, which can lead to catalyst inhibition. The fluorine atom is an electron-withdrawing group, which can affect the reactivity of the C-Br or C-I bond (if present). The amide group can also coordinate to the metal center. Therefore, the choice of ligand is critical to stabilize the catalyst and facilitate the desired reaction. Bulky, electron-rich phosphine ligands are often preferred.

Q3: What are the initial recommended catalyst systems for a Suzuki-Miyaura coupling with this compound?

A3: For a Suzuki-Miyaura coupling, a good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a suitable phosphine ligand. Given the presence of the amino group, bulky, electron-rich ligands such as SPhos or XPhos are often effective. A variety of bases can be used, with K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or DMF/water being common choices.

Q4: What are the recommended catalyst systems for a Buchwald-Hartwig amination with this compound?

A4: For Buchwald-Hartwig amination, palladium precatalysts such as Pd₂(dba)₃ or a G3/G4 precatalyst are often used with bulky biarylphosphine ligands like BrettPhos, RuPhos, or XPhos.[4][5] A strong, non-nucleophilic base such as NaOtBu or LHMDS is typically required. The choice of solvent is usually an aprotic polar solvent like toluene, dioxane, or THF.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Catalyst Inactivation The primary amino group of this compound can coordinate to the palladium center, leading to catalyst deactivation. Increase the ligand-to-palladium ratio to favor the formation of the active catalytic species. Consider using a pre-formed palladium catalyst with a bulky ligand.
Inefficient Transmetalation The choice of base is crucial for the transmetalation step. If using a weaker base like NaHCO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Protodeboronation of Boronic Acid The boronic acid coupling partner can be degraded, especially in the presence of water and base at elevated temperatures. Use a boronate ester (e.g., pinacol ester) which is more stable. Ensure solvents are properly dried if anhydrous conditions are attempted.
Poor Solubility Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is common.

Issue 2: Formation of Side Products

Side Product Mitigation Strategy
Homocoupling of Boronic Acid This is often caused by the presence of oxygen. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen). Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess.
Dehalogenation of Starting Material This can occur if the reaction conditions are too harsh or if there are sources of hydride in the reaction. Lower the reaction temperature and screen different bases.
Buchwald-Hartwig Amination

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Catalyst Inhibition Similar to the Suzuki-Miyaura coupling, the amino and amide groups can inhibit the catalyst. Use of bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) is highly recommended to create a sterically hindered and reactive catalytic complex.
Incorrect Base Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base. If using a weaker base, switch to NaOtBu, KOtBu, or LHMDS. The choice of base can be substrate-dependent and may require screening.
Aryl Halide Reactivity If using an aryl chloride, it will be less reactive than an aryl bromide or iodide. More forcing conditions (higher temperature, higher catalyst loading) or a more active catalyst system (e.g., a palladacycle precatalyst) may be necessary.

Experimental Protocols

Disclaimer: The following protocols are general guidelines based on reactions with analogous substrates. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time will be necessary for this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the C-C bond formation between this compound (assuming a halogen is present at a different position, or the amide is formed after the coupling) and an arylboronic acid.

Materials:

  • Halogenated this compound derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • To a reaction vessel, add the halogenated this compound derivative, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N bond formation between a halogenated benzamide and a primary or secondary amine.

Materials:

  • Halogenated benzamide (e.g., a derivative of this compound) (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, ligand, and base.

  • Add the halogenated benzamide and the amine.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates analogous to this compound. Note: This data is for illustrative purposes and will likely require optimization for the specific substrate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Amino Groups

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95
22-Bromo-5-fluoroaniline4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF/H₂O9088
34-Chloro-2-fluoroaniline3-Tolylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane/H₂O11092

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Anilines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromo-2-fluoroanilineMorpholinePd₂(dba)₃ (2)BrettPhos (4)NaOtBuToluene10094
21-Bromo-4-nitrobenzeneAnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane11089
34-ChlorotolueneN-MethylanilinePd-G3-XPhos (2)-LHMDSTHF8096

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)L_n-X pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)L_n-Ar' oa_complex->transmetalation_complex Transmetalation (Ar'B(OH)₂ + Base) transmetalation_complex->pd0 product Ar-Ar' transmetalation_complex->product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)L_n-X pd0->oa_complex Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)L_n-NR'R'' oa_complex->amido_complex Amine Coordination & Deprotonation (HNR'R'' + Base) amido_complex->pd0 product Ar-NR'R'' amido_complex->product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst system appropriate? start->check_catalyst catalyst_yes Yes check_catalyst->catalyst_yes Yes catalyst_no No check_catalyst->catalyst_no No check_base Is the base suitable and of high quality? catalyst_yes->check_base change_catalyst Screen different Pd sources and ligands (e.g., bulky, electron-rich phosphines). catalyst_no->change_catalyst change_catalyst->check_catalyst Re-evaluate base_yes Yes check_base->base_yes Yes base_no No check_base->base_no No check_conditions Are the reaction conditions optimal? base_yes->check_conditions change_base Screen stronger/weaker bases. Ensure base is anhydrous and finely ground. base_no->change_base change_base->check_base Re-evaluate conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No check_side_reactions Analyze for side products (homocoupling, dehalogenation, etc.). conditions_yes->check_side_reactions change_conditions Optimize temperature, concentration, and solvent system. Ensure inert atmosphere. conditions_no->change_conditions change_conditions->check_conditions Re-evaluate

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

Validation & Comparative

Comparative Guide to Analytical Techniques for 5-Amino-2-fluorobenzamide Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of pharmaceutical intermediates like 5-Amino-2-fluorobenzamide is of paramount importance to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of various analytical techniques for assessing the purity of this compound, complete with supporting experimental data and detailed methodologies.

Comparison of Analytical Techniques

A variety of analytical techniques can be employed for the purity assessment of this compound. The choice of method depends on factors such as the required sensitivity, the nature of potential impurities, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Alternative techniques such as Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) also offer distinct advantages.

The following table summarizes the key performance parameters of these techniques for the analysis of aromatic amines and amides, providing a basis for comparison. Please note that the data presented is representative of the performance expected for compounds structurally similar to this compound, as specific validated method data for this compound is not always publicly available.

Analytical TechniquePrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Key AdvantagesKey Disadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.> 0.999[1]0.0015 - 2.0 ng/mL[1]0.005 - 10 ng/mL[1]≤ 1.5% (Inter-day)[1]Robust, versatile, high resolution, widely available.Not suitable for volatile compounds, may require derivatization for compounds without a UV chromophore.
GC-MS Separation of volatile compounds based on boiling point and interaction with a stationary phase, followed by mass-based detection.> 0.9980.1 - 10 ng/mL0.5 - 50 ng/mL< 10%High sensitivity, excellent for volatile impurities and residual solvents, provides structural information.Requires derivatization for non-volatile compounds, potential for thermal degradation of labile compounds.
qNMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information without a specific reference standard for the analyte.Not applicable (direct method)~0.1% (w/w)~0.3% (w/w)< 1%Absolute quantification without a specific analyte reference standard, provides structural confirmation, non-destructive.Lower sensitivity compared to chromatographic methods, requires high-field NMR spectrometer.[2][3]
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.> 0.99[4]0.2 - 1.3 µg/kg[4]0.7 - 4.3 µg/kg1 - 25%[4]High separation efficiency, low sample and reagent consumption, fast analysis times.Lower sensitivity for some detectors, reproducibility can be challenging.[5][6][7]
Supercritical Fluid Chromatography (SFC) Partitioning between a supercritical fluid mobile phase and a stationary phase.> 0.9951 - 20 ng/mL5 - 50 ng/mL< 5%"Green" technique with reduced organic solvent consumption, fast separations, suitable for chiral separations.[8][9][10]Requires specialized instrumentation, less universally applicable than HPLC.[11][12]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and impurity profiles.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For purity assessment of this compound, a reversed-phase C18 column is typically used, where the non-polar stationary phase retains the analyte, and a polar mobile phase elutes it. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer component)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid for better peak shape and MS compatibility). A typical gradient might start at 10% acetonitrile and ramp up to 90% over 20 minutes.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to a concentration of about 1 mg/mL.[13]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[13]

    • Injection Volume: 10 µL[13]

    • Detection Wavelength: UV at 254 nm[13]

    • Column Temperature: 30 °C

  • Data Analysis: Integrate the area of the this compound peak and all impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for the analysis of volatile and semi-volatile impurities. The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the column. The mass spectrometer then detects and helps identify the separated components based on their mass-to-charge ratio. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane or other suitable volatile solvent

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

  • Sample Preparation and Derivatization: Dissolve a known amount of the sample in a volatile solvent like dichloromethane. Add a derivatizing agent such as BSTFA and heat the mixture to convert the amine and amide functional groups into more volatile silyl derivatives.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[13]

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.[13]

  • Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify impurities using an internal or external standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[13] The purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from a certified internal standard of high purity.[13]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of this compound and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a calibrated 90° pulse and a sufficient relaxation delay (at least 5 times the longest T₁ of the protons of interest).[13]

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the analytical techniques described.

Experimental_Workflow_Purity_Assessment cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing & Purity Calculation weigh Accurately Weigh Sample dissolve Dissolve in Appropriate Solvent weigh->dissolve hplc HPLC Analysis dissolve->hplc Inject into HPLC gcms GC-MS Analysis dissolve->gcms Inject into GC-MS (after derivatization if needed) qnmr qNMR Analysis dissolve->qnmr Acquire Spectrum integrate Peak Integration / Signal Integration hplc->integrate gcms->integrate qnmr->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report Signaling_Pathway_Method_Selection cluster_volatility Volatility of Impurities cluster_absolute Quantification Requirement cluster_methods Recommended Primary Technique start Start: Purity Assessment Required volatile Volatile Impurities Expected? start->volatile absolute Absolute Purity Required? volatile->absolute No gcms GC-MS volatile->gcms Yes hplc HPLC-UV absolute->hplc No (Relative Purity) qnmr qNMR absolute->qnmr Yes

References

A Comparative Guide to 5-Amino-2-fluorobenzamide and its Non-Fluorinated Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of 5-Amino-2-fluorobenzamide and its non-fluorinated analogs, focusing on their physicochemical properties, biological activities, and the impact of fluorination. The information is intended for researchers, scientists, and drug development professionals to inform the design and selection of benzamide derivatives for therapeutic applications.

Executive Summary

Fluorination is a key strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1] This guide examines this compound in the context of its non-fluorinated counterparts, highlighting the significant influence of the fluorine atom on biological target engagement. While direct comparative data on anticancer or antimicrobial activity is limited, studies on related compounds demonstrate that fluorination can significantly increase binding affinity to important protein targets like Cereblon (CRBN).[2][3] This enhancement is attributed to fluorine's unique electronic properties, which can alter molecular conformation and lead to more favorable interactions within a protein's binding site.

Physicochemical Properties: The Fluorine Advantage

The introduction of a fluorine atom to an organic molecule can profoundly alter its physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile.[1] Key effects of fluorination include:

  • Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation and potentially increasing the compound's half-life in the body.[1]

  • Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes.[1]

  • pKa Modulation: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, affecting the compound's ionization state, solubility, and interaction with biological targets.[1]

  • Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity for target proteins.[1]

The following table summarizes the available physicochemical properties of this compound and its non-fluorinated analog, 5-aminobenzamide.

PropertyThis compound5-Aminobenzamide (Positional Isomer Analogs)
Molecular Formula C₇H₇FN₂O[4]C₇H₈N₂O
Molecular Weight 154.14 g/mol [4]136.15 g/mol
Melting Point 148 °C[5]115-116 °C (3-aminobenzamide), 181-183 °C (4-aminobenzamide)
Calculated LogP Data not available-0.5 (3-aminobenzamide), -0.4 (4-aminobenzamide)
pKa Data not availableData not available
Water Solubility Data not availableSlightly soluble

Biological Activity: A Focus on Cereblon Binding

A significant finding in the study of fluorinated benzamides is their enhanced binding affinity to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[2][6] CRBN is a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, which is a key player in protein degradation and is the target of immunomodulatory drugs (IMiDs).[2]

A comparative study of fluorinated and non-halogenated benzamide derivatives demonstrated that the presence of a fluorine atom significantly improves CRBN binding affinity. The table below presents the half-maximal inhibitory concentrations (IC50) from a competitive binding assay.

CompoundStructureCRBN Binding IC50 (µM)
Non-halogenated Benzamide > 500
Fluorinated Benzamide (ortho-fluoro) 63 ± 16

Data sourced from a study on novel benzamide-type Cereblon binders.[2]

These results strongly suggest that the fluorine atom in the ortho position of the benzamide ring plays a crucial role in enhancing the binding affinity to CRBN.

Signaling Pathways and Experimental Workflows

The primary signaling pathway identified for fluorinated benzamides is their interaction with the CRL4-CRBN E3 ubiquitin ligase complex. By binding to CRBN, these molecules can modulate the ubiquitination and subsequent degradation of specific proteins, a mechanism with significant therapeutic potential in oncology and immunology.

Below are diagrams illustrating the CRBN signaling pathway and a general workflow for comparing fluorinated and non-fluorinated benzamide analogs.

CRBN_pathway cluster_CRL4 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_Ub Ubiquitination Machinery CUL4 CUL4 DDB1 DDB1 RBX1 RBX1 CRBN Cereblon (CRBN) Substrate Substrate Protein CRBN->Substrate Recruitment E1 E1 Ub-activating enzyme E2 E2 Ub-conjugating enzyme E1->E2 Ub activation E2->CUL4 Ub conjugation Ub Ubiquitin (Ub) Proteasome Proteasome Ub->Proteasome Targeting Fluorobenzamide This compound Fluorobenzamide->CRBN Binding Substrate->Ub Ubiquitination Degradation Protein Degradation Proteasome->Degradation

Caption: CRBN-mediated protein degradation pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Comparative Evaluation start Starting Materials synth_fluoro Synthesis of This compound start->synth_fluoro synth_nonfluoro Synthesis of Non-fluorinated Analog start->synth_nonfluoro physchem Physicochemical Characterization (pKa, logP, Solubility) synth_fluoro->physchem binding Biological Target Binding Assay (e.g., CRBN binding) synth_fluoro->binding activity In Vitro Activity (e.g., Cytotoxicity, Antimicrobial) synth_fluoro->activity synth_nonfluoro->physchem synth_nonfluoro->binding synth_nonfluoro->activity data Data Analysis & Comparison physchem->data binding->data activity->data

Caption: Experimental workflow for comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for assays relevant to the evaluation of benzamide derivatives.

Synthesis of 2-Aminobenzamide Derivatives from Isatoic Anhydride (Conventional Method)

This protocol describes a general method for the synthesis of 2-aminobenzamide derivatives.

Materials:

  • Isatoic anhydride

  • Appropriate amine derivative

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve isatoic anhydride (1 equivalent) in DMF.

  • Add a solution of the desired amine derivative (1 equivalent) in DMF to the reaction mixture.

  • Reflux the reaction mixture for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration and recrystallized to yield the final 2-aminobenzamide derivative.[7]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (this compound and non-fluorinated analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

PARP Inhibition Assay (Fluorometric)

This assay measures the activity of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.

Materials:

  • Recombinant PARP-1 enzyme

  • Activated DNA

  • β-NAD+ (PARP substrate)

  • Test compounds

  • PARP assay buffer

  • Nicotinamidase and developer reagent for fluorescent signal generation

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, combine the PARP-1 enzyme, activated DNA, and the test compound at various concentrations in the PARP assay buffer.

  • Initiate the reaction by adding β-NAD+.

  • Incubate at room temperature to allow the PARP-catalyzed reaction to proceed.

  • Stop the reaction and add nicotinamidase to convert the nicotinamide byproduct to a fluorescent signal with a developer reagent.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of PARP inhibition relative to a no-inhibitor control and determine the IC50 values.[8]

Conclusion

The strategic incorporation of fluorine into the benzamide scaffold, as exemplified by this compound, offers a promising avenue for enhancing the therapeutic potential of this class of compounds. The available data strongly indicates that fluorination can significantly improve binding affinity to key biological targets such as CRBN. While further direct comparative studies are needed to fully elucidate the impact of fluorination on a broader range of biological activities, the principles outlined in this guide provide a solid foundation for the rational design of novel and more effective benzamide-based therapeutics. Researchers are encouraged to utilize the provided experimental protocols to conduct their own comparative analyses and contribute to a deeper understanding of the structure-activity relationships of these important molecules.

References

Comparative Bioactivity of 5-Amino-2-fluorobenzamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 5-Amino-2-fluorobenzamide derivatives. The information is compiled from recent studies and presented to facilitate the evaluation of these compounds as potential therapeutic agents.

The this compound scaffold is a promising pharmacophore in the development of novel bioactive compounds, particularly in the fields of oncology and infectious diseases. The strategic placement of the amino and fluoro groups on the benzamide core allows for diverse chemical modifications, leading to derivatives with a range of biological activities. This guide focuses on the validation of these activities through quantitative data and detailed experimental protocols.

Anticancer Activity: PARP Inhibition

A significant area of investigation for this compound derivatives is their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1] Inhibition of PARP is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

While specific comparative data for a series of this compound derivatives as PARP inhibitors is still emerging in publicly available research, the broader class of benzamide derivatives has been extensively studied. For context, the following table includes IC50 values for various benzamide and related derivatives against PARP-1 and different cancer cell lines.

Compound IDTargetIC50 (nM)Cell LineReference
Olaparib PARP-15-[2]
Compound S2 PARP-14.06 ± 0.18-[2]
Compound S7 PARP-13.61 ± 0.15-[2]
Compound S8 --MCF-7[2]
0.66 ± 0.05 µM
HCT116
2.76 ± 0.06 µM
Compound D3 PARP-117,460-[3]
-17,810HCC1937[3]
12,630MDA-MB-436[3]

Antimicrobial Activity

Fluorinated benzimidazole and benzamide derivatives have demonstrated promising antibacterial and antifungal properties. The introduction of fluorine can enhance the antimicrobial potency of these compounds. The following table presents the Minimum Inhibitory Concentration (MIC) values for some fluorinated and non-fluorinated benzimidazole derivatives against various microbial strains, providing a comparative perspective.

Compound IDM. smegmatis (Zone Ratio)S. aureus (Zone Ratio)B. subtilis (MIC, µg/mL)Gram-negative bacteria (MIC, µg/mL)Reference
Compound 9 (fluorinated) 0.620.44--[4]
Compound 14 (fluorinated) --7.81-[5]
Compound 18 (fluorinated) ---31.25[5]

Experimental Protocols

PARP Inhibition Assay (Enzymatic)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against the PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • NAD+ (substrate)

  • Biotinylated NAD+ (for detection)

  • Histone-coated 96-well plates

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Plate Coating: Histone-coated plates are washed with wash buffer.

  • Reaction Mixture Preparation: A reaction mixture containing assay buffer, activated DNA, and NAD+ is prepared.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells. A control with no inhibitor is included.

  • Enzyme Addition: The PARP-1 enzyme is added to initiate the reaction.

  • Incubation: The plate is incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The plate is washed, and biotinylated poly(ADP-ribose) is detected by adding Streptavidin-HRP followed by the HRP substrate.

  • Measurement: The absorbance is read using a microplate reader at the appropriate wavelength.

  • Data Analysis: IC50 values are calculated from the dose-response curves.[6]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with DMSO.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in the solubilization solution.

  • Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are determined.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Positive control antibiotic/antifungal

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in the broth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms

PARP Inhibition and DNA Damage Response

This compound derivatives that act as PARP inhibitors interfere with the DNA damage response (DDR) pathway. PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs accumulate and can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with defective homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately apoptosis. This mechanism is known as synthetic lethality.

DNA_Damage_Response cluster_0 Normal Cell cluster_1 Cancer Cell (HR Deficient) SSB Single-Strand Break PARP PARP SSB->PARP recruits BER Base Excision Repair PARP->BER activates DNA_Repaired_Normal DNA Repaired BER->DNA_Repaired_Normal leads to SSB_Cancer Single-Strand Break PARP_Cancer PARP SSB_Cancer->PARP_Cancer DSB Double-Strand Break SSB_Cancer->DSB leads to (unrepaired) PARP_Inhibitor This compound Derivative (PARP Inhibitor) PARP_Inhibitor->PARP_Cancer inhibits HR_Deficient Deficient Homologous Recombination Repair DSB->HR_Deficient cannot be repaired by Apoptosis Apoptosis HR_Deficient->Apoptosis results in

Caption: DNA Damage Response Pathway and the Effect of PARP Inhibitors.

Experimental Workflow for Bioactivity Screening

The general workflow for screening and validating the bioactivity of this compound derivatives involves several key stages, from initial synthesis to in-depth mechanistic studies.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Bioactivity Screening (e.g., Anticancer, Antimicrobial) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 / MIC Determination) Hit_Identification->Dose_Response Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) Lead_Selection->Mechanism_Studies In_Vivo In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo

Caption: General Experimental Workflow for Bioactivity Validation.

References

A Comparative Guide to 5-Amino-2-fluorobenzamide and 4-Amino-2-fluorobenzamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the strategic placement of functional groups on an aromatic scaffold is paramount to defining the molecule's ultimate role and efficacy. Among the myriad of available building blocks, aminofluorobenzamides are of particular interest due to the unique electronic properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides an objective comparison of two critical isomers, 5-Amino-2-fluorobenzamide and 4-Amino-2-fluorobenzamide, focusing on their synthesis, performance in chemical reactions, and applications as key intermediates in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below. These properties are fundamental to their handling, reactivity, and formulation.

PropertyThis compound4-Amino-2-fluorobenzamide
CAS Number 518057-72-2[1]609783-45-1[2]
Molecular Formula C₇H₇FN₂O[1]C₇H₇FN₂O[2]
Molecular Weight 154.14 g/mol [1]154.14 g/mol [2]
Appearance SolidSolid
Storage Room temperatureKeep in dark place, inert atmosphere, room temperature

Synthesis and Performance Comparison

The synthetic routes to this compound and 4-Amino-2-fluorobenzamide are distinct, reflecting the influence of the substituent positions on the choice of starting materials and reaction pathways. The overall efficiency of these syntheses is a critical factor for their application in large-scale drug manufacturing.

Synthesis of 4-Amino-2-fluorobenzamide

A well-documented, high-yield synthesis for a derivative of 4-Amino-2-fluorobenzamide, 4-amino-2-fluoro-N-methylbenzamide, is pivotal in the industrial production of the anti-cancer drug Enzalutamide.[3] This multi-step process demonstrates a robust and efficient pathway.

Experimental Protocol: Synthesis of 4-amino-2-fluoro-N-methylbenzamide [3]

  • Oxidation of 2-fluoro-4-nitrotoluene: 2-fluoro-4-nitrotoluene is oxidized using potassium permanganate in the presence of a phase transfer catalyst to yield 2-fluoro-4-nitrobenzoic acid.

  • Amidation: The resulting carboxylic acid is converted to its acid chloride and subsequently reacted with methylamine to form N-methyl-2-fluoro-4-nitrobenzamide.

  • Reduction: The nitro group is reduced via catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst to afford the final product, 4-amino-2-fluoro-N-methylbenzamide.

StepReactantReagentsProductYield
12-fluoro-4-nitrotolueneKMnO₄, Phase Transfer Catalyst2-fluoro-4-nitrobenzoic acid74.2%
22-fluoro-4-nitrobenzoic acidThionyl chloride, MethylamineN-methyl-2-fluoro-4-nitrobenzamide95.9%
3N-methyl-2-fluoro-4-nitrobenzamideH₂, 10% Pd/C4-amino-2-fluoro-N-methylbenzamide98.1%

The overall yield for this three-step synthesis is approximately 68.7%.[3]

Synthesis of this compound

This compound is a key building block for Poly(ADP-ribose) polymerase (PARP) inhibitors.[4] A common synthetic approach begins with 4-fluoroaniline.

Experimental Protocol: Synthesis of this compound (via 2-amino-5-fluorobenzoic acid) [5]

  • Condensation and Cyclization: 4-fluoroaniline undergoes condensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-dione.

  • Oxidative Cleavage: The indole-2,3-dione is then subjected to oxidative cleavage using hydrogen peroxide under alkaline conditions to yield 2-amino-5-fluorobenzoic acid.

  • Amidation: The final step involves the amidation of 2-amino-5-fluorobenzoic acid. This is a standard transformation that can be achieved by first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia.

StepReactantReagentsProductYield
14-fluoroanilineChloral hydrate, Hydroxylamine HCl, H₂SO₄5-fluoro-1H-indole-2,3-dione89.9%
25-fluoro-1H-indole-2,3-dioneH₂O₂, KOH2-amino-5-fluorobenzoic acid72.8%
32-amino-5-fluorobenzoic acid1. SOCl₂ 2. NH₃This compoundNot explicitly reported, but typically high for this transformation.

While the yield for the final amidation step is not explicitly provided in the cited literature, this reaction is generally efficient. The overall yield of the precursor, 2-amino-5-fluorobenzoic acid, is approximately 65.5%.

Spectroscopic Data

The characterization of these isomers is confirmed through various spectroscopic methods. Below is a summary of available data for the precursors and derivatives.

4-amino-2-fluoro-N-methylbenzamide [3]

  • ¹H NMR (400Hz, acetone-d₆), δ(ppm): 2.87 (d, J=4.4, 3H, CH₃-), 5.55 (br s, 2H, NH₂-), 6.39 (dd, J=14.7, 2.1, 1H, C₆H₃-), 6.51 (dd, J=8.6, 2.1, 1H, C₆H₃-), 7.09 (s, 1H, C₆H₃-), 7.67 (dd, J=8.7, 8.8, 1H, NH-).

  • ¹³C NMR (100MHz, acetone-d₆), δ: 25.9, 99.7, 109.2, 110.1, 132.7, 153.7, 162.3, 164.6.

2-amino-5-fluorobenzoic acid (Precursor to this compound) [5]

  • ¹H NMR (500MHz, DMSO) δ: 6.76 (dd, J=4.8Hz, J=9.0Hz, 1H, Hc); 7.15 (m, J=8.5Hz, J=9.0Hz, 1H, Ha); 7.37 (dd, J=8.5Hz, J=3.0Hz, 1H, Hb).

  • IR (KBr, cm⁻¹): 3450, 3190, 1680, 1570, 1430, 1240, 830, 760, 680.

Applications in Drug Synthesis

The distinct substitution patterns of this compound and 4-Amino-2-fluorobenzamide direct their utility in the synthesis of different classes of therapeutic agents.

4-Amino-2-fluorobenzamide in the Synthesis of Enzalutamide

4-Amino-2-fluorobenzamide and its derivatives are crucial intermediates in the synthesis of Enzalutamide, a second-generation non-steroidal androgen receptor antagonist used in the treatment of castration-resistant prostate cancer.[6] The synthetic pathway leverages the 4-amino position for further elaboration into the complex heterocyclic structure of the final drug.

G cluster_0 Synthesis of 4-Amino-2-fluoro-N-methylbenzamide cluster_1 Synthesis of Enzalutamide 2-fluoro-4-nitrotoluene 2-fluoro-4-nitrotoluene 2-fluoro-4-nitrobenzoic_acid 2-fluoro-4-nitrobenzoic_acid 2-fluoro-4-nitrotoluene->2-fluoro-4-nitrobenzoic_acid Oxidation N-methyl-2-fluoro-4-nitrobenzamide N-methyl-2-fluoro-4-nitrobenzamide 2-fluoro-4-nitrobenzoic_acid->N-methyl-2-fluoro-4-nitrobenzamide Amidation 4-amino-2-fluoro-N-methylbenzamide 4-amino-2-fluoro-N-methylbenzamide N-methyl-2-fluoro-4-nitrobenzamide->4-amino-2-fluoro-N-methylbenzamide Reduction Intermediate_A Intermediate A 4-amino-2-fluoro-N-methylbenzamide->Intermediate_A Coupling Reaction Enzalutamide Enzalutamide Intermediate_A->Enzalutamide Cyclization

Synthetic pathway to Enzalutamide.
This compound in the Synthesis of PARP Inhibitors

This compound serves as a versatile precursor for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[7] The 5-amino group is often utilized as a point of attachment for building the larger, pharmacologically active molecule.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of PARP Inhibitor 4-fluoroaniline 4-fluoroaniline 5-fluoro-1H-indole-2,3-dione 5-fluoro-1H-indole-2,3-dione 4-fluoroaniline->5-fluoro-1H-indole-2,3-dione Condensation & Cyclization 2-amino-5-fluorobenzoic_acid 2-amino-5-fluorobenzoic_acid 5-fluoro-1H-indole-2,3-dione->2-amino-5-fluorobenzoic_acid Oxidative Cleavage This compound This compound 2-amino-5-fluorobenzoic_acid->this compound Amidation Intermediate_B Intermediate B This compound->Intermediate_B Coupling Reaction PARP_Inhibitor PARP_Inhibitor Intermediate_B->PARP_Inhibitor Further Elaboration

Synthetic pathway to PARP inhibitors.

Conclusion

Both this compound and 4-Amino-2-fluorobenzamide are valuable building blocks in medicinal chemistry, though their synthetic pathways and primary applications differ significantly. The synthesis of 4-amino-2-fluoro-N-methylbenzamide is well-optimized with high reported yields, reflecting its importance as a key intermediate for the commercial production of Enzalutamide. The synthesis of this compound, while proceeding through a different route, provides a crucial scaffold for the development of PARP inhibitors. The choice between these two isomers is therefore dictated by the specific molecular architecture and therapeutic target of the desired final compound. The experimental data and protocols presented in this guide offer a foundation for researchers to make informed decisions in the design and execution of their synthetic strategies.

References

Unveiling the Biological Potential: A Comparative Guide to 5-Amino-2-fluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the biological activities of compounds derived from 5-Amino-2-fluorobenzamide, offering a comparative perspective against alternative scaffolds. This guide synthesizes experimental data on their performance as modulators of the Cereblon E3 ubiquitin ligase and as potential kinase inhibitors, providing detailed methodologies and insights into their mechanisms of action.

Derivatives of this compound have emerged as a promising class of compounds in medicinal chemistry, demonstrating significant potential in modulating key biological processes implicated in various diseases, particularly cancer. Their unique structural features, including the strategic placement of a fluorine atom and an amino group on the benzamide scaffold, contribute to their enhanced metabolic stability and target engagement. This guide provides a detailed comparison of the biological activities of these derivatives, focusing on their role as Cereblon (CRBN) binders and potential kinase inhibitors. We present quantitative data from in vitro assays, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate a deeper understanding of their therapeutic promise.

Comparative Analysis of Biological Activity

The biological efficacy of this compound derivatives has been primarily evaluated through their binding affinity to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 (CRL4) E3 ubiquitin ligase complex, and their cytotoxic effects on cancer cell lines.

Cereblon (CRBN) Binding Affinity

The interaction of these compounds with CRBN is a critical initiating step in their mechanism of action, leading to the targeted degradation of specific proteins. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating a stronger interaction.

CompoundScaffoldCRBN Binding IC50 (µM)
This compound Derivative 1 This compound63 ± 16
Pomalidomide (Reference)Phthalimide1.8 ± 0.2
Lenalidomide (Reference)Phthalimide2.5 ± 0.3
Non-fluorinated Benzamide AnalogBenzamide> 200

Table 1: Comparative CRBN binding affinities of a this compound derivative and reference compounds. The data highlights the significant contribution of the fluoro and amino substitutions to CRBN engagement compared to a non-fluorinated analog.

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

The downstream effect of CRBN modulation or kinase inhibition by these compounds is often assessed by their ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inducing cell death.

CompoundCell LineIC50 (µM)
3-(2-aminobenzo[d]thiazol-5-yl) benzamide 7h H1975 (NSCLC)3.5
3-(2-aminobenzo[d]thiazol-5-yl) benzamide 7h A549 (NSCLC)18.16
3-(2-aminobenzo[d]thiazol-5-yl) benzamide 7h PC9 (NSCLC)8.11
5-Fluorouracil (Reference Anticancer Drug)HCT116 (Colon)5.2

Table 2: In vitro cytotoxicity of a benzamide derivative against various non-small cell lung cancer (NSCLC) cell lines, with 5-Fluorouracil as a reference compound in a different cancer type.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.

Microscale Thermophoresis (MST) Assay for CRBN Binding

This biophysical technique measures the affinity of a ligand to a target protein by detecting changes in the hydration shell, charge, or size of the molecules upon binding.

Materials:

  • Recombinant human Cereblon (CRBN) thalidomide-binding domain (TBD).

  • Fluorescently labeled reporter ligand (e.g., BODIPY-labeled tracer).

  • Test compounds (this compound derivatives and comparators).

  • Assay buffer (e.g., PBS with 0.05% Tween-20).

  • MST instrument (e.g., Monolith NT.115).

Procedure:

  • A constant concentration of the fluorescently labeled reporter ligand and the CRBN-TBD are pre-incubated to form a complex.

  • A serial dilution of the test compound is prepared.

  • The test compound dilutions are incubated with the pre-formed fluorescent ligand-protein complex.

  • The samples are loaded into MST capillaries.

  • The MST instrument applies a microscopic temperature gradient, and the movement of the fluorescent molecules is monitored.

  • The change in thermophoresis is plotted against the logarithm of the test compound concentration, and the IC50 value is determined by fitting the data to a suitable binding model.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., H1975, A549, PC9).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

CRBN-Mediated Protein Degradation

Binding of a this compound derivative to CRBN induces a conformational change in the E3 ligase complex, leading to the recruitment of specific "neosubstrate" proteins. These neosubstrates are then ubiquitinated and targeted for degradation by the proteasome. This targeted protein degradation is a powerful mechanism for eliminating disease-driving proteins.

CRBN_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm 5AFB This compound Derivative CRBN CRBN 5AFB->CRBN Binds CRL4_CRBN CRL4-CRBN Complex CRBN->CRL4_CRBN CUL4A CUL4A CUL4A->CRL4_CRBN DDB1 DDB1 DDB1->CRL4_CRBN RBX1 RBX1 RBX1->CRL4_CRBN Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3, CK1α) CRL4_CRBN->Neosubstrate Recruits Ub_Neosubstrate Ubiquitinated Neosubstrate Neosubstrate->Ub_Neosubstrate Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_Neosubstrate->Proteasome Targets for Degradation Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degrades

Caption: CRBN-mediated targeted protein degradation pathway.

Representative Kinase Inhibitor Signaling Pathway: PI3K/Akt

While the specific kinase targets of this compound derivatives are still under broad investigation, many anticancer agents function by inhibiting key signaling pathways that drive cell proliferation and survival, such as the PI3K/Akt pathway. Inhibition of a kinase in this pathway can block downstream signaling, leading to apoptosis of cancer cells.

Kinase_Inhibitor_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Apoptosis Apoptosis PI3K->Apoptosis Inhibition leads to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes KinaseInhibitor Kinase Inhibitor (e.g., Benzamide Derivative) KinaseInhibitor->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the effect of a kinase inhibitor.

Conclusion

Compounds derived from this compound represent a versatile and potent scaffold for the development of novel therapeutics. Their ability to engage the Cereblon E3 ligase complex and induce targeted protein degradation offers a distinct and powerful mechanism for combating diseases driven by aberrant protein function. Furthermore, the potential for these and related benzamide structures to act as kinase inhibitors highlights their broad applicability in oncology and beyond. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for the research community, fostering further investigation and innovation in the design and application of these promising molecules. Future studies should focus on elucidating the full spectrum of their biological targets and further optimizing their pharmacological properties to translate their preclinical potential into clinical success.

References

The Structure-Activity Relationship of 5-Amino-2-fluorobenzamide Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount in the design of novel therapeutics. This guide provides a comparative analysis of the SAR of 5-Amino-2-fluorobenzamide derivatives, drawing insights from analogous structures to predict how modifications to this scaffold may influence biological activity. While comprehensive SAR studies on a series of this compound derivatives are limited in publicly available literature, by examining related aminobenzamides and fluorobenzamides, we can infer key structural determinants for various biological targets, including those involved in cancer, neurological disorders, and infectious diseases.

The this compound core represents a promising starting point for medicinal chemistry campaigns. The benzamide moiety is a well-established pharmacophore present in a multitude of approved drugs. The strategic placement of an amino group at the 5-position and a fluorine atom at the 2-position offers unique properties. The amino group can act as a hydrogen bond donor and a key interaction point with biological targets, while the fluorine atom can modulate the molecule's electronic properties, metabolic stability, and binding affinity.

This guide will delve into the predicted SAR of this compound derivatives by exploring key modifications and their likely impact on biological activity. We will also provide detailed experimental protocols for assays relevant to the potential therapeutic applications of these compounds.

Comparative Analysis of Biological Activity: Insights from Analogous Benzamides

Due to the limited availability of a systematic SAR study on a single series of this compound derivatives, this section presents a comparative table of various benzamide analogs. The data is compiled from multiple studies and illustrates the impact of substitutions on different biological targets. This information can be extrapolated to guide the design and synthesis of novel this compound derivatives.

Compound ID Core Structure R1 (Amide Substituent) R2 (Ring Substituent) Biological Target/Activity Quantitative Data (IC50/ED50) Reference
1 4-AminobenzamideN-amylHAnticonvulsant (MES)ED50 = 42.98 mg/kg[1]
2 4-AminobenzamideN-(α-methylbenzyl)HAnticonvulsant (MES)ED50 = 18.02 mg/kg[1]
3 4-Amino-N-(2-ethylphenyl)benzamide2-ethylphenylHAnticonvulsant (MES)ED50 = 28.6 µmol/kg[2]
4 o-Aminobenzamide Derivative(S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide-AnticonvulsantPotent activity[3]
5 Benzamide2'-amino-N-substituted3-pyridylmethoxyHDAC1 InhibitionIC50 = 4.8 µM[4]
6 Benzamide2'-amino-N-substituted4-pyridylmethoxyHDAC1 Inhibition> 100 µM[4]
7 Benzamide DerivativeDimethylamine side chainPicolinamide coreAcetylcholinesterase InhibitionIC50 = 2.49 µM[5]
8 3-(2-aminobenzo[d]thiazol-5-yl) benzamide4-fluorophenyl-ROR1 Inhibition (Anticancer)IC50 = 3.5 µM (H1975 cells)[6]

Key SAR Insights from Analogous Structures:

  • N-Substitution on the Benzamide: The nature of the substituent on the amide nitrogen (R1) is critical for activity. For anticonvulsant benzamides, bulky and lipophilic groups, such as α-methylbenzyl, tend to enhance potency compared to smaller alkyl chains like amyl.[1]

  • Aromatic Ring Substituents (R2): The position and nature of substituents on the benzamide ring significantly influence activity. In HDAC inhibitors, a 2'-amino group on a linked phenyl ring is often crucial for activity.[4] For ROR1 inhibitors, substitutions on a linked benzothiazole ring impact anticancer potency.[6]

  • Fluorine Substitution: The presence of a fluorine atom, as in the 2-position of the core scaffold, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity through favorable electrostatic interactions.

  • Amino Group Position: The position of the amino group on the benzamide ring can drastically alter biological activity and target selectivity.

Experimental Protocols

Detailed methodologies for key experiments relevant to the potential therapeutic applications of this compound derivatives are provided below.

General Synthesis of N-Substituted 5-Amino-2-fluorobenzamides

A common method for the synthesis of N-substituted benzamides involves the coupling of a carboxylic acid with an amine.

Procedure:

  • Activation of Carboxylic Acid: To a solution of 5-amino-2-fluorobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like N-hydroxybenzotriazole (HOBt) are added. The reaction is typically stirred at room temperature for 30-60 minutes to form an activated ester.

  • Amide Bond Formation: The desired amine (1.0-1.2 equivalents) is then added to the reaction mixture. If the amine is a salt, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize it.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature or slightly elevated temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically diluted with an organic solvent and washed successively with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted this compound derivative.

Anticonvulsant Screening Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Tests

These are standard preclinical models for identifying potential antiepileptic drugs.

Animals: Male Swiss mice (20-25 g) are typically used.

Maximal Electroshock (MES) Test:

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive result.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Pentylenetetrazole (PTZ) Seizure Test:

  • Drug Administration: Test compounds are administered as in the MES test.

  • Induction of Seizure: A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.).

  • Observation: The animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds. The absence of such seizures is considered a protective effect.

  • Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from PTZ-induced clonic seizures.

Histone Deacetylase (HDAC) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3).

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • HDAC developer solution (containing a protease like trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction).

  • Test compounds and a reference inhibitor (e.g., Vorinostat).

Procedure (96-well plate format):

  • Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.

  • Enzyme and Compound Incubation: The HDAC enzyme is added to the wells, followed by the addition of the test compounds or vehicle control. The plate is incubated for a short period (e.g., 10-15 minutes) at 37°C.

  • Reaction Initiation: The fluorogenic substrate is added to all wells to start the reaction.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Signal Development: The developer solution is added to each well to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of AChE.

Materials:

  • Acetylcholinesterase (AChE) enzyme.

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Test compounds and a reference inhibitor (e.g., Donepezil).

Procedure (96-well plate format):

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Mixture: In each well, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to all wells except for the blank.

  • Pre-incubation: The plate is pre-incubated for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by adding the ATCI solution to all wells.

  • Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period of time using a microplate reader. The rate of the reaction is determined from the change in absorbance over time.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of the control (no inhibitor). The IC50 value is then determined from the dose-response curve.

Visualizing Workflows and Pathways

To further aid in the understanding of the drug discovery process and potential mechanisms of action for this compound derivatives, the following diagrams have been generated using Graphviz.

G General Synthesis Workflow for N-Substituted Benzamides start Starting Materials (5-Amino-2-fluorobenzoic acid, Amine) step1 Carboxylic Acid Activation (EDC, HOBt) start->step1 step2 Amide Bond Formation step1->step2 step3 Reaction Work-up (Extraction, Washing) step2->step3 step4 Purification (Chromatography/Recrystallization) step3->step4 end_node Pure N-Substituted This compound step4->end_node

Caption: General Synthesis Workflow.

G Anticonvulsant Screening Workflow start Test Compound Administration (i.p. or p.o. in mice) mes_test Maximal Electroshock (MES) Test start->mes_test ptz_test Pentylenetetrazole (PTZ) Test start->ptz_test mes_result Observation of Tonic Hindlimb Extension mes_test->mes_result ptz_result Observation of Clonic Seizures ptz_test->ptz_result ed50_calc Calculate ED50 mes_result->ed50_calc ptz_result->ed50_calc conclusion Determine Anticonvulsant Potency ed50_calc->conclusion

Caption: Anticonvulsant Screening Workflow.

G HDAC Inhibition Signaling Pathway inhibitor Benzamide HDAC Inhibitor hdac Histone Deacetylase (HDAC) inhibitor->hdac Inhibition hyperacetylation Histone Hyperacetylation inhibitor->hyperacetylation deacetylated_histones Deacetylated Histones hdac->deacetylated_histones Deacetylation histones Acetylated Histones histones->hdac histones->hyperacetylation acetyl_group Acetyl Group acetyl_group->hdac chromatin Condensed Chromatin deacetylated_histones->chromatin gene_repression Gene Repression chromatin->gene_repression open_chromatin Open Chromatin hyperacetylation->open_chromatin gene_expression Gene Expression (e.g., Tumor Suppressor Genes) open_chromatin->gene_expression cellular_effects Cell Cycle Arrest, Apoptosis gene_expression->cellular_effects

Caption: HDAC Inhibition Signaling Pathway.

References

comparative analysis of kinase inhibitors with and without the fluorobenzamide moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of kinase inhibitors with and without the fluorobenzamide structural feature, supported by experimental data and protocols.

In the landscape of targeted cancer therapy, multi-kinase inhibitors have emerged as a cornerstone of treatment for various malignancies. Their efficacy often hinges on the specific chemical moieties that dictate their binding affinity, selectivity, and overall pharmacological profile. This guide provides a comparative analysis of two classes of multi-kinase inhibitors: those containing a fluoro-substituted phenylurea or benzamide-like structure and those without.

To illustrate this comparison, we will focus on four well-established inhibitors:

  • With Fluorobenzamide-like Moiety:

    • Regorafenib: An oral multi-kinase inhibitor that is structurally similar to Sorafenib but with the addition of a fluorine atom in the central phenyl ring.

    • Sorafenib: A multi-kinase inhibitor targeting several serine/threonine and receptor tyrosine kinases.

  • Without Fluorobenzamide Moiety:

    • Sunitinib: An oral multi-kinase inhibitor targeting receptor tyrosine kinases.

    • Pazopanib: A potent and selective multi-targeted receptor tyrosine kinase inhibitor.

This guide will delve into their comparative potency, selectivity, and the signaling pathways they modulate, providing researchers with the necessary data and protocols to inform their own investigations.

Data Presentation: A Head-to-Head Comparison of Inhibitor Potency

The inhibitory activity of these compounds against key oncogenic kinases is a critical determinant of their therapeutic window. The following tables summarize the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) for our selected inhibitors against a panel of relevant kinases.

Table 1: Comparative IC50 Values (nM) of Regorafenib and Sorafenib Against Key Kinases

Kinase TargetRegorafenib (IC50 nM)Sorafenib (IC50 nM)Reference
VEGFR11.526[1]
VEGFR24.290[1]
VEGFR34.620[1]
PDGFRβ2.557[1]
c-KIT768[1]
RAF-12.56[1]
B-RAF1322[1]
B-RAF (V600E)5.538[1]
RET1.543[1]

Table 2: Kinome Scan Data – Dissociation Constants (Kd, nM) for Selected Kinase Inhibitors

Kinase TargetRegorafenib (Kd nM)Sorafenib (Kd nM)Sunitinib (Kd nM)Pazopanib (Kd nM)
VEGFR1 3130210
VEGFR2 2200.1630
VEGFR3 11.30.384
PDGFRα 1337271
PDGFRβ 120.484
c-KIT 45.8174
RAF-1 0.82.5>10,000>10,000
B-RAF 0.50.9>10,000>10,000
FGFR1 2213011042
FLT3 101.91>10,000

Note: Kinome scan data is compiled from various sources and assays; direct comparison should be made with caution. Lower Kd values indicate higher binding affinity.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of kinase inhibition, it is essential to visualize the signaling cascades they disrupt and the experimental workflows used to assess their activity.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these inhibitors.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Regorafenib, Sorafenib, Sunitinib, Pazopanib Inhibitor->VEGFR

Caption: Simplified VEGFR signaling pathway and points of inhibition.

PDGFR_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds GRB2_SOS GRB2/SOS PDGFR->GRB2_SOS Recruits PI3K PI3K PDGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellGrowth Cell Growth, Proliferation ERK->CellGrowth AKT AKT PI3K->AKT AKT->CellGrowth Inhibitor Regorafenib, Sorafenib, Sunitinib, Pazopanib Inhibitor->PDGFR

Caption: Simplified PDGFR signaling pathway and points of inhibition.

RAF_MEK_ERK_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Sorafenib_Regorafenib Sorafenib, Regorafenib Sorafenib_Regorafenib->RAF

Caption: RAF-MEK-ERK signaling pathway and points of inhibition.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative evaluation of kinase inhibitors.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis KinaseAssay Biochemical Kinase Assay (IC50 Determination) IC50_Curve IC50 Curve Fitting KinaseAssay->IC50_Curve KinomeScan Kinome Scan (Selectivity Profiling) DataComparison Comparative Data Analysis KinomeScan->DataComparison CellViability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) CellViability->DataComparison PhosphorylationAssay Target Phosphorylation Assay (e.g., Western Blot, ELISA) PhosphorylationAssay->DataComparison IC50_Curve->DataComparison

Caption: General experimental workflow for kinase inhibitor comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the IC50 value of an inhibitor against a specific kinase using a fluorescence-based assay.[2]

Materials:

  • Recombinant kinase

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitor (e.g., Regorafenib, Sorafenib) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the inhibitor solutions in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Assay Plate Setup: Add the diluted inhibitor solutions to the wells of a 384-well plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no kinase).

  • Kinase Addition: Add the recombinant kinase to each well, except for the "no kinase" control.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Cell-Based VEGFR Autophosphorylation Assay

This protocol describes a method to assess the inhibitory effect of compounds on VEGF-induced VEGFR2 autophosphorylation in endothelial cells.[3]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Serum-free medium

  • Recombinant human VEGF-A

  • Test inhibitor (e.g., Regorafenib, Sorafenib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-VEGFR2 (Tyr1175) antibody

  • Total VEGFR2 antibody

  • ELISA or Western blot reagents

Procedure:

  • Cell Culture and Starvation: Culture HUVECs to near confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of the test inhibitor for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with a predetermined concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Detection of Phospho-VEGFR2:

    • ELISA: Use a sandwich ELISA kit with a capture antibody for total VEGFR2 and a detection antibody for phospho-VEGFR2 (Tyr1175).

    • Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-VEGFR2 and total VEGFR2, followed by HRP-conjugated secondary antibodies and chemiluminescent detection.

  • Data Analysis: For ELISA, calculate the percentage of inhibition of VEGFR2 phosphorylation relative to the VEGF-stimulated control. For Western blot, quantify band intensities and normalize the phospho-VEGFR2 signal to the total VEGFR2 signal.

Western Blot for Phosphorylated ERK (p-ERK)

This protocol details the detection of phosphorylated ERK, a downstream effector of the RAF-MEK-ERK pathway, to assess the activity of inhibitors targeting this cascade.

Materials:

  • Cancer cell line with a constitutively active or growth factor-responsive RAF-MEK-ERK pathway

  • Cell culture medium

  • Test inhibitor (e.g., Sorafenib, Regorafenib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer. Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Re-probing for Total ERK: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Conclusion

The presence of a fluorobenzamide-like moiety, as seen in Regorafenib, can significantly influence the potency and selectivity profile of a kinase inhibitor when compared to its non-fluorinated counterpart, Sorafenib. This is evident in the enhanced inhibition of key angiogenic and oncogenic kinases such as VEGFR and RAF. However, kinase inhibitors lacking this specific moiety, like Sunitinib and Pazopanib, also exhibit potent and distinct inhibitory profiles against a range of receptor tyrosine kinases.

The choice of an optimal kinase inhibitor for research or therapeutic development depends on the specific kinase targets and signaling pathways implicated in the disease of interest. The data and protocols presented in this guide offer a framework for the comparative evaluation of these powerful therapeutic agents, enabling researchers to make informed decisions in their drug discovery and development endeavors.

References

A Researcher's Guide to Assessing the Metabolic Stability of 5-Amino-2-fluorobenzamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, understanding the metabolic stability of a compound is a critical early step. This parameter significantly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for toxicity.[1][2][3][4] For researchers working with 5-Amino-2-fluorobenzamide derivatives and other benzamide analogs, a thorough assessment of metabolic stability is essential for lead optimization and candidate selection. This guide provides a comparative framework for evaluating the in vitro metabolic stability of such compounds, supported by experimental data from related benzamide analogs.

Quantitative Comparison of Metabolic Stability

The following table summarizes the in vitro metabolic stability of a series of benzamide analogs in human liver microsomes. The key parameters presented are the half-life (t½), which indicates the time required for 50% of the compound to be metabolized, and the intrinsic clearance (Clint), which measures the rate of metabolism by liver enzymes.[5] Generally, longer half-lives and lower intrinsic clearance values are indicative of greater metabolic stability.[5]

Compound IDStructuret½ (min)Clint (µL/min/mg protein)
Analog 12-(3-fluorophenethoxy)-5-morpholinobenzamide13.9125.1
Analog 25-bromo-2-(3-fluorophenethoxy)benzamide29.558.9
Analog 32-(3-fluorophenethoxy)-5-methylbenzamide43.639.7
Analog 45-cyclopropyl-2-(3-fluorophenethoxy)benzamide57.829.9
Analog 55-ethyl-2-(3-fluorophenethoxy)benzamide37.546.4
Analog 62-(3-fluorophenethoxy)-5-(thiophen-2-yl)benzamide>60<23.1

Data sourced from a study on benzamide analogs and is intended to be representative for comparative purposes.[5]

Experimental Workflow for Metabolic Stability Assessment

The following diagram illustrates a typical workflow for an in vitro liver microsomal stability assay, a common method for evaluating the metabolic stability of drug candidates.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound (e.g., in DMSO) incubate Incubate Compound with Microsomes at 37°C prep_compound->incubate prep_microsomes Prepare Liver Microsomes and NADPH Cofactor Solution prep_microsomes->incubate sampling Collect Aliquots at Multiple Time Points incubate->sampling quench Stop Reaction (e.g., with Acetonitrile) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate % Remaining, t½, and Clint lcms->calc

Experimental workflow for a liver microsomal stability assay.

Detailed Experimental Protocols

Two primary in vitro models for assessing metabolic stability are liver microsomes and hepatocytes.[2][6][7] Microsomal assays primarily evaluate Phase I metabolism mediated by cytochrome P450 enzymes, while hepatocyte assays provide a more comprehensive picture by including both Phase I and Phase II metabolic pathways.[7][8]

Liver Microsomal Stability Assay Protocol

This protocol is adapted from standard industry practices.[9][10][11]

1. Reagent Preparation:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of the this compound derivative or analog in DMSO.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µM in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in the incubation buffer.

  • NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to ensure a constant supply of the cofactor NADPH.

2. Incubation Procedure:

  • Pre-warm the microsomal suspension and the test compound working solution to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound.

  • Incubate the mixture at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), collect aliquots of the reaction mixture.

  • Terminate the reaction by adding a quenching solution, such as cold acetonitrile, to each aliquot. This also serves to precipitate the proteins.

3. Sample Analysis:

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials.

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).

Hepatocyte Stability Assay Protocol

This protocol provides a broader assessment of metabolism.[12][13][14]

1. Reagent and Cell Preparation:

  • Test Compound Stock and Working Solutions: Prepare as described in the microsomal assay protocol.

  • Cryopreserved Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's instructions. Resuspend the cells in a suitable incubation medium (e.g., Williams' Medium E) to a final density of 0.5 x 10^6 viable cells/mL.

2. Incubation Procedure:

  • Pre-warm the hepatocyte suspension and the test compound working solution to 37°C.

  • Initiate the assay by adding the test compound to the hepatocyte suspension.

  • Incubate the mixture at 37°C in a humidified incubator, typically with 5% CO2, and gentle shaking.

  • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots of the cell suspension.

  • Terminate the reaction by adding a quenching solution, such as cold acetonitrile.

3. Sample Analysis:

  • Process and analyze the samples using LC-MS/MS as described in the microsomal assay protocol.

4. Data Analysis:

  • Calculate the half-life (t½) and intrinsic clearance (Clint) as described for the microsomal assay. For hepatocytes, Clint is typically expressed as µL/min/10^6 cells.

By employing these standardized assays, researchers can generate robust and comparable data to guide the selection and optimization of this compound derivatives with favorable metabolic stability profiles, ultimately increasing the likelihood of developing a successful drug candidate.

References

In Vitro Efficacy of Novel PARP Inhibitors Derived from 5-Amino-2-fluorobenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of in vitro assays for novel compounds synthesized from the 5-Amino-2-fluorobenzamide scaffold, with a primary focus on their activity as Poly (ADP-ribose) polymerase (PARP) inhibitors. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction to this compound Derivatives as PARP Inhibitors

The this compound core structure is a key pharmacophore utilized in the design of potent enzyme inhibitors. Notably, it serves as a foundational scaffold for the synthesis of several novel and highly selective PARP-1 inhibitors.[1][2] PARP enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage repair pathway, specifically in base excision repair of single-strand breaks.[3] The inhibition of PARP is a clinically validated strategy for cancer therapy, especially in tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations.[3][4][5] This concept, known as synthetic lethality, leads to the accumulation of cytotoxic double-strand DNA breaks in cancer cells, while normal cells remain viable.[3]

This guide compares the in vitro performance of recently developed PARP inhibitors derived from this compound against established drugs like Olaparib and Rucaparib.

Comparative Performance Data

The following tables summarize the quantitative data from in vitro assays, comparing the enzymatic inhibition of PARP-1 and PARP-2, and the anti-proliferative activity of novel compounds in various cancer cell lines.

Table 1: PARP-1 and PARP-2 Enzymatic Inhibition
CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-2/PARP-1)
Y17 0.61--
Y29 0.66--
Y31 0.41--
Y49 0.9661.9064.5
Olaparib ---
Rucaparib ---
Data for compounds Y17, Y29, Y31, and Y49 are derived from a study on highly selective PARP-1 inhibitors.[1]
Table 2: Anti-proliferative Activity in BRCA-deficient Cancer Cell Lines
CompoundCell LineMutation StatusIC50 (µM)
16g HCC1937BRCA1-deficientBetter than Olaparib
16i HCC1937BRCA1-deficientBetter than Olaparib
16j HCC1937BRCA1-deficientBetter than Olaparib
16l HCC1937BRCA1-deficientBetter than Olaparib
Olaparib HCC1937BRCA1-deficientReference
Y29 MX-1BRCA1 mutantStrong Inhibition
Y49 MX-1BRCA1 mutantStrong Inhibition
Data for compounds 16g, 16i, 16j, and 16l are from a study on 1H-thieno[3,4-d]imidazole-4-carboxamide based inhibitors.[3] Data for Y29 and Y49 are from a study on selective PARP-1 inhibitors.[1]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

PARP-1/PARP-2 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by the PARP enzyme using NAD+ as a substrate. The biotinylated histones are then detected using a streptavidin-conjugated reporter.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Test compounds and reference inhibitor (e.g., Olaparib)

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • HRP substrate (e.g., TMB)

  • 96-well plates (histone-coated)

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add test compounds at various concentrations to the wells.

  • Add a mixture of PARP enzyme and biotinylated NAD+ to initiate the reaction.

  • Incubate the plate for 1-2 hours at room temperature to allow for the PARylation reaction.

  • Wash the plate to remove unreacted reagents.

  • Add Streptavidin-HRP and incubate for 1 hour at room temperature.

  • Wash the plate thoroughly.

  • Add the HRP substrate and incubate until color develops.

  • Add stop solution to quench the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability / Anti-proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • BRCA-deficient cancer cell lines (e.g., HCC1937, MX-1)

  • Complete cell culture medium

  • Test compounds and reference inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell-Based PARylation Assay

This assay evaluates the inhibitory activity of compounds on PARP-1 enzyme function at the cellular level.[4]

Principle: Cellular DNA is damaged to activate PARP-1, which then synthesizes poly (ADP-ribose) (PAR) polymers. The level of PAR is detected, and a reduction in its level in the presence of an inhibitor indicates the compound's activity.[4]

Materials:

  • Cancer cell line (e.g., HeLa)

  • DNA-damaging agent (e.g., hydrogen peroxide)

  • Test compounds

  • Lysis buffer

  • Antibodies against PAR

  • Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorescent dye)

  • Detection reagents (e.g., Western blot or ELISA reagents)

Procedure:

  • Culture cells and treat with test compounds for a specified period.

  • Induce DNA damage by adding a DNA-damaging agent like hydrogen peroxide.

  • Lyse the cells to release cellular proteins.

  • Detect the levels of PAR polymers using an immunoassay technique such as Western blotting or an ELISA.

  • Quantify the PAR levels and compare them between treated and untreated cells to determine the inhibitory effect of the compounds.

Visualizations

Synthetic Lethality Pathway

G cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell cluster_2 BRCA-deficient Cancer Cell + PARP Inhibitor SSB Single-Strand Break (SSB) BER Base Excision Repair (BER) (PARP-dependent) SSB->BER Repaired Survival Cell Survival BER->Survival DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) (BRCA-dependent) DSB->HR Repaired HR->Survival SSB_cancer Single-Strand Break (SSB) BER_cancer Base Excision Repair (BER) (PARP-dependent) SSB_cancer->BER_cancer Repaired Survival_cancer Cell Survival BER_cancer->Survival_cancer DSB_cancer Double-Strand Break (DSB) HR_cancer Homologous Recombination (HR) (Defective) DSB_cancer->HR_cancer Not Repaired SSB_inhib Single-Strand Break (SSB) BER_inhib Base Excision Repair (BER) (Inhibited) SSB_inhib->BER_inhib Not Repaired DSB_inhib Accumulated DSBs BER_inhib->DSB_inhib Replication Fork Collapse HR_inhib Homologous Recombination (HR) (Defective) DSB_inhib->HR_inhib Not Repaired Death Cell Death (Apoptosis) HR_inhib->Death

Caption: Mechanism of synthetic lethality in BRCA-deficient cancer cells treated with PARP inhibitors.

In Vitro Screening Workflow

G start Synthesized Compound Library (this compound scaffold) assay1 Primary Screen: PARP-1 Enzymatic Assay start->assay1 hit Hit Identification assay1->hit IC50 < Threshold assay2 Secondary Screen: PARP-2 Enzymatic Assay (Determine Selectivity) assay3 Cell-based Assay: Anti-proliferative (MTT/ATP) on BRCA-mutant cell lines assay2->assay3 High Selectivity for PARP-1 assay4 Mechanism of Action: Cellular PARylation Assay assay3->assay4 Potent cellular activity lead Lead Candidate assay4->lead hit->assay2

Caption: A typical in vitro screening cascade for novel PARP inhibitors.

References

A Comparative Guide to the Cross-Reactivity of Fluorobenzamide-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of a therapeutic agent is paramount. An inhibitor's cross-reactivity profile can reveal potential off-target effects that may lead to toxicity, or unveil new therapeutic opportunities through polypharmacology. This guide provides an objective comparison of the cross-reactivity profiles of clinically approved poly (ADP-ribose) polymerase (PARP) inhibitors, with a focus on Olaparib, which contains a fluorobenzamide-related structural moiety.

We will compare the performance of Olaparib with other prominent PARP inhibitors, Niraparib and Rucaparib, presenting supporting experimental data on their kinase selectivity. Detailed methodologies for the key profiling experiments are provided to ensure a comprehensive understanding of the data's origins.

Comparative Selectivity of PARP Inhibitors

The primary targets of Olaparib, Rucaparib, and Niraparib are the PARP enzymes, particularly PARP1 and PARP2, which are critical for DNA single-strand break repair. Inhibition of these enzymes is synthetically lethal in cancer cells with pre-existing defects in homologous recombination repair, such as those with BRCA1/2 mutations.

While all three drugs potently inhibit PARP enzymes, their interactions with other protein families, particularly the kinome, can differ significantly. Olaparib is known for its high selectivity for PARP1 and PARP2.[1] In contrast, studies have revealed that both Rucaparib and Niraparib exhibit off-target activity against several protein kinases at clinically relevant concentrations.[2][3]

Data Presentation: Off-Target Kinase Inhibition

The following table summarizes the quantitative data on the off-target kinase activity of Rucaparib and Niraparib. The data is presented as IC50 values (the half-maximal inhibitory concentration), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates higher potency. In a broad kinase screen at a concentration of 10 µM, Olaparib did not demonstrate significant binding to any of the 392 kinases tested.[3]

Kinase TargetRucaparib IC50 (µM)Niraparib IC50 (µM)
DYRK1A1.40.28
DYRK1B>100.26
PIM3>100.76
CDK16/cyclin Y>100.81
PIM11.2>10
CDK11.4>10
CDK92.7>10
HIPK24.4>10
PIM27.7>10
CK27.8>10
PRKD29.7>10
ALK18>10

Data sourced from Antolin et al., 2019.[3][4]

Visualizing the Selectivity Profiling Workflow

The determination of an inhibitor's cross-reactivity profile is a systematic process involving multiple advanced experimental techniques. The following diagram illustrates a generalized workflow for assessing inhibitor selectivity, from initial screening to target identification.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Proteome-Wide Confirmation cluster_3 Phase 4: Functional Analysis Compound Test Inhibitor (e.g., Olaparib) Screen High-Throughput Screen (e.g., KINOMEscan @ 10µM) Compound->Screen Broad Profiling DoseResponse Dose-Response Assays (IC50/Kd Determination) Screen->DoseResponse Initial 'Hits' HitKinases Identified Off-Targets (e.g., DYRK1A for Niraparib) DoseResponse->HitKinases Quantify Potency ChemProteomics Chemical Proteomics (Affinity Enrichment MS) HitKinases->ChemProteomics Orthogonal Validation ValidatedTargets Validated Cellular Targets ChemProteomics->ValidatedTargets Confirm in Cellular Context CellAssays Cellular Assays (e.g., Phenotypic Screens) ValidatedTargets->CellAssays Investigate Biological Effect Conclusion Define Selectivity Profile & Functional Consequences CellAssays->Conclusion

A generalized workflow for kinase inhibitor selectivity profiling.

Experimental Protocols

The quantitative data presented in this guide are derived from robust, high-throughput screening methodologies. Below are detailed protocols for the key experimental approaches used to determine inhibitor cross-reactivity.

KINOMEscan™ Competition Binding Assay

This method is used for broad, primary screening of inhibitor interactions across a large panel of kinases.

Principle: The assay relies on a competitive binding format where the test inhibitor competes with a known, immobilized ligand for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test inhibitor.

Detailed Methodology:

  • Kinase Preparation: A large panel of human kinases (e.g., over 450) are expressed and tagged with a unique DNA identifier.

  • Ligand Immobilization: A proprietary, broad-spectrum kinase inhibitor is immobilized onto a solid support, such as magnetic beads.

  • Competition Assay: The test inhibitor (e.g., Olaparib, Rucaparib) is incubated in solution with the specific DNA-tagged kinase and the immobilized ligand beads.

  • Equilibration: The mixture is incubated to allow the binding competition to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase and test inhibitor.

  • Quantification: The amount of kinase bound to the beads is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are typically expressed as a percentage of a DMSO vehicle control. For initial screens, a single high concentration (e.g., 10 µM) is used. For hits, 11-point dose-response curves are generated to calculate the dissociation constant (Kd) or IC50 value.[5]

Chemical Proteomics for Target Validation

This unbiased approach identifies direct and indirect protein targets of a drug within a complex cellular lysate.

Principle: An analog of the inhibitor (a "probe") is synthesized and immobilized on beads. This affinity matrix is used to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.

Detailed Methodology:

  • Probe Synthesis: A chemical analog of the parent inhibitor is synthesized with a linker arm suitable for immobilization. It is crucial that the probe retains high affinity for its primary target (e.g., PARP1).

  • Immobilization: The probe is covalently attached to a solid support, such as sepharose beads, to create an affinity resin.

  • Cell Culture and Lysis: Human cancer cells (e.g., CAL-51) are cultured and harvested. The cells are lysed under non-denaturing conditions to release proteins while maintaining their native conformation and protein-protein interactions.

  • Affinity Enrichment: The cell lysate is incubated with the inhibitor-coupled beads. In parallel, a control experiment is run using beads without the inhibitor to identify non-specific binders.

  • Washing: The beads are washed extensively with lysis buffer to remove proteins that do not specifically bind to the immobilized inhibitor.

  • Elution and Digestion: The bound proteins are eluted from the beads. The protein mixture is then digested into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer sequences the peptides.

  • Protein Identification: The peptide sequences are matched against a protein database to identify the proteins that were captured by the inhibitor probe, thus revealing the on- and off-targets.[1][6]

PARP Signaling Pathway and Inhibitor Mechanism

To understand the context of these inhibitors, it is essential to visualize their primary mechanism of action. The diagram below illustrates the central role of PARP in DNA repair and how its inhibition leads to synthetic lethality in BRCA-deficient cells.

G cluster_0 Normal DNA Repair cluster_1 PARP Inhibition in BRCA-Deficient Cells SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER activates BER->SSB repairs SSB2 SSB Persists DSB Double-Strand Break (DSB) (at replication fork) SSB2->DSB leads to HR_Deficient Defective HR Repair (BRCA1/2 mutation) DSB->HR_Deficient cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis results in Inhibitor Olaparib PARP2 PARP Enzyme Inhibitor->PARP2 inhibits

Mechanism of synthetic lethality via PARP inhibition.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 5-Amino-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 5-Amino-2-fluorobenzamide. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 518057-72-2[1]

  • Molecular Formula: C₇H₇FN₂O[1]

  • Molecular Weight: 154.14 g/mol [1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards, necessitating specific safety precautions.

Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The following table summarizes the required and recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Enhanced Safety
Eye Protection Safety glasses with side shieldsChemical splash goggles or a full-face shield
Hand Protection Nitrile glovesDouble-gloving with nitrile gloves
Body Protection Laboratory coatChemical-resistant apron over a lab coat
Respiratory Protection Not required in a properly functioning fume hoodHalf-face or full-face respirator with appropriate cartridges if working outside a fume hood or with large quantities

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Ensure that a safety shower and eyewash station are readily accessible.[5][6]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have a chemical spill kit readily available.[6][7]

2. Weighing and Transfer:

  • Handle this compound as a solid powder.

  • To minimize dust generation, use a spatula for transfers and weigh the compound on a tared weigh boat within the fume hood.

  • If dissolving, add the solid to the solvent slowly to avoid splashing.

3. Experimental Use:

  • Keep all containers with this compound tightly sealed when not in use.[5][6]

  • Avoid contact with skin and eyes.[5][8]

  • Wash hands thoroughly after handling, even if gloves were worn.[3][7]

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove and dispose of PPE in the appropriate waste stream.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Unused/Expired Chemical Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.[5]
Contaminated Labware (e.g., weigh boats, pipette tips) Collect in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag and dispose of as solid hazardous waste.
Aqueous Waste Containing the Compound Collect in a labeled, sealed hazardous waste container. Do not pour down the drain.[5]
Organic Solvent Waste Containing the Compound Collect in a labeled, sealed hazardous waste container for flammable waste.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_spill Prepare Spill Kit prep_setup->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: A flowchart illustrating the key steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.